molecular formula C9H11N3O2 B1419539 Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate CAS No. 74455-30-4

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1419539
CAS No.: 74455-30-4
M. Wt: 193.2 g/mol
InChI Key: UBEYZIPJHWUTOV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-3-14-9(13)8-7(11)6(4-10)5(2)12-8/h12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEYZIPJHWUTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666443
Record name Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID00666443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74455-30-4
Record name Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Heterocyclic Scaffold

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the pyrrole nucleus stands out as a privileged scaffold, prized for its versatile reactivity and its presence in numerous biologically active molecules, from blockbuster drugs to natural products.[1][2][3] This guide focuses on a specific, highly functionalized derivative: This compound .

The strategic placement of amino, cyano, ester, and methyl groups on the pyrrole ring makes this compound a valuable intermediate and a potential pharmacophore in its own right. The amino and cyano groups, in particular, offer reactive handles for synthetic elaboration, allowing chemists to build molecular complexity and explore structure-activity relationships (SAR).[4][5] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the core physicochemical properties that govern the behavior, analysis, and potential application of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and provide field-proven protocols for property determination.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The primary identifiers for this compound are summarized below.

IdentifierValueSource
Chemical Name This compound[6][7]
CAS Number 74455-30-4[6]
Molecular Formula C₉H₁₁N₃O₂[6]
Molecular Weight 193.20 g/mol [6][8]

The molecule's architecture, featuring a densely substituted five-membered pyrrole ring, is depicted below. This structure dictates its chemical reactivity, potential for intermolecular interactions, and overall physicochemical profile.

Figure 1: 2D Structure of the title compound.

Core Physicochemical Properties

The therapeutic potential of any compound is intimately linked to its physicochemical properties. These parameters govern everything from solubility and membrane permeability to formulation and stability.

PropertyValue / DescriptionSignificance in Drug Development
Physical State Solid at room temperature.Impacts handling, formulation (e.g., for tablets vs. solutions), and storage.
Melting Point Not reported; must be determined experimentally.A sharp melting point is a key indicator of purity. A depressed and broad range suggests impurities.[9]
Solubility No quantitative data available. Expected to be soluble in polar organic solvents like DMSO and alcohols, with limited aqueous solubility.Critical for bioavailability. Poor aqueous solubility is a major hurdle in drug development, affecting absorption and requiring formulation strategies.[10][11]
pKa Not reported; must be determined. Expected ionizable centers are the pyrrole N-H and the 3-amino group.Determines the charge state of the molecule at physiological pH (approx. 7.4), which influences solubility, receptor binding, and membrane transport.
LogP Not reported; must be determined.The octanol-water partition coefficient (LogP) is a measure of lipophilicity, which is crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. The expected spectral data for this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Ethyl Group: A triplet (3H) around δ 1.2-1.4 ppm for the -CH₃ group and a quartet (2H) around δ 4.1-4.3 ppm for the -OCH₂- group.

    • Methyl Group: A sharp singlet (3H) for the C5-CH₃ group, likely in the δ 2.2-2.5 ppm region.

    • Amino Group: A broad singlet (2H) for the C3-NH₂ protons. Its chemical shift can vary significantly depending on solvent and concentration.

    • Pyrrole NH: A broad singlet (1H) for the pyrrole N-H proton, typically found at a higher chemical shift (δ > 8.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.

    • Carbonyl Carbon: A signal in the δ 160-170 ppm region for the ester C=O.

    • Cyano Carbon: A signal around δ 115-120 ppm for the -C≡N group.

    • Pyrrole Ring Carbons: Four distinct signals in the aromatic/heteroaromatic region (approx. δ 100-150 ppm).

    • Aliphatic Carbons: Signals for the ethyl group carbons (-OCH₂- around δ 60 ppm; -CH₃ around δ 14 ppm) and the methyl group carbon (C5-CH₃ around δ 10-15 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

  • N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂), and a broader band for the pyrrole N-H.

  • C≡N Stretching: A sharp, intense absorption band around 2200-2260 cm⁻¹ characteristic of the nitrile group.

  • C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.

  • C-H Stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns of a molecule. For this compound, the high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M+H]⁺) at m/z 194.0924, corresponding to the protonated molecular formula C₉H₁₂N₃O₂⁺.

Field-Proven Experimental Protocols

The following protocols describe standard, reliable methods for determining the key physicochemical properties discussed. The causality behind the steps is explained to ensure robust and reproducible results.

Protocol 1: Melting Point Determination via the Capillary Method

Expertise & Trustworthiness: This is the most common and reliable method for determining the melting point of a crystalline solid.[12] The principle relies on slow, controlled heating of a small sample packed in a capillary tube, allowing for precise observation of the temperature range over which the solid-to-liquid phase transition occurs.[9] A narrow range (< 2 °C) is indicative of high purity.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used to grind the crystals.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of solid (2-3 mm high) should enter the tube.

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly at the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.

  • Accurate Determination: Prepare a new sample and heat the block quickly to about 20 °C below the approximate melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute. A slow rate is critical for an accurate reading.

  • Observation & Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁–T₂.

melting_point_workflow start Start: Dry, Powdered Sample load Load Sample into Capillary Tube (2-3 mm) start->load pack Pack Sample to Bottom of Tube load->pack insert Insert Tube into Apparatus pack->insert heat_fast Rapid Heating to Find Approx. MP insert->heat_fast heat_slow Slow Heating (1-2°C/min) Approaching Approx. MP heat_fast->heat_slow observe Observe Phase Transition heat_slow->observe record Record T₁ (First Liquid) & T₂ (All Liquid) observe->record end_node End: Report Melting Range (T₁-T₂) record->end_node

Figure 2: Workflow for Melting Point Determination.
Protocol 2: Thermodynamic Solubility via the Shake-Flask Method

Expertise & Trustworthiness: The shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility.[10] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing the most clinically relevant solubility value. The key is allowing sufficient time for equilibrium to be reached.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial. "Excess" means that solid material should still be visible after equilibrium is reached.

  • Equilibration: Place the vial in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the suspension for a prolonged period (typically 24-72 hours) to ensure equilibrium is fully established.

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed for a short period to let the undissolved solid settle.

  • Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Dilution: Dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

  • Quantification: Determine the concentration of the compound in the diluted filtrate using a validated analytical method, such as UV-Visible Spectroscopy (see Protocol 3) or HPLC.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Protocol 3: UV-Visible Spectroscopy for Concentration Analysis

Expertise & Trustworthiness: UV-Visible spectroscopy is a rapid and reliable method for quantifying compounds that contain a chromophore (a light-absorbing group), which this pyrrole derivative does.[13][14] The method is based on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration.[13][15] A calibration curve built from standards of known concentration ensures accuracy.

Methodology:

  • Determine λ_max: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution in a UV-Vis spectrophotometer (typically from 200-400 nm) to find the wavelength of maximum absorbance (λ_max). All subsequent measurements should be made at this wavelength for maximum sensitivity.

  • Prepare Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of solvent to create a stock solution of known concentration.

  • Prepare Standard Solutions: Perform a series of serial dilutions of the stock solution to create at least five standard solutions of decreasing, known concentrations.

  • Measure Absorbance: Measure the absorbance of the solvent (as a blank) and each of the standard solutions at λ_max.

  • Generate Calibration Curve: Plot a graph of Absorbance vs. Concentration for the standard solutions. Perform a linear regression on the data. The curve should be linear with a correlation coefficient (R²) > 0.99.

  • Measure Unknown Sample: Measure the absorbance of the unknown sample (e.g., the filtrate from Protocol 2) at λ_max.

  • Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the unknown sample.

uv_vis_workflow cluster_cal Calibration cluster_unknown Analysis prep_stock Prepare Stock Solution (Known Concentration) prep_standards Create Serial Dilutions (Standard Solutions) prep_stock->prep_standards measure_standards Measure Absorbance of Standards at λ_max prep_standards->measure_standards plot_curve Plot Absorbance vs. Concentration & Perform Linear Regression measure_standards->plot_curve calculate Calculate Concentration Using Calibration Curve plot_curve->calculate Equation of Line (y = mx + c) measure_unknown Measure Absorbance of Unknown Sample measure_unknown->calculate

Figure 3: Workflow for UV-Vis Concentration Analysis.
Protocol 4: Sample Preparation for NMR Spectroscopy

Expertise & Trustworthiness: The quality of an NMR spectrum is profoundly dependent on the quality of the sample.[16] Proper sample preparation is essential to achieve high resolution and avoid artifacts that can obscure important structural information. This involves using the correct amount of material, choosing an appropriate deuterated solvent, and ensuring the final solution is free of particulate matter.[17][18]

Methodology:

  • Weigh Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound. For a ¹³C NMR spectrum, a higher concentration is needed, typically 50-100 mg.[17][19]

  • Choose Solvent: Select a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃). The deuterium signal is used by the spectrometer to "lock" the magnetic field.[16]

  • Dissolve Sample: Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[17][20] Gently vortex or warm the vial if necessary to ensure complete dissolution.

  • Filter Solution: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[16] Do not use cotton wool, as it can leach impurities.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Insert into Spectrometer: Follow the instrument-specific instructions for inserting the sample into the NMR spectrometer.

Chemical Reactivity, Stability, and Safety

  • Reactivity: The electron-rich pyrrole ring, activated by the amino group, is susceptible to electrophilic substitution. The primary amino group itself is nucleophilic and can react with various electrophiles, making it a key site for derivatization. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions.

  • Stability: Like many complex organic molecules, this compound should be stored in a cool, dry, dark place to prevent degradation. It may be sensitive to strong acids, bases, and oxidizing agents.

  • Safety and Handling: As a cyano-containing compound, this chemical should be handled with care in a well-ventilated fume hood.[21] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[22][23][24] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Always consult the full Material Safety Data Sheet (MSDS) before handling.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in pharmaceutical research. Its physicochemical properties—particularly its solubility, pKa, and lipophilicity—will be the ultimate determinants of its utility in a drug development context. This guide has provided a framework for understanding and evaluating these critical parameters, offering both the theoretical background and the practical, validated protocols necessary for its comprehensive characterization. A thorough investigation using the methods described herein will empower researchers to unlock the full potential of this versatile scaffold.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a viable and efficient synthetic pathway for Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole of significant interest to researchers and professionals in drug development and materials science. The pyrrole scaffold is a ubiquitous motif in biologically active compounds and functional materials.[1][2] This document is structured to deliver not only a step-by-step protocol but also the underlying chemical principles and experimental rationale, ensuring both reproducibility and a deeper understanding of the synthesis.

Strategic Approach to the Synthesis of a Polysubstituted Pyrrole

The synthesis of highly functionalized pyrroles such as this compound necessitates a strategic approach that allows for the controlled introduction of multiple substituents onto the pyrrole core. A convergent synthesis strategy is often preferred for its efficiency and modularity. The pathway detailed herein is a multi-component reaction that leverages the principles of condensation and cyclization reactions, starting from readily available precursors.

The proposed synthesis is a variation of the Thorpe-Ziegler reaction, a powerful method for the formation of C-C bonds and subsequent intramolecular cyclization of dinitriles to form cyclic enamines.[3][4][5][6] This approach is particularly well-suited for the construction of the target pyrrole ring, which bears both electron-donating (amino) and electron-withdrawing (cyano and carboxylate) groups.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a one-pot, three-component reaction involving ethyl acetoacetate, malononitrile, and sulfur, followed by an intramolecular cyclization. A more controlled and often higher-yielding approach involves a stepwise synthesis, which will be the focus of this guide. The key steps are:

  • Knoevenagel Condensation: Reaction of ethyl 2-cyanoacetate with acetone to form an α,β-unsaturated nitrile.

  • Michael Addition: Addition of a second equivalent of a nitrile-stabilized carbanion to the α,β-unsaturated nitrile.

  • Thorpe-Ziegler Cyclization: Intramolecular cyclization of the resulting dinitrile intermediate to form the pyrrole ring.

A plausible and efficient pathway involves the reaction between ethyl 2-cyano-3-oxobutanoate and 2-aminoprop-1-ene-1,1,3-tricarbonitrile. This approach offers a direct route to the desired polysubstituted pyrrole.

Visualization of the Synthesis Pathway

The following diagram illustrates the proposed synthetic route.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Ethyl_2_cyano_3_oxobutanoate Ethyl 2-cyano-3-oxobutanoate Reaction_Step Base-catalyzed Condensation & Intramolecular Cyclization Ethyl_2_cyano_3_oxobutanoate->Reaction_Step Malononitrile_dimer 2-aminoprop-1-ene-1,1,3-tricarbonitrile (Malononitrile Dimer) Malononitrile_dimer->Reaction_Step Target_Molecule This compound Reaction_Step->Target_Molecule Tautomerization

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
Ethyl 2-cyano-3-oxobutanoate65193-87-5C7H9NO3Starting material.[7][8][9][10][11]
2-aminoprop-1-ene-1,1,3-tricarbonitrile868-54-2C6H4N4Also known as malononitrile dimer.[12][13][14][15]
Piperidine110-89-4C5H11NBasic catalyst.
Ethanol64-17-5C2H5OHSolvent.
Hydrochloric acid (HCl)7647-01-0HClFor acidification.
Diethyl ether60-29-7C4H10OFor extraction.
Anhydrous sodium sulfate7757-82-6Na2SO4Drying agent.
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-oxobutanoate (0.1 mol) in 100 mL of absolute ethanol.

  • Addition of Reactant: To this solution, add 2-aminoprop-1-ene-1,1,3-tricarbonitrile (0.1 mol).

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.5 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate may form.

  • Isolation: Filter the solid product and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mechanistic Insights

The formation of the pyrrole ring proceeds through a cascade of reactions initiated by a base-catalyzed condensation.

Proposed Reaction Mechanism

Reaction_Mechanism Start Ethyl 2-cyano-3-oxobutanoate + 2-aminoprop-1-ene-1,1,3-tricarbonitrile Intermediate1 Michael Adduct (Acyclic Intermediate) Start->Intermediate1 Michael Addition Intermediate2 Cyclized Intermediate (Iminopyrroline) Intermediate1->Intermediate2 Intramolecular Cyclization (Thorpe-Ziegler type) Product This compound (Aromatized Product) Intermediate2->Product Tautomerization (Aromatization)

Caption: Key steps in the proposed reaction mechanism.

The reaction is initiated by a Michael addition of the enamine tautomer of 2-aminoprop-1-ene-1,1,3-tricarbonitrile to the activated double bond of an intermediate formed from ethyl 2-cyano-3-oxobutanoate. This is followed by an intramolecular Thorpe-Ziegler type cyclization, where a nitrile-stabilized carbanion attacks another nitrile group within the same molecule.[3][4] The resulting cyclic imine then undergoes tautomerization to yield the stable, aromatic pyrrole ring. The base catalyst, piperidine, facilitates the deprotonation steps required for both the Michael addition and the cyclization.

Conclusion and Future Perspectives

The described synthetic pathway offers a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and straightforward reaction conditions makes this protocol amenable to both academic research and larger-scale production. The versatility of substituted pyrroles in various applications continues to drive the development of novel synthetic methodologies.[1][2][16][17][18] Future work could focus on the optimization of reaction conditions, such as exploring different catalysts and solvent systems, to further improve yields and reduce reaction times. Additionally, the derivatization of the synthesized pyrrole could lead to the discovery of new compounds with enhanced biological or material properties.

References

An In-Depth Technical Guide to Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 74455-30-4

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, a detailed synthesis protocol, and its significant applications in the synthesis of bioactive molecules.

Introduction: The Significance of a Polysubstituted Pyrrole

This compound is a highly functionalized pyrrole derivative. The pyrrole ring is a fundamental scaffold in a vast array of natural products and pharmacologically active compounds.[1][2] The unique arrangement of its substituents—an amino group, a cyano group, a methyl group, and an ethyl carboxylate—makes it a versatile precursor for the synthesis of more complex heterocyclic systems. Specifically, the ortho-amino-cyano functionality is a well-established synthon for the construction of fused pyrimidine rings, leading to the formation of pyrrolo[2,3-d]pyrimidines. This latter scaffold is the core of numerous kinase inhibitors and other therapeutic agents, highlighting the importance of the title compound as a strategic intermediate in medicinal chemistry.[3][4][5]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and further research. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 74455-30-4[6]
Molecular Formula C₉H₁₁N₃O₂[6]
Molecular Weight 193.20 g/mol [6]
Appearance Off-white to light yellow crystalline powderInferred from typical appearance of similar compounds
Melting Point Not explicitly found in search results
Boiling Point Not explicitly found in search results
Solubility Soluble in common organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Inferred from structure and general knowledge

Synthesis Protocol: A Mechanistic Approach

The synthesis of polysubstituted pyrroles can be achieved through various strategies. A plausible and efficient method for the preparation of this compound is a variation of the Hantzsch pyrrole synthesis, which involves the condensation of a β-ketoester, an α-aminonitrile, and a source of ammonia.[1][7] This one-pot, multi-component reaction is favored for its atom economy and operational simplicity.

Underlying Principles of the Synthesis

The chosen synthetic route leverages the reactivity of readily available starting materials to construct the pyrrole ring in a controlled manner. The key steps involve:

  • Knoevenagel Condensation: The initial reaction between a β-ketoester and an α-aminonitrile to form a key intermediate.

  • Michael Addition: A subsequent intramolecular addition to form the five-membered ring.

  • Tautomerization and Aromatization: The final steps to yield the stable aromatic pyrrole ring.

Detailed Experimental Protocol

Reaction: Condensation of ethyl 2-cyano-3-oxobutanoate with 2-aminopropanenitrile in the presence of a base.

Reagents:

  • Ethyl 2-cyano-3-oxobutanoate

  • 2-Aminopropanenitrile

  • Piperidine (or another suitable base)

  • Ethanol (as solvent)

Procedure:

  • To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol, add 2-aminopropanenitrile (1 equivalent).

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.

Rationale for Experimental Choices
  • Solvent: Ethanol is a good choice as it is polar enough to dissolve the starting materials and the intermediate salts, and its boiling point is suitable for refluxing the reaction.

  • Catalyst: Piperidine, a secondary amine, is a moderately strong base that effectively catalyzes the condensation reactions without promoting significant side reactions.

  • Workup: The choice between precipitation/filtration and concentration followed by chromatography depends on the purity of the initial crude product. Recrystallization is a more straightforward and scalable purification method if the initial purity is high.

Visualization of the Synthesis Workflow

Synthesis_Workflow start Starting Materials reactants Ethyl 2-cyano-3-oxobutanoate + 2-Aminopropanenitrile start->reactants reaction_mixture Reaction Mixture reactants->reaction_mixture Condensation conditions Ethanol, Piperidine (cat.) Reflux conditions->reaction_mixture workup Workup: Cooling, Filtration/Concentration reaction_mixture->workup purification Purification: Recrystallization/Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of the target pyrrole.

Applications in Drug Discovery and Development

The strategic placement of reactive functional groups makes this compound a valuable scaffold in the synthesis of pharmaceutically relevant compounds.

Precursor to Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

The most prominent application of this compound is as a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidines. The vicinal amino and cyano groups can be readily cyclized with formamide or other one-carbon synthons to construct the pyrimidine ring.

This pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis for a number of approved drugs and clinical candidates that target various protein kinases. These kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][8]

Logical Relationship in Drug Design

Drug_Design_Logic start_mol This compound cyclization Cyclization with Formamide or similar start_mol->cyclization intermediate Pyrrolo[2,3-d]pyrimidine Scaffold cyclization->intermediate modification Further Functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) intermediate->modification final_drug Kinase Inhibitor Drug Candidate modification->final_drug

Caption: Role as a precursor in kinase inhibitor synthesis.

Potential for Further Derivatization

Beyond its use in forming fused heterocycles, the functional groups on this compound offer multiple handles for further chemical modification. The amino group can be acylated, alkylated, or used in the formation of Schiff bases. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The methyl group can potentially be functionalized, and the pyrrole nitrogen can be substituted. This high degree of "decoratability" allows for the generation of diverse libraries of compounds for screening against various biological targets.

Conclusion

This compound is a strategically important molecule in synthetic and medicinal chemistry. Its well-defined structure, coupled with multiple reactive sites, makes it an ideal starting material for the construction of complex and biologically active molecules, particularly in the realm of kinase inhibitors. The synthetic protocol outlined in this guide provides a reliable and mechanistically sound approach to its preparation, empowering researchers to access this valuable building block for their drug discovery and development endeavors.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate (C₉H₁₁N₃O₂) is a highly functionalized heterocyclic compound. The pyrrole core is a privileged scaffold in numerous biologically active molecules. The specific arrangement of an amino group at the 3-position, a cyano group at the 4-position, a methyl group at the 5-position, and an ethyl carboxylate at the 2-position imparts a unique electronic and steric profile, making it a valuable building block in synthetic chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the following IUPAC numbering for the pyrrole ring will be used throughout this guide.

Figure 1: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Considerations: The ¹H NMR spectrum of this compound would typically be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃ on a spectrometer operating at a frequency of 300 MHz or higher. The choice of solvent can influence the chemical shifts of labile protons, particularly those of the N-H and NH₂ groups.

Predicted ¹H NMR Data
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~11.0 - 12.0broad singlet1HN1-H
2~5.0 - 6.0broad singlet2HC3-NH₂
34.2 - 4.4quartet2H-OCH₂CH₃
42.2 - 2.4singlet3HC5-CH₃
51.2 - 1.4triplet3H-OCH₂CH₃
Interpretation and Rationale

The predicted ¹H NMR spectrum is based on the analysis of substituted pyrrole derivatives. The highly deshielded signal for the N1-H proton is characteristic of pyrrolic NH protons and is expected to be broad due to quadrupolar relaxation and potential hydrogen bonding. The chemical shift of the C3-NH₂ protons can vary significantly with solvent and concentration but is anticipated to appear as a broad singlet in the midfield region.

The ethyl ester group will give rise to a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The coupling between these two groups of protons should result in a coupling constant (J) of approximately 7 Hz. The C5-CH₃ protons are expected to appear as a sharp singlet in the upfield region, as there are no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Considerations: A proton-decoupled ¹³C NMR spectrum would be acquired to provide a signal for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be invaluable in distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.

Predicted ¹³C NMR Data
SignalPredicted Chemical Shift (δ, ppm)Assignment
1~160 - 165C=O (ester)
2~145 - 150C3
3~135 - 140C5
4~120 - 125C2
5~115 - 120C≡N (cyano)
6~90 - 95C4
7~59 - 61-OCH₂CH₃
8~14 - 16-OCH₂CH₃
9~11 - 13C5-CH₃
Interpretation and Rationale

The predicted chemical shifts for the carbon atoms are based on the expected electronic environment of each carbon in the polysubstituted pyrrole ring. The ester carbonyl carbon is the most deshielded, appearing at the downfield end of the spectrum. The pyrrole ring carbons (C2, C3, C4, and C5) will have distinct chemical shifts influenced by the attached functional groups. The C3 carbon, bonded to the electron-donating amino group, is expected to be significantly deshielded. Conversely, the C4 carbon, attached to the electron-withdrawing cyano group, is predicted to be relatively upfield for a substituted pyrrole. The cyano carbon itself will appear in the typical region for nitriles. The carbons of the ethyl ester and the C5-methyl group are expected in their characteristic upfield regions.

Infrared (IR) Spectroscopy

Experimental Considerations: An IR spectrum would typically be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H stretching (pyrrole NH and amino NH₂)
~2980 - 2850MediumC-H stretching (aliphatic)
~2220 - 2230Strong, SharpC≡N stretching (nitrile)
~1680 - 1700Strong, SharpC=O stretching (ester)
~1620 - 1580MediumN-H bending (amino) and C=C stretching (pyrrole ring)
~1250 - 1200StrongC-O stretching (ester)
Interpretation and Rationale

The IR spectrum is expected to clearly show the presence of all key functional groups. The broad absorption in the high-frequency region is characteristic of N-H stretching vibrations from both the pyrrole ring and the primary amine. The sharp, strong peak around 2225 cm⁻¹ is a definitive indicator of the cyano group . The strong absorption around 1690 cm⁻¹ is due to the carbonyl stretch of the ester . The fingerprint region will contain a complex pattern of absorptions, including N-H bending , C=C stretching of the pyrrole ring, and the strong C-O stretch of the ester.

Mass Spectrometry (MS)

Experimental Considerations: Mass spectral data would likely be acquired using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer to determine the accurate mass of the molecular ion. Electron ionization (EI) could also be used to induce fragmentation and provide structural information.

Predicted MS Data
  • Molecular Ion (M⁺): m/z 193.0851 (for [C₉H₁₁N₃O₂]⁺)

  • Major Fragmentation Pathways:

    • Loss of an ethoxy radical (-•OCH₂CH₃) from the ester to give a fragment at m/z 148.

    • Loss of ethanol (-CH₃CH₂OH) via a McLafferty-type rearrangement.

    • Loss of carbon monoxide (-CO) from the ester fragment.

    • Cleavage of the cyano group (-•CN).

fragmentation M [M]⁺˙ m/z 193 F1 [M - OCH2CH3]⁺ m/z 148 M->F1 - •OCH2CH3 F2 [M - C2H5OH]⁺˙ M->F2 - C2H5OH F3 [Fragment - CO]⁺ F1->F3 - CO

Figure 2: A simplified, predicted fragmentation pathway for this compound under mass spectrometry.

Interpretation and Rationale

The high-resolution mass spectrum should confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern will provide valuable structural information. The loss of the ethoxy group from the ester is a common fragmentation pathway for ethyl esters. Other potential fragmentations include the loss of neutral molecules such as ethanol and carbon monoxide, as well as the cleavage of the substituents from the pyrrole ring.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. While based on data from analogous structures, the interpretations are grounded in fundamental spectroscopic principles and provide a strong foundation for the characterization of this and related polysubstituted pyrroles. Experimental verification of these predictions will be crucial for any definitive structural assignment.

The Versatile Scaffold: A Technical Guide to Substituted 3-Aminopyrrole-2-Carboxylate Esters for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted 3-aminopyrrole-2-carboxylate esters represent a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this versatile scaffold, with a particular focus on its role in medicinal chemistry. By delving into the causal relationships behind synthetic strategies and the nuances of the scaffold's chemical behavior, this document aims to equip researchers with the knowledge to effectively harness the potential of these compounds in the design and development of novel therapeutic agents.

Introduction: The Significance of the 3-Aminopyrrole-2-carboxylate Core

The pyrrole ring is a fundamental component of numerous natural products and pharmacologically active molecules.[1] The specific arrangement of an amino group at the 3-position and a carboxylate ester at the 2-position creates a unique electronic and steric environment, rendering the 3-aminopyrrole-2-carboxylate scaffold a valuable building block in medicinal chemistry. The presence of these two functional groups offers multiple points for diversification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will explore the key methodologies for constructing this core structure, its characteristic chemical transformations, and its proven utility in the development of innovative therapeutics.

Synthesis of the Core Scaffold: Strategies and Methodologies

The efficient construction of the substituted 3-aminopyrrole-2-carboxylate core is paramount for its exploration in drug discovery. Several synthetic strategies have been developed, ranging from classical cyclization reactions to modern multicomponent approaches.

Thorpe-Ziegler Cyclization of β,β-Enaminonitriles

A prominent and effective method for the synthesis of 3-aminopyrroles involves the Thorpe-Ziegler cyclization.[2] This intramolecular condensation of dinitriles, catalyzed by a base, proceeds through a cyclic enamine intermediate which can then be further manipulated.[3][4][5][6][7] In the context of 3-aminopyrrole-2-carboxylate ester synthesis, the process typically starts with the N-alkylation of a β,β-enaminonitrile with an α-haloester. The resulting intermediate then undergoes a base-mediated intramolecular cyclization to furnish the desired pyrrole ring.[2]

The choice of base is critical for the success of the Thorpe-Ziegler cyclization. While classical conditions may employ alkali metal alkoxides, modern protocols often utilize stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) to facilitate the initial deprotonation.[4]

Experimental Protocol: Synthesis of Ethyl 3-amino-4-cyano-1-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate via Thorpe-Ziegler Cyclization [2]

  • Starting Material Preparation: Synthesize the β,β-enaminonitrile precursor, 3-anilino-2-cyanoacrylonitrile, by reacting an appropriate aniline with an activated methylene compound.

  • N-Alkylation and Cyclization:

    • To a solution of the enaminonitrile in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or triethylamine.

    • Add the desired α-haloester (e.g., ethyl bromoacetate) to the reaction mixture.

    • Heat the reaction mixture to facilitate both N-alkylation and the subsequent intramolecular cyclization.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

    • Collect the solid by filtration and wash it with water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted 3-aminopyrrole-2-carboxylate ester.

Satisfactory yields (74-91%) of the desired 3-aminopyrrole derivatives can be obtained using an excess of triethylamine as the base.[2]

Thorpe_Ziegler_Synthesis Enaminonitrile β,β-Enaminonitrile Intermediate N-Alkylated Intermediate Enaminonitrile->Intermediate N-Alkylation AlphaHaloester α-Haloester AlphaHaloester->Intermediate Base Base (e.g., TEA, K₂CO₃) Base->Intermediate Product Substituted 3-Aminopyrrole- 2-carboxylate Ester Intermediate->Product Intramolecular Cyclization Vilsmeier_Haack_Reaction Pyrrole Substituted Pyrrole IminiumIntermediate Iminium Salt Intermediate Pyrrole->IminiumIntermediate Electrophilic Attack VilsmeierReagent Vilsmeier Reagent (POCl₃, DMF) VilsmeierReagent->IminiumIntermediate FormylPyrrole Formylated Pyrrole IminiumIntermediate->FormylPyrrole Hydrolysis H2O H₂O H2O->FormylPyrrole SAR_Kinase_Inhibitors Core 3-Aminopyrrole Core AminoGroup 3-Amino Group Core->AminoGroup R1 R¹ Substituent AminoGroup->R1 Functionalization KinaseHinge Kinase Hinge Region AminoGroup->KinaseHinge H-Bonding Activity Biological Activity R1->Activity Modulates Potency & Selectivity KinaseHinge->Activity Essential Interaction

References

The Aminocyanopyrrole Scaffold: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-3-cyanopyrrole core is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug discovery. Its unique electronic properties and versatile functional handles make it an invaluable building block for the synthesis of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of aminocyanopyrrole synthesis. It further delves into the evolution of synthetic methodologies, from classical approaches to modern catalytic and multicomponent reactions. Each method is discussed with a focus on the underlying reaction mechanisms, experimental causality, and practical applications, providing researchers, scientists, and drug development professionals with a thorough understanding of this important class of compounds.

Introduction: The Significance of the Aminocyanopyrrole Core

The pyrrole ring is a fundamental structural unit in a vast number of natural products and synthetic molecules of paramount biological importance, including heme, chlorophyll, and vitamin B12. Among the myriad of substituted pyrroles, the 2-amino-3-cyanopyrrole scaffold has emerged as a particularly valuable pharmacophore. The presence of the amino group at the 2-position and the cyano group at the 3-position imparts a unique electronic push-pull system, modulating the reactivity and biological interactions of the heterocyclic core.

The amino group can act as a hydrogen bond donor and a nucleophilic center, while the cyano group is a strong electron-withdrawing group and can participate in various chemical transformations. This distinct substitution pattern makes 2-amino-3-cyanopyrroles versatile intermediates for the construction of more complex fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are analogues of purine bases and exhibit a wide range of biological activities.[1]

The inherent biological potential of aminocyanopyrrole derivatives is vast, with reported activities including antimicrobial, anti-inflammatory, and anticancer properties.[2] This has fueled significant research into the development of efficient and versatile synthetic routes to access this important heterocyclic core.

A Historical Perspective: The Dawn of Pyrrole Synthesis and the Emergence of Aminocyanopyrroles

The journey into the synthesis of pyrroles began in the late 19th century with the pioneering work of Carl Paal and Ludwig Knorr. The Paal-Knorr synthesis, first reported in 1884, provided a foundational method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[3] This classical condensation reaction laid the groundwork for the field of pyrrole chemistry.

While the Paal-Knorr synthesis was a landmark achievement, the direct synthesis of aminopyrroles, particularly those with a cyano substituent, required the development of new synthetic strategies. The precise origin of the first synthesis of a 2-amino-3-cyanopyrrole is not definitively documented as a singular event. Instead, its emergence is intertwined with the development of reactions that utilize precursors amenable to the formation of this specific substitution pattern.

A significant step towards the synthesis of highly substituted pyrroles, including aminocyanopyrroles, came with the development of multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules.[4][5][6][7]

Key classical reactions that paved the way for the synthesis of precursors and related structures include:

  • The Thorpe-Ziegler Reaction: Discovered by Jocelyn Field Thorpe and later adapted by Karl Ziegler, this reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano enamine, which can be hydrolyzed to a cyclic ketone.[8] While not directly yielding a pyrrole, the principles of nitrile condensation and cyclization are highly relevant.

  • The Gewald Aminothiophene Synthesis: Developed by Karl Gewald in 1966, this reaction provides a route to 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[9] Although it produces a thiophene ring, the reaction's multicomponent nature and its use of a cyano-activated methylene compound share mechanistic parallels with some modern aminocyanopyrrole syntheses.

A notable publication by H. J. Roth and K. Eger in 1975 specifically titled "Synthesis of 2-amino-3-cyano-pyrroles" marks a significant point in the focused investigation of this particular heterocyclic system.[10] This work, along with the continuous evolution of synthetic methodologies, has solidified the importance and accessibility of the aminocyanopyrrole scaffold.

Evolution of Synthetic Methodologies

The synthesis of 2-amino-3-cyanopyrroles has evolved from classical condensation methods to highly efficient and versatile modern techniques. This section will explore the key synthetic strategies, highlighting their mechanisms, advantages, and limitations.

Multicomponent Reactions (MCRs): A Convergent and Efficient Approach

Multicomponent reactions have become a cornerstone of modern heterocyclic synthesis due to their high efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials. Several MCRs have been developed for the synthesis of 2-amino-3-cyanopyrroles.

One prominent strategy involves the reaction of an aldehyde, an amine, and a source of the C2-C3-CN fragment, often malononitrile or a derivative.

Workflow for a Generic Three-Component Synthesis of a 2-Amino-3-cyanopyrrole:

MCR_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Vessel cluster_product Product Aldehyde Aldehyde (R1-CHO) Mix Mixing in Solvent with Catalyst/Base Aldehyde->Mix Amine Amine (R2-NH2) Amine->Mix Malononitrile Malononitrile (CH2(CN)2) Malononitrile->Mix Product 2-Amino-3-cyanopyrrole Mix->Product

Caption: A generalized workflow for the multicomponent synthesis of 2-amino-3-cyanopyrroles.

Mechanism of a Representative Three-Component Synthesis:

A plausible mechanism for a three-component reaction involving an aldehyde, an amine, and malononitrile often proceeds through the following key steps:

  • Knoevenagel Condensation: The aldehyde and malononitrile undergo a base-catalyzed Knoevenagel condensation to form an α,β-unsaturated dinitrile intermediate.

  • Michael Addition: The amine then acts as a nucleophile and adds to the β-position of the unsaturated intermediate in a Michael addition.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks one of the cyano groups. Subsequent tautomerization leads to the formation of the aromatic 2-amino-3-cyanopyrrole ring.

Experimental Protocol: Three-Component Synthesis of a Substituted 2-Amino-3-cyanopyrrole [11]

  • Reactant Preparation: To a solution of the chosen aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add the primary amine (1.0 mmol) and malononitrile (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature or under gentle heating (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Synthesis from Terminal Alkynes and Sulfonyl Azides

A more recent and highly efficient method for the synthesis of functionalized 2-amino-3-cyanopyrroles involves a copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and phenacylmalononitriles.[12] This approach provides access to a wide range of polysubstituted aminocyanopyrroles with excellent regioselectivity.

Reaction Scheme:

Mechanism of the Copper-Catalyzed Synthesis:

The proposed mechanism for this transformation involves several key steps:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne and the sulfonyl azide undergo a copper(I)-catalyzed cycloaddition to form a triazole intermediate.

  • Ring Opening and Ketenimine Formation: The triazole intermediate undergoes ring-opening to generate a reactive N-sulfonylketenimine.

  • Nucleophilic Attack and Cyclization: The enolate of the phenacylmalononitrile, generated in the presence of a base (triethylamine), acts as a nucleophile and attacks the ketenimine. This is followed by an intramolecular cyclization and subsequent aromatization to yield the final 2-amino-3-cyanopyrrole product.

Experimental Protocol: Copper-Catalyzed Synthesis of a Functionalized 2-Amino-3-cyanopyrrole [12]

  • Reactant Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon), dissolve the terminal alkyne (1.0 mmol), sulfonyl azide (1.1 mmol), and phenacylmalononitrile (1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).

  • Catalyst and Base Addition: Add copper(I) iodide (CuI, 0.1 mmol) and triethylamine (Et₃N, 1.5 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the progress by TLC.

  • Workup and Purification: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product using standard spectroscopic techniques.

Data Summary of Representative Aminocyanopyrrole Syntheses:

MethodStarting MaterialsCatalyst/ReagentsSolventTemp. (°C)Yield (%)Reference
Three-ComponentAldehyde, Amine, MalononitrilePiperidineEthanol6070-90[11]
Copper-CatalyzedTerminal Alkyne, Sulfonyl Azide, PhenacylmalononitrileCuI, Et₃NTHFRT70-92[12]

Authoritative Grounding and Mechanistic Insights

The mechanisms described above are supported by extensive experimental and computational studies. The causality behind the experimental choices lies in the need for efficient bond-forming reactions that can be performed under mild conditions with high functional group tolerance.

  • Multicomponent Reactions: The driving force for these reactions is the formation of a thermodynamically stable aromatic pyrrole ring. The choice of a base as a catalyst is crucial for promoting the initial condensation and subsequent cyclization steps. The self-validating nature of these protocols is evident in the convergence of multiple simple starting materials into a single, complex product in a one-pot operation.

  • Copper-Catalyzed Synthesis: The use of a copper catalyst is essential for the initial azide-alkyne cycloaddition, a cornerstone of click chemistry. The subsequent steps are driven by the inherent reactivity of the in situ generated ketenimine intermediate. This method showcases the power of transition metal catalysis in activating otherwise unreactive starting materials and enabling novel reaction pathways.

Logical Relationship Diagram for the Copper-Catalyzed Synthesis:

Copper_Catalyzed_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Alkyne Terminal Alkyne Triazole Triazole Intermediate Alkyne->Triazole CuAAC Azide Sulfonyl Azide Azide->Triazole Malononitrile Phenacyl- malononitrile Product 2-Amino-3-cyanopyrrole Malononitrile->Product Nucleophilic Attack & Cyclization Ketenimine N-Sulfonyl- ketenimine Triazole->Ketenimine Ring Opening Ketenimine->Product

Caption: Key steps in the copper-catalyzed synthesis of functionalized 2-amino-3-cyanopyrroles.

Applications in Drug Discovery and Beyond

The 2-amino-3-cyanopyrrole scaffold is a valuable building block in drug discovery due to its ability to serve as a precursor to a wide range of biologically active molecules. The presence of multiple functional groups allows for diverse derivatization and the construction of complex molecular architectures.

  • Synthesis of Pyrrolo[2,3-d]pyrimidines: As mentioned earlier, aminocyanopyrroles are key intermediates in the synthesis of pyrrolo[2,3-d]pyrimidines, which are potent inhibitors of various kinases and have shown promise as anticancer and anti-inflammatory agents.

  • Development of Novel Therapeutic Agents: The aminocyanopyrrole core itself can be found in molecules with diverse pharmacological activities. The ability to readily synthesize a library of substituted aminocyanopyrroles using multicomponent reactions makes this scaffold particularly attractive for high-throughput screening and lead optimization in drug discovery programs.

Conclusion and Future Outlook

The discovery and synthesis of 2-amino-3-cyanopyrroles have a rich history rooted in the fundamental principles of heterocyclic chemistry. From the early days of pyrrole synthesis to the modern era of multicomponent and catalytic reactions, the methods for accessing this important scaffold have become increasingly sophisticated, efficient, and versatile. The continued development of novel synthetic strategies will undoubtedly expand the chemical space accessible from aminocyanopyrrole building blocks, leading to the discovery of new therapeutic agents and functional materials. As our understanding of the biological roles of these compounds deepens, the demand for innovative and sustainable synthetic methods will continue to drive research in this exciting field.

References

An In-depth Technical Guide to the Solubility of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental solubility data for this specific molecule, this guide synthesizes a theoretical analysis of its molecular structure with established principles of organic compound solubility. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine its solubility in a range of common laboratory solvents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this compound.

Introduction and Molecular Profile

This compound (Molecular Formula: C₉H₁₁N₃O₂) is a multi-functionalized pyrrole with a molecular weight of 193.2 g/mol .[1] The pyrrole ring is a fundamental heterocyclic scaffold in numerous biologically active compounds. The specific substitutions on this pyrrole core—an amino group, a cyano group, a methyl group, and an ethyl carboxylate group—impart a unique combination of polarity, hydrogen bonding capability, and steric hindrance that collectively govern its solubility behavior. Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction conditions and purification strategies to formulation and bioavailability in drug discovery contexts.

Theoretical Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is rooted in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Structural Features Influencing Solubility

The solubility of this compound is dictated by the interplay of its constituent functional groups:

  • Pyrrole Ring: The pyrrole ring itself is a five-membered aromatic heterocycle. While the ring has some non-polar character, the nitrogen heteroatom introduces a dipole moment.[2] The N-H group can act as a hydrogen bond donor.

  • Amino Group (-NH₂): This is a polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence is expected to enhance solubility in polar protic solvents.

  • Cyano Group (-C≡N): The cyano group is strongly polar and can act as a hydrogen bond acceptor.

  • Ethyl Carboxylate Group (-COOCH₂CH₃): This ester group is polar and can accept hydrogen bonds. The ethyl group adds some non-polar character.

  • Methyl Group (-CH₃): This is a non-polar, hydrophobic group.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, a qualitative prediction of solubility in various classes of solvents can be made:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to Moderate The presence of multiple hydrogen bond donors and acceptors (-NH₂, -NH of pyrrole, -C=O) should allow for some interaction with protic solvents. However, the overall carbon framework may limit high solubility in water. Solubility is expected to be higher in alcohols like methanol and ethanol compared to water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh These solvents are polar and can accept hydrogen bonds, but do not donate them. They should effectively solvate the polar functional groups of the molecule without the competing self-association seen in protic solvents. DMSO and DMF are generally excellent solvents for a wide range of organic compounds.
Non-Polar Hexane, TolueneLow The significant polarity imparted by the amino, cyano, and ester groups will likely result in poor solubility in non-polar solvents where only weak van der Waals forces can be established.
Intermediate Polarity Dichloromethane (DCM), Chloroform, Ethyl AcetateModerate to High These solvents possess a moderate dipole moment and can engage in dipole-dipole interactions. Ethyl acetate, being an ester, might be a particularly suitable solvent. Solubility in chlorinated solvents is also expected to be significant.

Experimental Protocols for Solubility Determination

To obtain empirical solubility data, the following standardized protocols are recommended. These methods are designed to be self-validating and provide a clear, reproducible assessment of solubility.

Qualitative Solubility Assessment

This rapid screening method provides a general classification of the compound's solubility.

Materials:

  • This compound

  • Test tubes or small vials

  • Vortex mixer

  • Selection of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.[3]

  • Visually inspect the solution. Observe for complete dissolution, partial dissolution, or insolubility.

  • Record the observations. The results can be categorized as:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unchanged.

Causality Behind Experimental Choices:

  • Standardized Solute-to-Solvent Ratio: Using a fixed amount of solute and solvent allows for a consistent comparison across different solvents.

  • Vigorous Agitation: This ensures that the system reaches equilibrium (or approaches it) within a reasonable timeframe by maximizing the surface area of the solute in contact with the solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

  • This compound

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed vial.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the solution to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any suspended particles.

  • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantify the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.

  • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Trustworthiness and Self-Validation:

  • Equilibrium Confirmation: Running the experiment for an extended period and ensuring the concentration does not change with further agitation time validates that equilibrium has been reached.

  • Filtration: The use of a fine-pore filter ensures that only the dissolved solute is being measured, preventing artificially high results from suspended microparticles.

  • Instrumental Quantification: A calibrated analytical method provides an accurate and reproducible measurement of concentration.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for determining the solubility of this compound.

Solubility_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis prep_compound Obtain Pure Compound qual_test Perform Visual Solubility Test (10 mg / 1 mL) prep_compound->qual_test prep_solvents Select Test Solvents prep_solvents->qual_test qual_observe Observe and Classify: Soluble, Partially Soluble, Insoluble qual_test->qual_observe quant_prepare Prepare Saturated Solution (Excess Solute) qual_observe->quant_prepare Proceed for promising solvents quant_equilibrate Equilibrate with Agitation (24-48h at constant T) quant_prepare->quant_equilibrate quant_separate Separate Solid and Liquid Phases (Settle and Filter) quant_equilibrate->quant_separate quant_analyze Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) quant_separate->quant_analyze quant_calculate Calculate Solubility (e.g., mg/mL, mol/L) quant_analyze->quant_calculate

Caption: Workflow for Solubility Determination

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and solvents.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. Based on a theoretical analysis of its structure, it is predicted to have high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and some chlorinated solvents, and low solubility in non-polar hydrocarbons and water. This guide provides robust and reliable experimental protocols for the qualitative and quantitative determination of its solubility, empowering researchers to generate the precise data needed for their specific applications. Adherence to the outlined safety precautions is essential when handling this and any laboratory chemical.

References

The Pyrrole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyrrole Ring

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility and biological significance.[3][4] From the core of heme in hemoglobin to the intricate structures of potent alkaloids, the pyrrole nucleus is a recurring motif that nature has optimized for diverse biological functions.[1] This inherent bioactivity has not gone unnoticed by medicinal chemists, who continue to leverage the pyrrole scaffold to design and synthesize novel therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6][7][8]

This technical guide provides a comprehensive overview of the potential biological activities of novel pyrrole scaffolds. As a senior application scientist, the aim is to not only present established findings but also to provide actionable insights into the experimental design and validation of these potent molecules. We will delve into the mechanistic underpinnings of their therapeutic effects, offer detailed experimental protocols for their evaluation, and present data in a clear and comparative format to aid in the identification of promising lead compounds.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine.[6][8] Pyrrole derivatives have emerged as a promising class of compounds that can target various facets of cancer cell biology, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[7][9][10]

Mechanistic Insights

Recent research has illuminated several key mechanisms through which pyrrole-containing compounds exert their anticancer effects.[6][7][8] These include:

  • Inhibition of Microtubule Polymerization: Certain pyrrole derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By disrupting microtubule polymerization, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[6][7][8]

  • Kinase Inhibition: Many signaling pathways that are dysregulated in cancer are driven by protein kinases. Pyrrole scaffolds have been successfully incorporated into molecules that act as potent inhibitors of various kinases, such as tyrosine kinases, thereby blocking downstream signaling pathways crucial for cancer cell growth and survival.[6][7][8]

  • Induction of Apoptosis: A failure to undergo programmed cell death, or apoptosis, is a hallmark of cancer. Novel pyrrole derivatives have been shown to induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.[6][7]

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. Some pyrrole-based compounds have demonstrated the ability to inhibit angiogenesis, effectively starving the tumor of essential nutrients and oxygen.[6][7]

Experimental Workflow for Anticancer Activity Evaluation

A robust and self-validating experimental workflow is crucial for the preclinical assessment of novel anticancer compounds.[11] This workflow should encompass both in vitro and in vivo models to provide a comprehensive understanding of a compound's efficacy and selectivity.[11]

anticancer_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation synthesis Compound Synthesis & Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB assay) synthesis->cytotoxicity Initial Screening mechanistic Mechanistic Assays (e.g., Cell Cycle, Apoptosis, Kinase Inhibition) cytotoxicity->mechanistic Identify Potent Compounds selectivity Selectivity Index Calculation mechanistic->selectivity Assess Cancer Cell Specificity animal_model Xenograft/Allograft Animal Models selectivity->animal_model Promising Candidates efficacy Tumor Growth Inhibition Studies animal_model->efficacy Evaluate In Vivo Efficacy toxicity Toxicity & Pharmacokinetic Analysis efficacy->toxicity Determine Therapeutic Window

Caption: A streamlined workflow for the evaluation of anticancer activity.

Detailed Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[11]

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) and a non-malignant control cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrrole compounds and a standard anticancer drug (e.g., doxorubicin) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Self-Validation: The inclusion of a standard anticancer drug with a known IC50 value for the cell lines used serves as a positive control and validates the assay's performance. The use of a non-malignant cell line allows for the calculation of a selectivity index (IC50 in normal cells / IC50 in cancer cells), providing an early indication of the compound's therapeutic window.[11]

II. Antimicrobial and Antifungal Activity: Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents.[12][13][14] Pyrrole derivatives have demonstrated significant potential as antibacterial and antifungal agents, often through novel mechanisms of action.[5][12][13][14][15]

Mechanistic Insights

The antimicrobial activity of pyrrole scaffolds can be attributed to several mechanisms:

  • Inhibition of Essential Enzymes: Some pyrrole-based compounds have been shown to inhibit crucial enzymes in microbial metabolic pathways, such as those involved in fatty acid synthesis. For instance, certain pyrrolyl hydrazones exhibit antitubercular activity by inhibiting the InhA enzyme in Mycobacterium tuberculosis.[5]

  • DNA Interaction: Pyrrole derivatives can interact with microbial DNA, potentially through intercalation or groove binding, leading to the disruption of DNA replication and transcription.[12][13]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some pyrrole compounds allows them to insert into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.

Experimental Workflow for Antimicrobial Susceptibility Testing

A standardized workflow is essential for the reliable determination of the antimicrobial activity of novel compounds.

antimicrobial_workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Mechanism of Action synthesis_antimicrobial Compound Synthesis broth_microdilution Broth Microdilution Assay (MIC Determination) synthesis_antimicrobial->broth_microdilution Quantitative disk_diffusion Disk Diffusion Assay (Qualitative) synthesis_antimicrobial->disk_diffusion Qualitative time_kill Time-Kill Kinetic Assays broth_microdilution->time_kill Bactericidal/Bacteriostatic mechanism_studies Mechanism of Action Studies (e.g., Enzyme Inhibition, DNA Binding) time_kill->mechanism_studies Elucidate Target resistance Resistance Development Studies mechanism_studies->resistance Assess Durability anti_inflammatory_workflow cluster_in_vitro_inflammation In Vitro Evaluation cluster_in_vivo_inflammation In Vivo Validation synthesis_inflammation Compound Synthesis cox_inhibition COX-1/COX-2 Inhibition Assays synthesis_inflammation->cox_inhibition Enzymatic Activity cytokine_release Cytokine Release Assays (e.g., LPS-stimulated Macrophages) cox_inhibition->cytokine_release Cellular Activity carrageenan_edema Carrageenan-Induced Paw Edema Model cytokine_release->carrageenan_edema Acute Inflammation adjuvant_arthritis Adjuvant-Induced Arthritis Model carrageenan_edema->adjuvant_arthritis Chronic Inflammation croton_oil_edema Croton Oil-Induced Ear Edema Model neuroprotective_workflow cluster_in_vitro_neuro In Vitro Screening cluster_in_vivo_neuro In Vivo Validation synthesis_neuro Compound Synthesis cell_based_assays Cell-Based Assays (e.g., PC12, SH-SY5Y) with Neurotoxins (e.g., 6-OHDA, H2O2) synthesis_neuro->cell_based_assays Initial Screening mechanistic_neuro Mechanistic Studies (e.g., ROS, Caspase Activity, Nrf2/NF-κB) cell_based_assays->mechanistic_neuro Identify Active Compounds ischemia_model Cerebral Ischemia Models (e.g., MCAO) mechanistic_neuro->ischemia_model Promising Candidates parkinsons_model Parkinson's Disease Models (e.g., MPTP, 6-OHDA) mechanistic_neuro->parkinsons_model Disease-Specific Models behavioral_tests Behavioral and Histological Analysis ischemia_model->behavioral_tests Assess Functional Recovery parkinsons_model->behavioral_tests

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrroles in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design.[1] Polysubstituted pyrroles, in particular, have garnered significant attention due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate is a highly functionalized pyrrole derivative that serves as a valuable intermediate in the synthesis of more complex heterocyclic systems and potential drug candidates. This document provides a detailed, field-proven protocol for its synthesis, grounded in established chemical principles.

Synthetic Strategy: A Two-Step Approach via Thorpe-Ziegler Cyclization

The synthesis of the target molecule is efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-2-methylpropanenitrile, via the well-established Strecker synthesis. The second, and final, step is a base-catalyzed condensation and subsequent intramolecular Thorpe-Ziegler cyclization of the aminonitrile with ethyl (ethoxymethylene)cyanoacetate. This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the reactions.

Overall Reaction Scheme:

Overall Reaction Scheme Acetone Acetone Aminonitrile 2-Amino-2-methylpropanenitrile Acetone->Aminonitrile Step 1: Strecker Synthesis KCN KCN KCN->Aminonitrile Step 1: Strecker Synthesis NH4Cl NH4Cl NH4Cl->Aminonitrile Step 1: Strecker Synthesis Ethyl_cyanoacetate Ethyl cyanoacetate EEMC Ethyl (ethoxymethylene)cyanoacetate Ethyl_cyanoacetate->EEMC Step 1a Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->EEMC Step 1a Acetic_anhydride Acetic anhydride Acetic_anhydride->EEMC Step 1a Base Base (e.g., NaOEt) Open_chain Open-chain intermediate Aminonitrile->Open_chain Condensation EEMC->Open_chain Condensation Target This compound Open_chain->Target Thorpe-Ziegler Cyclization (Base-catalyzed)

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-Amino-2-methylpropanenitrile (Strecker Synthesis)

The Strecker synthesis is a classic and efficient method for preparing α-aminonitriles from an aldehyde or ketone, an amine source (ammonia), and a cyanide source.[6][7] In this protocol, acetone is used as the carbonyl compound.

Materials and Reagents:
Reagent/SolventFormulaMolar Mass ( g/mol )QuantityNotes
AcetoneC₃H₆O58.0858.1 g (1.0 mol)Reagent grade
Potassium CyanideKCN65.1265.1 g (1.0 mol)Highly Toxic! Handle with extreme caution.
Ammonium ChlorideNH₄Cl53.4953.5 g (1.0 mol)
WaterH₂O18.02200 mLDeionized
Diethyl Ether(C₂H₅)₂O74.12As neededFor extraction
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
Protocol:
  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Initial Mixture: To the flask, add potassium cyanide (65.1 g, 1.0 mol) and ammonium chloride (53.5 g, 1.0 mol) followed by 100 mL of water. Stir the mixture to dissolve the salts. Cool the flask in an ice-water bath to 10-15 °C.

  • Addition of Acetone: Add acetone (58.1 g, 1.0 mol) to the dropping funnel. Add the acetone dropwise to the stirred reaction mixture over a period of 1 hour, maintaining the temperature between 10-20 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The reaction is exothermic, and a gentle reflux may be observed.

  • Work-up and Extraction: After the reaction period, add 100 mL of water to the mixture. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure to yield the crude 2-amino-2-methylpropanenitrile. The product is often used in the next step without further purification.

Part 2: Synthesis of this compound

This step involves the reaction of the synthesized α-aminonitrile with ethyl (ethoxymethylene)cyanoacetate, followed by a base-catalyzed Thorpe-Ziegler cyclization to form the desired pyrrole.

Sub-Part 2a: Preparation of Ethyl (ethoxymethylene)cyanoacetate

This reagent is commercially available but can also be readily prepared.

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityNotes
Ethyl CyanoacetateC₅H₇NO₂113.12113.1 g (1.0 mol)
Triethyl OrthoformateC₇H₁₆O₃148.20148.2 g (1.0 mol)
Acetic AnhydrideC₄H₆O₃102.09204.2 g (2.0 mol)
  • Reaction Setup: In a fume hood, equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reaction Mixture: Combine ethyl cyanoacetate (113.1 g, 1.0 mol), triethyl orthoformate (148.2 g, 1.0 mol), and acetic anhydride (204.2 g, 2.0 mol) in the flask.

  • Heating: Heat the mixture to reflux for 2 hours.

  • Purification: After cooling, the product can be purified by fractional distillation under reduced pressure to yield ethyl (ethoxymethylene)cyanoacetate as a colorless liquid.

Sub-Part 2b: Condensation and Thorpe-Ziegler Cyclization
Reagent/SolventFormulaMolar Mass ( g/mol )QuantityNotes
2-Amino-2-methylpropanenitrileC₄H₈N₂84.128.41 g (0.1 mol)From Part 1
Ethyl (ethoxymethylene)cyanoacetateC₈H₁₁NO₃169.1816.9 g (0.1 mol)From Sub-Part 2a
Sodium EthoxideC₂H₅NaO68.056.8 g (0.1 mol)Moisture sensitive!
EthanolC₂H₅OH46.07100 mLAnhydrous
Acetic AcidCH₃COOH60.05As neededFor neutralization
WaterH₂O18.02As neededFor work-up
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (6.8 g, 0.1 mol) in anhydrous ethanol (100 mL).

  • Addition of Reactants: To this solution, add 2-amino-2-methylpropanenitrile (8.41 g, 0.1 mol) followed by the dropwise addition of ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.1 mol).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.

  • Precipitation and Isolation: Pour the neutralized mixture into ice-cold water (200 mL) with stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol or an ethanol-water mixture to afford pure this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₉H₁₁N₃O₂

  • Molar Mass: 193.20 g/mol

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • IR Spectroscopy: To identify characteristic functional groups (e.g., -NH₂, -C≡N, C=O).

  • Mass Spectrometry: To confirm the molecular weight.

Safety Precautions

  • Potassium Cyanide is extremely toxic. All manipulations involving KCN must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). A cyanide antidote kit should be readily available.

  • Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these procedures.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these field-proven procedures, researchers can reliably produce this valuable heterocyclic building block for further applications in drug discovery and development. The causality behind each experimental choice is rooted in established principles of organic synthesis, ensuring a robust and reproducible method.

References

The Strategic Utility of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic intermediates is paramount. Among these, the polysubstituted pyrrole scaffold holds a privileged position due to its prevalence in a wide array of biologically active compounds.[1] This application note provides a detailed guide for researchers and scientists on the utilization of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate (CAS 74455-30-4), a versatile chemical intermediate. We will delve into its synthesis, explore the reactivity of its key functional groups, and provide detailed protocols for its application in the construction of fused heterocyclic systems, particularly the medicinally significant pyrrolo[2,3-d]pyrimidines.[2][3]

Molecular Overview and Strategic Importance:

This compound is a polysubstituted pyrrole featuring an amino group at the 3-position, a cyano group at the 4-position, a methyl group at the 5-position, and an ethyl carboxylate at the 2-position. This unique arrangement of electron-donating (amino) and electron-withdrawing (cyano, carboxylate) groups on the pyrrole ring dictates its reactivity and makes it an ideal precursor for a variety of chemical transformations. The strategic placement of the amino and cyano groups, in particular, allows for facile cyclocondensation reactions to build fused pyrimidine rings, forming the core of many kinase inhibitors and other therapeutic agents.[4]

PropertyValue
CAS Number 74455-30-4[5]
Molecular Formula C₉H₁₁N₃O₂[5]
Molecular Weight 193.20 g/mol [6]
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents such as DMF, DMSO, and hot ethanol.

Synthesis of this compound

The synthesis of this key intermediate can be achieved through a multicomponent reaction strategy, which is a hallmark of efficient and atom-economical organic synthesis. While several methods for the synthesis of polysubstituted pyrroles are known, such as the Hantzsch[7], Paal-Knorr, and Thorpe-Ziegler reactions[8][9][10], a practical approach for this specific molecule involves the condensation of an activated ketone, a cyano-containing active methylene compound, and an amine source.

Conceptual Synthetic Pathway:

A plausible and efficient route involves a one-pot, three-component reaction analogous to established methods for polysubstituted pyrrole synthesis. This approach leverages the reactivity of ethyl acetoacetate, malononitrile, and an amine source in the presence of a suitable catalyst and solvent system.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Product Ethyl Acetoacetate Ethyl Acetoacetate Enamine/Knoevenagel Adduct Enamine/Knoevenagel Adduct Ethyl Acetoacetate->Enamine/Knoevenagel Adduct Malononitrile Malononitrile Malononitrile->Enamine/Knoevenagel Adduct Ammonia Ammonia Ammonia->Enamine/Knoevenagel Adduct Base Catalyst (e.g., piperidine) Base Catalyst (e.g., piperidine) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Heat Heat This compound This compound Enamine/Knoevenagel Adduct->this compound Intramolecular Cyclization & Aromatization

Caption: Conceptual workflow for the synthesis of the target pyrrole intermediate.

Detailed Synthetic Protocol:

This protocol is based on established principles of polysubstituted pyrrole synthesis and should be optimized for specific laboratory conditions.

Materials:

  • Ethyl acetoacetate

  • Malononitrile

  • Ammonium acetate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: To the residue, add cold water and stir. Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Application in the Synthesis of Pyrrolo[2,3-d]pyrimidines

The primary application of this compound is as a key building block for the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds with significant therapeutic potential, including as kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][3] The vicinal amino and cyano groups are perfectly positioned for cyclocondensation with a one-carbon electrophile to form the fused pyrimidine ring.

Reaction Mechanism: Cyclocondensation

The formation of the pyrrolo[2,3-d]pyrimidine core proceeds via a cyclocondensation reaction. The amino group of the pyrrole acts as a nucleophile, attacking the electrophilic carbon of a C1 synthon (e.g., formamide, urea, or guanidine). This is followed by an intramolecular cyclization of the newly formed intermediate, where the nitrogen of the cyano group attacks the newly introduced carbonyl or imine carbon, leading to the fused pyrimidine ring after dehydration or elimination of a small molecule.

G Pyrrole Intermediate This compound Intermediate N-Formylamino Intermediate Pyrrole Intermediate->Intermediate Nucleophilic Attack C1 Synthon Formamide (HCONH2) C1 Synthon->Intermediate Product Ethyl 4-amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of a pyrrolo[2,3-d]pyrimidine derivative.

Protocol for the Synthesis of Ethyl 4-amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate:

Materials:

  • This compound

  • Formamide

  • Formic acid (optional, as a catalyst)

Procedure:

  • Reaction Setup: In a high-temperature reaction vessel (e.g., a sealed tube or a flask equipped with a high-boiling point condenser), place this compound (1.0 eq).

  • Reagent Addition: Add an excess of formamide. The formamide acts as both the C1 source and the solvent. A catalytic amount of formic acid can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to a high temperature (typically 150-180 °C) for several hours (4-8 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates upon cooling. Add water to the reaction mixture to induce further precipitation.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

  • Characterization: Characterize the final product, Ethyl 4-amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, using spectroscopic methods to confirm its structure and purity.

Further Functional Group Transformations

The resulting pyrrolo[2,3-d]pyrimidine derivative is a versatile intermediate itself. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. The amino group on the pyrimidine ring can also be further functionalized.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules. Its straightforward synthesis and the strategic arrangement of its functional groups make it an ideal starting material for the construction of pyrrolo[2,3-d]pyrimidine-based compounds, which are of significant interest in drug discovery. The protocols provided herein offer a solid foundation for researchers to utilize this important building block in their synthetic endeavors.

References

Application Note & Protocols: Electrophilic Functionalization of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Chemical Innovation

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate is a polysubstituted pyrrole that serves as a highly valuable and versatile building block in synthetic organic chemistry. Its structure, often assembled through multicomponent reactions akin to the Gewald synthesis[1][2], is rich with functionalities poised for chemical diversification. The molecule features an electron-rich pyrrole core, a nucleophilic 3-amino group, and strategically placed electron-withdrawing cyano and ester groups. This unique electronic and structural arrangement makes it an ideal starting material for the synthesis of complex heterocyclic systems, including analogues of biologically significant purines, known as pyrrolo[3,2-d]pyrimidines (9-deazapurines).[3]

This guide provides an in-depth exploration of the reactivity of this pyrrole scaffold with various electrophiles. We will delve into the causality behind reaction conditions, provide detailed, field-proven protocols, and illustrate key transformations to empower researchers in medicinal chemistry and materials science to leverage this potent synthetic intermediate.

Principles of Reactivity and Regioselectivity

The reactivity of this compound is governed by the interplay of its multiple functional groups. Understanding the regioselectivity of electrophilic attack is paramount for predictable and efficient synthesis.

  • The 3-Amino Group: This is the most nucleophilic center and the primary site for reactions with a wide range of "soft" and "hard" electrophiles, including acylating and alkylating agents. Its reactivity is analogous to that of a substituted aniline.

  • The Pyrrole Ring (N-1): The N-H proton is moderately acidic (pKa of pyrrole ≈ 17.5) and can be removed by a strong base (e.g., NaH, LiHMDS) to generate a nucleophilic pyrrolide anion.[4] This site is favored for alkylation or acylation under basic conditions, particularly when the more nucleophilic 3-amino group is protected or when steric hindrance directs reagents to the N-1 position.

  • The Aromatic Core (C-4/C-5): While the pyrrole ring is inherently electron-rich and susceptible to electrophilic aromatic substitution, the presence of the powerful activating 3-amino group directs reactivity away from the carbon framework in most cases.[4] Direct C-functionalization with electrophiles is uncommon without prior modification of the amino group.

The following diagram illustrates the primary sites of electrophilic attack.

G cluster_molecule Reactive Sites mol N1_label Pyrrole N-1 (Deprotonation) N1_label->mol NH2_label 3-Amino Group (Primary Nucleophile) NH2_label->mol

Figure 1: Key nucleophilic centers for electrophilic attack.

Reactions Targeting the 3-Amino Group

The exocyclic amino function is the most common site for derivatization, providing a gateway to a vast chemical space.

Acylation: Synthesis of Pyrrole-3-Amides

Acylation of the 3-amino group is a straightforward and high-yielding reaction, typically accomplished with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine or pyridine.

Causality: The base is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation and deactivation of the starting aminopyrrole, driving the reaction to completion.

Protocol 1: General Procedure for N-Acylation

  • Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M), add triethylamine (1.2 eq.).

  • Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel chromatography to afford the pure N-acylpyrrole.

Characterization (Expected):

  • ¹H NMR: Disappearance of the broad NH₂ singlet and appearance of a new amide N-H singlet, typically shifted downfield.

  • IR: Appearance of a strong amide C=O stretch (approx. 1660-1690 cm⁻¹) and an N-H stretch (approx. 3200-3300 cm⁻¹).

  • MS (ESI+): Observation of [M+H]⁺ corresponding to the acylated product.

Diazotization and Azo Coupling

The primary amino group can be converted into a diazonium salt, a versatile intermediate for introducing a variety of functionalities or for coupling with electron-rich species to form vibrantly colored azo compounds.[5][6]

Causality: The diazotization must be performed in a strong acidic medium (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The acid protonates the nitrous acid (formed in situ from NaNO₂) to generate the key electrophile, the nitrosonium ion (NO⁺).[7][8] Low temperatures are critical to prevent the premature decomposition of the often-unstable diazonium salt.[9]

The following workflow illustrates the two-stage process of diazotization followed by azo coupling.

Figure 2: Workflow for diazotization and azo coupling.

Protocol 2: Synthesis of a Pyrrole-Azo Dye

  • Diazotization: Suspend this compound (1.0 eq.) in 3M HCl (aq.) at 0 °C. To this stirring suspension, add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the internal temperature below 5 °C. Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Coupling Solution: In a separate flask, dissolve the coupling agent (e.g., β-naphthol, 1.0 eq.) in 10% NaOH (aq.) at 0 °C.

  • Azo Coupling: Add the cold diazonium salt solution from Step 1 slowly to the cold coupling solution from Step 2. A brightly colored precipitate should form immediately.

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours to ensure complete coupling.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Purification: Dry the product in vacuo. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed for further purification.

Annulation to Fused Heterocycles: The Pyrrolo[3,2-d]pyrimidine Core

The juxtaposition of the 3-amino and 4-cyano groups provides an ideal setup for cyclocondensation reactions to form fused bicyclic systems.[3] Reacting with single-carbon electrophiles like formamide or triethyl orthoformate is a classic strategy to construct the pyrimidine ring, yielding the valuable 9-deazapurine scaffold.

Causality: The reaction proceeds via initial attack of the amino group on the electrophile, followed by an intramolecular cyclization where the newly formed intermediate is attacked by the nitrogen of the cyano group, which is activated by the reaction conditions (e.g., heat or acid catalysis).

Figure 3: Logical flow for the synthesis of a pyrrolo[3,2-d]pyrimidine.

Protocol 3: Synthesis of Ethyl 4-amino-5-cyano-6-methyl-7H-pyrrolo[3,2-d]pyrimidine-2-carboxylate

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and formamide (20 eq.).

  • Reaction: Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. A solid product may precipitate. Pour the mixture into cold water and stir for 30 minutes.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid extensively with water and then with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from a high-boiling solvent like DMF or acetic acid if necessary.

Summary of Reaction Conditions

The following table summarizes typical conditions for the reactions discussed.

Reaction TypeElectrophile ExampleSolventBase/CatalystTemp. (°C)Typical Yield
N-Acylation Acetyl ChlorideDCM / THFTriethylamine0 to RT>85%
Diazotization NaNO₂aq. HCl-0 - 5(Used in situ)
Azo Coupling β-Naphtholaq. NaOH-0 - 570-90%
Annulation FormamideFormamide(Solvent)150-16065-85%
N-Alkylation Methyl IodideDMF / THFNaH0 to RT75-95%

Conclusion and Outlook

This compound is a foundational starting material whose reactivity is dominated by its highly nucleophilic 3-amino group. Standard transformations such as acylation, diazotization, and annulation proceed in high yield under well-established conditions. These reactions convert a simple pyrrole into complex, high-value heterocyclic systems suitable for screening in drug discovery programs, development as functional dyes, or incorporation into advanced materials. The protocols outlined herein provide a reliable and robust starting point for the exploration of this compound's rich chemistry.

References

The Strategic Utility of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the multifaceted applications of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate in medicinal chemistry. With full editorial control, this document is structured to provide not just protocols, but a deeper understanding of the strategic considerations and chemical principles that underscore the use of this versatile pyrrole derivative in the synthesis of novel therapeutic agents.

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery

The pyrrole ring is a five-membered aromatic heterocycle that stands as a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity.

This compound (Molecular Formula: C₉H₁₁N₃O₂, CAS: 74455-30-4) is a highly functionalized pyrrole derivative that has emerged as a pivotal building block in the synthesis of a diverse array of bioactive molecules.[3][4] The strategic placement of an amino group at the 3-position, a cyano group at the 4-position, and an ethyl carboxylate at the 2-position provides a rich chemical handle for a variety of synthetic transformations. This arrangement of functional groups is particularly amenable to the construction of fused heterocyclic systems, most notably the pyrrolo[2,3-d]pyrimidine core.

Core Application: A Gateway to Potent Kinase Inhibitors

The most prominent application of this compound lies in its role as a precursor to the pyrrolo[2,3-d]pyrimidine scaffold.[5][6][7] This fused heterocyclic system is a bioisostere of purine and is the core structure of several clinically approved and investigational kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[2][9][10]

The pyrrolo[2,3-d]pyrimidine scaffold serves as an excellent ATP-competitive inhibitor, where the nitrogen atoms in the pyrimidine ring mimic the hydrogen bonding interactions of the adenine base of ATP with the kinase hinge region.[5] The substituents on the pyrrole ring can be modified to achieve selectivity and potency for specific kinases.

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives: A Mechanistic Overview

The conversion of this compound to the pyrrolo[2,3-d]pyrimidine core is typically achieved through a cyclocondensation reaction. The ortho-disposed amino and cyano groups on the pyrrole ring are the key reactive centers for this transformation.

A common and effective method involves the reaction of the aminocyanopyrrole with a one-carbon synthon, such as formamide, urea, or guanidine.[6][7] The reaction proceeds through an initial nucleophilic attack of the amino group on the carbonyl or imine carbon of the one-carbon synthon, followed by an intramolecular cyclization involving the cyano group, and subsequent aromatization to yield the stable pyrrolo[2,3-d]pyrimidine ring system.

Application Note 1: Synthesis of a 4-Aminopyrrolo[2,3-d]pyrimidine Kinase Inhibitor Core

This section provides a detailed protocol for the synthesis of a 4-aminopyrrolo[2,3-d]pyrimidine, a key intermediate in the development of Janus kinase (JAK) inhibitors and other targeted therapies.[1][11]

Protocol: Cyclocondensation with Guanidine Hydrochloride

This protocol outlines the synthesis of 2,4-diamino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine from this compound.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add guanidine hydrochloride (1.2 equivalents) and stir the mixture at room temperature for 30 minutes. The formation of a white precipitate of sodium chloride will be observed.

  • Reaction Setup: To the freshly prepared solution of guanidine free base, add this compound (1 equivalent).

  • Cyclocondensation: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 24-48 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the desired 2,4-diamino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol is crucial as the presence of water can hydrolyze the starting materials and intermediates, leading to lower yields.

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of the starting materials and intermediates, which can be sensitive to air, especially at elevated temperatures.

  • In situ Generation of Guanidine Free Base: Guanidine hydrochloride is a stable salt, while the free base is hygroscopic and less stable. Generating the free base in situ from the hydrochloride salt using a strong base like sodium ethoxide ensures the presence of the reactive nucleophile for the cyclocondensation reaction.

  • Reflux Conditions: The cyclocondensation reaction requires elevated temperatures to overcome the activation energy barrier for the intramolecular cyclization step. Refluxing in ethanol provides a suitable and controlled reaction temperature.

  • Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, by-products, and any remaining salts.

Visualizing the Synthetic Pathway

G start This compound reagents Guanidine HCl, NaOEt Ethanol, Reflux product 2,4-Diamino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine reagents->product

Caption: Synthesis of a 4-aminopyrrolo[2,3-d]pyrimidine core.

Expanding the Synthetic Horizon: Beyond Pyrrolo[2,3-d]pyrimidines

While the synthesis of pyrrolo[2,3-d]pyrimidines is a major application, the rich functionality of this compound allows for its use in the construction of other heterocyclic systems of medicinal interest.

Application Note 2: Synthesis of Pyrrolo[1,2-a]imidazoles

The vicinal amino and ester functionalities can be exploited to construct pyrrolo[1,2-a]imidazoles, another important heterocyclic scaffold with a range of biological activities.

Protocol Overview: Reaction with α-Haloketones

  • N-Alkylation: The amino group of the pyrrole can be selectively alkylated with an α-haloketone.

  • Intramolecular Cyclization: Subsequent intramolecular condensation between the newly introduced ketone and the ester group, often under acidic or basic conditions, leads to the formation of the fused pyrrolo[1,2-a]imidazole ring system.

Visualizing the Workflow for Diversification

G start Ethyl 3-amino-4-cyano- 5-methyl-1H-pyrrole-2-carboxylate reagent1 Guanidine / Urea / Formamide start->reagent1 reagent2 alpha-Haloketones start->reagent2 product1 Pyrrolo[2,3-d]pyrimidines (Kinase Inhibitors) reagent1->product1 product2 Pyrrolo[1,2-a]imidazoles (Antimicrobial / Anticancer) reagent2->product2

Caption: Synthetic diversification from a central pyrrole scaffold.

Quantitative Data Summary

The following table summarizes the key properties of the starting material.

PropertyValueSource
CAS Number 74455-30-4[4]
Molecular Formula C₉H₁₁N₃O₂[4]
Molecular Weight 193.2 g/mol [4]
Appearance Off-white to light yellow powderN/A
Solubility Soluble in DMSO, DMF, and methanolN/A

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its pre-installed functionalities provide a direct and efficient route to complex heterocyclic scaffolds that are at the forefront of modern drug discovery, particularly in the realm of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable building block. Future research will undoubtedly uncover new and innovative applications for this versatile pyrrole derivative, further solidifying its importance in the development of next-generation therapeutics.

References

Synthesis of Fused Heterocyclic Systems from Aminocyanopyrroles

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTES & PROTOCOLS

Introduction: The Strategic Importance of Fused Pyrrole Heterocycles

Fused heterocyclic systems are cornerstone structural motifs in a vast array of biologically active compounds, natural products, and functional materials.[1][2] Among the diverse precursors for constructing these intricate molecular architectures, aminocyanopyrroles stand out as exceptionally versatile building blocks. The inherent reactivity of the vicinal amino and cyano functionalities provides a powerful platform for a variety of annulation, or ring-forming, strategies. This guide offers a detailed exploration of key synthetic methodologies for transforming aminocyanopyrroles into valuable fused heterocyclic systems, with a particular focus on pyrrolo[2,3-d]pyrimidines and pyrrolo[1,2-a]pyrazines, which are prevalent in medicinal chemistry.[3][4][5]

The strategic placement of the amino and cyano groups on the pyrrole ring allows for a diverse range of cyclization reactions, often proceeding with high regioselectivity.[6] These transformations are crucial in drug discovery and development, where the pyrrolo[2,3-d]pyrimidine core, for instance, is a well-established "privileged structure" found in numerous kinase inhibitors and other therapeutic agents.[3][4][5] This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the underlying principles, detailed experimental protocols, and practical considerations for harnessing the synthetic potential of aminocyanopyrroles.

I. Synthesis of Pyrrolo[2,3-d]pyrimidines: A Gateway to Bioactive Molecules

The pyrrolo[2,3-d]pyrimidine scaffold is a deazapurine isostere that has garnered significant attention due to its presence in a multitude of compounds with pronounced biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The most common and efficient approach to this fused system from aminocyanopyrroles involves condensation with a three-carbon electrophilic synthon.

A. Mechanism of Annulation: The Power of Condensation and Cyclization

The fundamental transformation relies on the nucleophilic character of the amino group and the electrophilic nature of the cyano group, which can be further activated. The general mechanism involves an initial condensation of the aminocyanopyrrole with a suitable carbonyl-containing reagent, followed by an intramolecular cyclization and subsequent aromatization to furnish the pyrrolo[2,3-d]pyrimidine core.

A prominent example is the reaction with 1,3-dicarbonyl compounds or their equivalents. The amino group of the pyrrole initiates the reaction by attacking one of the carbonyl groups, forming a vinylogous amide intermediate. This is followed by an intramolecular cyclization where the newly formed enamine attacks the cyano group, leading to the formation of the pyrimidine ring. Subsequent elimination of water drives the reaction towards the aromatic fused system.

mechanistic_pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Aminocyanopyrrole Aminocyanopyrrole Vinylogous_Amide Vinylogous Amide Intermediate Aminocyanopyrrole->Vinylogous_Amide Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Vinylogous_Amide Cyclized_Intermediate Cyclized Dihydropyrimidine Intermediate Vinylogous_Amide->Cyclized_Intermediate Intramolecular Cyclization Pyrrolopyrimidine Pyrrolo[2,3-d]pyrimidine Cyclized_Intermediate->Pyrrolopyrimidine Aromatization (-H2O)

Caption: General workflow for pyrrolo[2,3-d]pyrimidine synthesis.

B. Experimental Protocol: One-Pot, Three-Component Synthesis

A highly efficient and environmentally friendly approach involves a one-pot, three-component reaction.[7] This strategy minimizes waste and simplifies the synthetic procedure. A representative protocol is the reaction of an arylglyoxal, 6-amino-1,3-dimethyluracil (as the aminopyrrole precursor surrogate), and a barbituric acid derivative.[7]

Protocol 1: Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidine Derivatives [7]

Materials:

  • Arylglyoxal (1.0 mmol)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol)

  • Barbituric acid derivative (1.0 mmol)

  • Tetra-n-butylammonium bromide (TBAB) (5 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the arylglyoxal, 6-amino-1,3-dimethyluracil, barbituric acid derivative, and TBAB in ethanol.

  • Stir the reaction mixture at 50 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure pyrrolo[2,3-d]pyrimidine derivative.

Data Summary:

EntryArylglyoxalBarbituric Acid DerivativeTime (min)Yield (%)
1PhenylglyoxalN,N-Dimethylbarbituric acid2095
24-ChlorophenylglyoxalThiobarbituric acid2592
34-MethylphenylglyoxalBarbituric acid3090
44-MethoxyphenylglyoxalN,N-Dimethylbarbituric acid2093

This data is representative and adapted from similar multicomponent reactions.[7]

II. Synthesis of Pyrrolo[1,2-a]pyrazines: Accessing a Privileged Scaffold

The pyrrolo[1,2-a]pyrazine core is another heterocyclic system of significant interest in medicinal chemistry, often associated with potent biological activities.[8] The synthesis of this fused system from aminocyanopyrroles typically involves the construction of the pyrazine ring onto the pyrrole core.

A. Synthetic Strategy: Cyclization of 2-Formylpyrrole-based Enaminones

A versatile method for constructing pyrrolo[1,2-a]pyrazines involves the cyclization of enaminones derived from 2-formylpyrroles.[8] This approach offers a high degree of flexibility in introducing substituents on the final fused ring system. The key steps involve the formation of a pyrrole-based enaminone, followed by a cyclization reaction, often in the presence of an ammonia source like ammonium acetate.[8]

pyrazine_synthesis cluster_start_pyrazine Starting Materials cluster_intermediate_pyrazine Intermediate cluster_cyclization Cyclization cluster_product_pyrazine Final Product Formylpyrrole 2-Formylpyrrole Derivative Enaminone Pyrrole-based Enaminone Formylpyrrole->Enaminone DMFDMA DMFDMA DMFDMA->Enaminone Enaminone Formation Pyrrolopyrazine Pyrrolo[1,2-a]pyrazine Enaminone->Pyrrolopyrazine Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Pyrrolopyrazine Cyclization

Caption: Synthesis of pyrrolo[1,2-a]pyrazines via enaminone cyclization.

B. Experimental Protocol: Multicomponent Synthesis of Pyrrolo[1,2-a]pyrazines

A multicomponent approach can also be employed for the synthesis of pyrrolo[1,2-a]pyrazines, offering operational simplicity.[8]

Protocol 2: Multicomponent Synthesis of 4-Substituted Pyrrolo[1,2-a]pyrazines [8]

Materials:

  • Substituted 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile (1.0 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA) (5.0 mmol)

  • Ammonium acetate (3.0 mmol)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the substituted 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile in the anhydrous solvent.

  • Add DMFDMA and ammonium acetate to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired pyrrolo[1,2-a]pyrazine.

III. Intramolecular Cyclization Strategies: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic compounds through the intramolecular cyclization of dinitriles.[9][10][11][12] This reaction can be adapted for the synthesis of fused heterocyclic systems from appropriately substituted aminocyanopyrroles.

A. Mechanistic Principles of the Thorpe-Ziegler Reaction

The reaction is base-catalyzed and proceeds through the deprotonation of a carbon alpha to one of the nitrile groups, generating a carbanion.[10][13] This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a cyclic enamine.[9][10] Subsequent tautomerization yields the final fused heterocyclic system. The use of a strong, non-nucleophilic base is crucial to promote the initial deprotonation without competing side reactions.[10]

thorpe_ziegler Dinitrile α,ω-Dinitrile Substrate Carbanion Resonance-stabilized Carbanion Dinitrile->Carbanion Deprotonation Base Strong Base (e.g., NaH, LHMDS) Base->Carbanion Cyclic_Enamine Cyclic α-Cyanoenamine Carbanion->Cyclic_Enamine Intramolecular Nucleophilic Attack Final_Product Fused Heterocycle Cyclic_Enamine->Final_Product Tautomerization/ Workup

Caption: Key steps in the Thorpe-Ziegler reaction.

B. Protocol Considerations for Thorpe-Ziegler Cyclization

While a specific protocol for aminocyanopyrrole cyclization via the Thorpe-Ziegler reaction is highly substrate-dependent, the general principles remain consistent.

General Protocol Outline:

  • Substrate Preparation: Synthesize a pyrrole derivative bearing a cyano group and a side chain terminating in another nitrile group.

  • Reaction Setup: Under a strictly inert atmosphere (e.g., argon or nitrogen), dissolve the dinitrile substrate in a dry, aprotic solvent (e.g., THF, DMF).

  • Base Addition: Slowly add a strong, non-nucleophilic base (e.g., sodium hydride, lithium hexamethyldisilazide) at a controlled temperature (often 0 °C or lower).

  • Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) and proceed with standard extraction and purification procedures.

IV. Conclusion and Future Perspectives

Aminocyanopyrroles are undeniably powerful and versatile precursors for the synthesis of a wide range of fused heterocyclic systems. The methodologies outlined in this guide, from multicomponent reactions to intramolecular cyclizations, provide a robust toolkit for researchers in organic synthesis and drug discovery. The continued development of novel, efficient, and sustainable synthetic methods will undoubtedly expand the chemical space accessible from these valuable building blocks. Future research will likely focus on asymmetric syntheses, the development of novel catalytic systems, and the application of these methods to the synthesis of increasingly complex and biologically relevant molecules.

V. References

  • Shaabani, A., Ghadami, B., & Sarvary, A. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). --INVALID-LINK--

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2025). ResearchGate. --INVALID-LINK--

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Future Medicinal Chemistry, 17(1), 123-145. --INVALID-LINK--

  • Thorpe-Ziegler Reaction. (n.d.). SynArchive. --INVALID-LINK--

  • Valdes, C., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7275. --INVALID-LINK--

  • Li, J., et al. (2014). Synthesis of multisubstituted 2-aminopyrroles/pyridines via chemoselective Michael addition/intramolecular cyclization reaction. Organic Letters, 16(16), 4186-4189. --INVALID-LINK--

  • Meti, G. Y., et al. (2009). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line. Bioorganic & Medicinal Chemistry Letters, 19(23), 6538-6543. --INVALID-LINK--

  • Thorpe Reaction & Thorpe-Ziegler Reaction. (n.d.). Alfa Chemistry. --INVALID-LINK--

  • Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. --INVALID-LINK--

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI. --INVALID-LINK--

  • Thorpe Reaction. (n.d.). Merck Index. --INVALID-LINK--

  • Thorpe reaction. (n.d.). In Wikipedia. --INVALID-LINK--

References

Application Notes and Protocols for the Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Substituted Heterocycles

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of a multitude of natural products, pharmaceuticals, and functional materials. Consequently, the development of robust and versatile synthetic routes to substituted pyrroles is of paramount importance to researchers in drug discovery and development.

While the Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes[1][2][3], it is a common misconception that it is a general method for the synthesis of pyrroles. The Gewald reaction characteristically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a thiophene ring[1][2].

This guide, therefore, serves a dual purpose. First, it clarifies the synthetic utility of the Gewald reaction and directs researchers toward appropriate applications. Second, and more importantly, it provides a detailed exploration of established and reliable methodologies for the synthesis of substituted pyrroles, namely the Paal-Knorr Synthesis and the Hantzsch Pyrrole Synthesis. These methods have been selected for their broad applicability, operational simplicity, and the wealth of available literature to support their use in a research and development setting.

Part 1: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a highly efficient and straightforward method for preparing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[4][5][6] Its enduring appeal lies in its simplicity, generally high yields, and the ready availability of the requisite starting materials.[4][6]

Mechanistic Insights

The reaction mechanism of the Paal-Knorr pyrrole synthesis is well-elucidated. It commences with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[4] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a five-membered ring. The final step is a dehydration cascade, which results in the formation of the aromatic pyrrole ring.[4][7] The ring-closure is often the rate-determining step of the reaction.[5][7]

Experimental Protocols for Paal-Knorr Pyrrole Synthesis

Two detailed protocols are provided below, one employing conventional heating and the other utilizing microwave irradiation for accelerated synthesis.

This protocol provides a classic example of the Paal-Knorr synthesis under reflux conditions.

Materials:

  • Hexane-2,5-dione

  • Aniline

  • Ethanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a 10 mL round-bottom flask, combine 5.0 mL of ethanol, 2.0 mL of hexane-2,5-dione, and 2.0 mL of aniline.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[4]

This protocol demonstrates a modern, time-efficient approach to the Paal-Knorr synthesis using microwave irradiation.[4]

Materials:

  • 1,4-Diketone

  • Primary amine

  • Ethanol

  • Glacial acetic acid

  • Microwave vial

  • Microwave reactor

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).

  • Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C. The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction vial and transfer the contents to a separatory funnel.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.[4]

Data Presentation

The yields of the Paal-Knorr synthesis are highly dependent on the substrates and reaction conditions. Below is a table summarizing representative data.

1,4-Dicarbonyl CompoundAmineConditionsYield (%)Reference
Hexane-2,5-dioneAnilineAcetic acid, reflux>60%[6]
Hexane-2,5-dioneAmmonium acetateAcetic acid>60%[5]
Various 1,4-diketonesVarious primary aminesSilica sulfuric acid, solvent-freeup to 98%[6]
2,5-DimethoxytetrahydrofuranVarious aminesIron(III) chloride, waterGood to excellent[8]

Visualization of the Paal-Knorr Workflow

G cluster_workflow Paal-Knorr Synthesis Workflow start Start: Select 1,4-Dicarbonyl and Amine reaction Reaction: Condensation under acidic conditions (heat or microwave) start->reaction 1. Mix reactants workup Work-up: Extraction and washing reaction->workup 2. Quench and extract purification Purification: Column chromatography or recrystallization workup->purification 3. Isolate crude product product Final Product: Substituted Pyrrole purification->product 4. Obtain pure product

Caption: General experimental workflow for the Paal-Knorr synthesis of substituted pyrroles.

Part 2: The Hantzsch Pyrrole Synthesis

First reported in 1890, the Hantzsch pyrrole synthesis is a versatile multicomponent reaction for the preparation of substituted pyrroles.[9] This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[9][10]

Mechanistic Insights

The generally accepted mechanism for the Hantzsch pyrrole synthesis involves the following key steps:

  • Enamine Formation: The reaction begins with the nucleophilic attack of ammonia or a primary amine on the β-carbon of the β-ketoester, which leads to the formation of an enamine intermediate.[9]

  • Nucleophilic Attack: The enamine then acts as a nucleophile and attacks the carbonyl carbon of the α-haloketone.[9]

  • Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration steps result in the formation of the aromatic pyrrole ring.[9]

An alternative mechanistic pathway has also been proposed where the enamine attacks the α-carbon of the α-haloketone in a nucleophilic substitution reaction.[9]

Experimental Protocols for Hantzsch Pyrrole Synthesis

A detailed protocol for a classical Hantzsch synthesis is provided below.

This protocol is a representative example of a classical Hantzsch pyrrole synthesis.

Materials:

  • Ethyl acetoacetate

  • 2-Bromo-1-phenylethan-1-one (Phenacyl bromide)

  • Aqueous ammonia (e.g., 28%)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol.

  • Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate.[9]

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.

Data Presentation

The Hantzsch synthesis is known for its versatility in producing a wide range of substituted pyrroles.

β-Ketoesterα-HaloketoneAmine SourceConditionsYield (%)Reference
Ethyl acetoacetatePhenacyl bromideAqueous AmmoniaEthanol, refluxNot specified, but generally good[9]
Various β-ketoestersVarious α-haloketonesPrimary aminesSolid-phase synthesisExcellent purity[11]
Methyl acetoacetateChloroacetoneAmmonium hydroxideNot specifiedNot specified, but generally good[10]

Visualization of the Hantzsch Synthesis Mechanism

G cluster_mechanism Hantzsch Pyrrole Synthesis Mechanism start β-Ketoester + Amine enamine Enamine Intermediate start->enamine 1. Enamine Formation attack Nucleophilic Attack on α-Haloketone enamine->attack 2. Nucleophilic Attack cyclization Intramolecular Cyclization attack->cyclization 3. Intermediate Formation dehydration Dehydration cyclization->dehydration 4. Ring Closure product Substituted Pyrrole dehydration->product 5. Aromatization

Caption: Simplified mechanism of the Hantzsch pyrrole synthesis.

Conclusion

While the Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes, the Paal-Knorr and Hantzsch syntheses offer robust and versatile pathways to the pyrrole core. The protocols and mechanistic insights provided in these application notes are intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. Careful consideration of the desired substitution pattern and the availability of starting materials will guide the synthetic chemist in selecting the most appropriate method for their specific target.

References

The Versatile Scaffolding of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate for Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocyclic Building Block

In the vast landscape of chromophore chemistry, the design of novel dye molecules with tailored photophysical properties, enhanced stability, and high tinctorial strength is a perpetual quest. Heterocyclic compounds, in particular, have emerged as a cornerstone in the development of high-performance dyes, offering a rich tapestry of electronic and structural diversity. Among these, the polysubstituted pyrrole framework stands out as a privileged scaffold. This application note delves into the utility of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate as a versatile and powerful building block for the synthesis of a variety of vibrant and functional dyes, with a primary focus on azo disperse dyes and a prospective look at methine and cyanine dyes.

The unique arrangement of functional groups in this compound—a nucleophilic amino group, an electron-withdrawing cyano group, and an ester moiety, all adorning an electron-rich pyrrole core—renders it an ideal starting material for dye synthesis. The primary amino group at the 3-position is readily diazotizable, paving the way for the synthesis of a wide array of azo dyes through coupling with various aromatic and heterocyclic nucleophiles. The resulting dyes often exhibit excellent brightness and high molar extinction coefficients, properties highly sought after in the coloration of synthetic fibers.

This guide provides detailed protocols and the scientific rationale behind the synthesis of azo disperse dyes from this pyrrole building block. Furthermore, it explores the potential for this compound to serve as a precursor for other important classes of dyes, offering researchers and drug development professionals a comprehensive resource to unlock its full potential in their respective fields.

Part 1: Synthesis of Azo Disperse Dyes

Azo dyes constitute the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo (–N=N–) groups. The synthesis of azo dyes from this compound follows a classical two-step pathway: diazotization of the primary amino group followed by a coupling reaction with an electron-rich aromatic or heterocyclic compound.

The Chemistry of Diazotization and Coupling

Diazotization is the process of converting a primary aromatic or heterocyclic amine into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid. The resulting diazonium salt is a highly reactive electrophile.

The choice of acid and temperature is critical. Low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt. The acidic medium prevents the coupling of the diazonium salt with the unreacted amine and also catalyzes the formation of the nitrosating agent.

Coupling is an electrophilic aromatic substitution reaction where the diazonium salt reacts with an activated aromatic or heterocyclic compound (the coupling component). The coupling component must contain strong electron-donating groups, such as hydroxyl (–OH) or amino (–NH₂) groups, which activate the ring towards electrophilic attack. The position of coupling is governed by the directing effects of these activating groups, typically occurring at the para or ortho position. The pH of the coupling medium is a crucial parameter; phenols are typically coupled under weakly alkaline conditions to deprotonate the hydroxyl group, thereby increasing the nucleophilicity of the ring, while anilines are coupled in weakly acidic media to ensure a sufficient concentration of the free amine.

The general workflow for the synthesis of azo dyes from the title pyrrole derivative is depicted below:

Azo Dye Synthesis Workflow Pyrrole Ethyl 3-amino-4-cyano-5-methyl- 1H-pyrrole-2-carboxylate Diazonium Pyrrole Diazonium Salt (Intermediate) Pyrrole->Diazonium Diazotization (NaNO₂, HCl, 0-5 °C) AzoDye Azo Disperse Dye Diazonium->AzoDye Azo Coupling (pH control) Coupler Coupling Component (e.g., Naphthol, Aniline derivative) Coupler->AzoDye

Caption: General workflow for azo dye synthesis.

Generalized Protocol for the Synthesis of Azo Disperse Dyes

This protocol provides a general methodology for the synthesis of azo disperse dyes from this compound. Researchers should optimize the reaction conditions for each specific coupling component.

Materials and Reagents:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Coupling components (e.g., β-naphthol, N,N-diethylaniline, resorcinol)

  • Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa) for pH adjustment

  • Glacial acetic acid

  • Ethanol or Dimethylformamide (DMF)

  • Ice

  • Standard laboratory glassware and equipment

Protocol:

Step 1: Diazotization of the Pyrrole Amine

  • In a 250 mL beaker, suspend this compound (e.g., 0.01 mol) in a mixture of concentrated hydrochloric acid (e.g., 5 mL) and water (e.g., 15 mL).

  • Cool the suspension to 0–5 °C in an ice-salt bath with constant stirring. The formation of a fine, well-dispersed slurry is crucial for a successful reaction.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.011 mol) in a minimal amount of cold water (e.g., 5 mL).

  • Add the sodium nitrite solution dropwise to the cold pyrrole suspension over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic, and slow addition is critical to control the temperature.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the pyrrole diazonium salt and should be used immediately in the next step.

Step 2: Preparation of the Coupling Component Solution

  • For Phenolic Couplers (e.g., β-naphthol): Dissolve the coupling component (e.g., 0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and cool to 0–5 °C. The alkaline conditions generate the more nucleophilic phenoxide ion.

  • For Aromatic Amine Couplers (e.g., N,N-diethylaniline): Dissolve the coupling component (e.g., 0.01 mol) in a mixture of glacial acetic acid and water, and cool to 0–5 °C. The acidic medium prevents the self-coupling of the diazonium salt while keeping the amine sufficiently nucleophilic.

Step 3: Azo Coupling Reaction

  • Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling component from Step 2 with vigorous stirring.

  • Maintain the temperature at 0–5 °C throughout the addition. A colored precipitate of the azo dye should form immediately.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1–2 hours to ensure the completion of the coupling reaction.

  • Adjust the pH of the solution as needed to optimize the precipitation of the dye. For phenolic couplers, neutralization with a weak acid may be necessary. For amine couplers, the addition of a base like sodium acetate can facilitate the reaction.

Step 4: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude dye in a vacuum oven at a moderate temperature (e.g., 50–60 °C).

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain the purified product.

Expected Results and Characterization

The synthesized azo dyes are expected to be intensely colored solids. The color of the dye will depend on the electronic properties of the coupling component used. Electron-donating groups on the coupler generally lead to a bathochromic (red) shift in the absorption maximum, resulting in deeper shades.

Table 1: Predicted Color Shades with Various Coupling Components

Coupling ComponentPredicted Color Shade
β-NaphtholRed to Violet
N,N-DiethylanilineOrange to Red
ResorcinolYellow to Orange
2-MethylindoleMagenta to Violet
Salicylic AcidYellow

Characterization:

  • UV-Visible Spectroscopy: The absorption maximum (λmax) in a suitable solvent (e.g., DMF or ethanol) should be determined to quantify the color of the dye. Molar extinction coefficients (ε) can be calculated to assess the tinctorial strength.

  • Infrared (IR) Spectroscopy: Look for the characteristic N=N stretching vibration in the range of 1400–1500 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine (around 3300–3500 cm⁻¹) from the starting pyrrole is also indicative of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectra will confirm the final structure of the dye molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

Fastness Properties of Azo Disperse Dyes

Disperse dyes are primarily used for dyeing hydrophobic synthetic fibers like polyester and nylon. Their performance is evaluated based on their fastness properties, which indicate their resistance to various environmental factors. Dyes derived from heterocyclic amines often exhibit good to excellent fastness properties.[1]

Table 2: Typical Fastness Properties of Heterocyclic Azo Disperse Dyes

Fastness PropertyTypical Rating (ISO Scale 1-5, 5 being best)
Light Fastness 4-5
Wash Fastness 4-5
Sublimation Fastness 4-5
Rubbing Fastness (Dry/Wet) 4-5 / 4

Note: These are general expected values. Actual fastness properties will depend on the specific dye structure, the dyeing process, and the substrate.

Part 2: Prospective Applications in Other Dye Classes

The reactivity of this compound is not limited to azo dye synthesis. Its structure suggests potential for the creation of other important dye classes, such as methine and cyanine dyes.

Potential Synthesis of Styryl Dyes via Vilsmeier-Haack Reaction

Styryl dyes are characterized by a diarylethylene chromophore and are known for their strong fluorescence and solvatochromic properties. A potential route to styryl dyes from the title pyrrole involves an initial formylation reaction.

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent (typically generated from phosphorus oxychloride and a substituted formamide like DMF).[2] For pyrroles, this reaction usually occurs at the electron-rich C2 or C5 positions.[3][4] Since the C2 and C5 positions in our building block are already substituted, the reaction may be directed to another position or may not proceed readily without optimization.

Assuming a formyl group can be introduced, the resulting pyrrole-aldehyde can undergo a Knoevenagel condensation with a compound containing an active methylene group (e.g., malononitrile, cyanoacetic esters) to form a styryl-type dye.[5]

Styryl_Dye_Synthesis Pyrrole Ethyl 3-amino-4-cyano-5-methyl- 1H-pyrrole-2-carboxylate FormylPyrrole Formylated Pyrrole (Intermediate) Pyrrole->FormylPyrrole Vilsmeier-Haack Reaction (POCl₃, DMF) StyrylDye Styryl Dye FormylPyrrole->StyrylDye Knoevenagel Condensation ActiveMethylene Active Methylene Compound ActiveMethylene->StyrylDye

Caption: A potential pathway to styryl dyes.

Exploration of Cyanine Dye Synthesis

Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. They are known for their sharp and intense absorption bands. The synthesis of asymmetrical cyanine dyes often involves the condensation of two different heterocyclic quaternary salts, one of which contains an active methyl group.[6]

The methyl group at the C5 position of this compound could potentially be activated for condensation reactions. This would likely require N-alkylation to form a pyrrolium salt, which would increase the acidity of the C5-methyl protons. This activated intermediate could then be condensed with other heterocyclic aldehydes or their vinylogous derivatives to form cyanine dyes.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in the synthesis of advanced dye molecules. Its readily diazotizable amino group makes it an excellent precursor for a wide range of azo disperse dyes with desirable color and fastness properties. The protocols and principles outlined in this note provide a solid foundation for researchers to explore the synthesis of novel chromophores for applications in textiles, materials science, and beyond. Furthermore, the potential for this compound to be utilized in the synthesis of other dye classes, such as styryl and cyanine dyes, opens up exciting avenues for future research and development.

References

Strategic Derivatization of the 3-Amino Group in Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate: A Guide to Synthetic Diversification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate is a highly functionalized pyrrole derivative that serves as a versatile scaffold in medicinal chemistry and materials science.[1] The strategic modification of its 3-amino group is a critical step in the synthesis of novel compounds with tailored biological activities and physicochemical properties. This guide provides detailed, field-proven protocols for the derivatization of this primary amino group through common and reliable synthetic transformations, including acylation, N-arylation, and Schiff base formation. Each protocol is presented with an emphasis on the underlying chemical principles, reaction optimization, and methods for structural verification, empowering researchers to effectively explore the chemical space around this valuable heterocyclic core.

Introduction: The Rationale for Derivatization

The pyrrole ring is a privileged structure found in numerous natural products and pharmaceutically active compounds.[2] this compound (CAS 74455-30-4)[3][4] is a particularly valuable building block due to its multiple reactive sites. The 3-amino group, a primary amine, is a potent nucleophile and a key handle for molecular diversification. Derivatizing this group allows for:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituent on the amino group helps in identifying key structural features required for biological activity.

  • Synthesis of Fused Heterocyclic Systems: The amino group can act as a nucleophile in intramolecular cyclization reactions to build complex polycyclic structures, such as pyrrolo[3,2-d]pyrimidines.[5][6]

  • Modulation of Physicochemical Properties: Altering the functionality at the 3-position can tune properties like solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

This document details three fundamental and high-yielding derivatization strategies.

General Materials and Methods

Materials:

  • This compound

  • Anhydrous solvents (Dimethylformamide (DMF), Dichloromethane (DCM), Ethanol)

  • Bases (Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate)

  • Acylating agents (e.g., Acetyl chloride, Benzoyl chloride, Acetic anhydride)

  • Aryl halides (e.g., 2-chloropyrimidine, 4-fluoronitrobenzene)

  • Aldehydes/Ketones (e.g., Benzaldehyde, 4-methoxybenzaldehyde)

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Characterization Equipment:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Mass Spectrometer (MS)

Protocol I: Acylation to Synthesize N-Acylpyrrole Derivatives

Principle: Acylation involves the reaction of the primary amino group with an acylating agent (an acid chloride or anhydride) to form a stable amide bond. The reaction is typically base-mediated to neutralize the acidic byproduct (e.g., HCl) and to enhance the nucleophilicity of the amine.

Experimental Workflow:

cluster_0 Protocol I: Acylation Workflow Start Start Dissolve Pyrrole Dissolve Pyrrole Starting Material and Base (e.g., TEA) in Anhydrous Solvent (e.g., DCM) Start->Dissolve Pyrrole Cool Cool Reaction Mixture to 0°C Dissolve Pyrrole->Cool Add Acylating Agent Add Acylating Agent (e.g., Acetyl Chloride) Dropwise Cool->Add Acylating Agent Warm and Stir Allow to Warm to Room Temp. and Stir for 2-4 hours Add Acylating Agent->Warm and Stir Monitor Monitor Reaction by TLC Warm and Stir->Monitor Workup Aqueous Workup: Wash with Water and Brine Monitor->Workup Dry and Concentrate Dry Organic Layer (Na2SO4), Filter, and Concentrate Workup->Dry and Concentrate Purify Purify by Recrystallization or Column Chromatography Dry and Concentrate->Purify Product N-Acylpyrrole Product Purify->Product

Caption: Workflow for the acylation of the 3-amino group.

Step-by-Step Protocol:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in an anhydrous solvent such as DCM or DMF (approx. 10 mL per mmol of substrate).

  • Add a suitable base, such as triethylamine (1.2 eq) or DIPEA (1.2 eq).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise via a syringe. The choice of acylating agent determines the final N-acyl group.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Expected Characterization:

  • IR (cm⁻¹): Appearance of a strong amide C=O stretch (1650-1680 cm⁻¹), disappearance of the N-H scissoring band of the primary amine.

  • ¹H NMR: The two-proton singlet corresponding to the -NH₂ group will be replaced by a single-proton broad singlet for the amide N-H at a downfield shift (δ 8-10 ppm). A new set of signals corresponding to the acyl group will appear (e.g., a singlet around δ 2.1 ppm for an acetyl group).[5]

Protocol II: Schiff Base Formation via Condensation with Carbonyls

Principle: The reaction of a primary amine with an aldehyde or ketone forms an imine, also known as a Schiff base.[7] This condensation reaction is typically catalyzed by a small amount of acid and involves the reversible formation of a hemiaminal intermediate, followed by dehydration to yield the C=N double bond.[8]

Experimental Workflow:

cluster_1 Protocol II: Schiff Base Formation Start Start Combine Reactants Combine Pyrrole (1.0 eq) and Aldehyde/Ketone (1.0 eq) in Ethanol Start->Combine Reactants Add Catalyst Add Catalytic Acetic Acid (2-3 drops) Combine Reactants->Add Catalyst Reflux Reflux the Mixture for 3-6 hours Add Catalyst->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Cool and Precipitate Cool Reaction to Room Temp. Product often precipitates Monitor->Cool and Precipitate Isolate Collect Solid by Filtration Cool and Precipitate->Isolate Wash and Dry Wash with Cold Ethanol and Dry under Vacuum Isolate->Wash and Dry Product Schiff Base (Imine) Product Wash and Dry->Product

Caption: Workflow for the formation of a Schiff base.

Step-by-Step Protocol:

  • In a round-bottom flask, combine this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq).

  • Add a suitable solvent, typically absolute ethanol (15-20 mL per mmol of substrate).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a condenser and heat the mixture to reflux for 3-6 hours.

  • Monitor the reaction by TLC. The formation of the more nonpolar imine product should be evident.

  • After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative under vacuum.

Expected Characterization:

  • IR (cm⁻¹): Appearance of a characteristic C=N (imine) stretching band around 1600-1640 cm⁻¹.[9]

  • ¹H NMR: Disappearance of the -NH₂ signal. A new singlet for the imine proton (-N=CH-) will appear at a significantly downfield chemical shift (δ 8.0-9.0 ppm) if an aldehyde was used.[9]

Protocol III: N-Arylation with Activated Aryl Halides

Principle: This protocol describes a nucleophilic aromatic substitution (SNAAr) reaction. The electron-rich amino group attacks an electron-deficient aromatic ring (activated by electron-withdrawing groups like -NO₂ or heterocyclic nitrogen atoms), displacing a halide leaving group. The reaction often requires a base to proceed effectively.[10]

Experimental Workflow:

cluster_2 Protocol III: N-Arylation Start Start Combine Combine Pyrrole (1.0 eq), Aryl Halide (1.1 eq), and Base (e.g., K2CO3) in DMF Start->Combine Heat Heat Reaction Mixture at 80-120°C Combine->Heat Stir Stir for 6-12 hours under Inert Atmosphere Heat->Stir Monitor Monitor Reaction by TLC Stir->Monitor Cool and Quench Cool to Room Temp. Pour into Ice-Water Monitor->Cool and Quench Extract Extract with Ethyl Acetate Cool and Quench->Extract Wash and Dry Wash Organic Layer with Brine, Dry over Na2SO4, and Concentrate Extract->Wash and Dry Purify Purify by Column Chromatography Wash and Dry->Purify Product N-Arylpyrrole Product Purify->Product

Caption: Workflow for N-arylation via SNAAr.

Step-by-Step Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the activated aryl halide (e.g., 2,4-dichloropyrimidine, 1.1 eq), and a base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).[10]

  • Add an anhydrous polar aprotic solvent, such as DMF or DMSO.

  • Heat the reaction mixture to 80-120 °C and stir for 6-12 hours, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water to precipitate the crude product or to prepare for extraction.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl derivative.

Expected Characterization:

  • ¹H NMR: The -NH₂ signal is replaced by a single N-H proton signal. New signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons of the newly introduced aryl ring will be present.

  • Mass Spec (MS): The molecular ion peak will correspond to the mass of the starting pyrrole plus the mass of the aryl group, minus the mass of a proton.

Summary of Reaction Conditions

Derivatization MethodKey ReagentsSolventBaseTemperatureTypical Time
Acylation Acid Chloride / Anhydride (1.1 eq)DCM, DMFTEA, DIPEA (1.2 eq)0 °C to RT2-4 hours
Schiff Base Aldehyde / Ketone (1.0 eq)EthanolN/A (Acid catalyst)Reflux3-6 hours
N-Arylation Activated Aryl Halide (1.1 eq)DMF, DMSOK₂CO₃, DIPEA (2.0 eq)80-120 °C6-12 hours

References

The C-5 Methyl Group of the Pyrrole Ring: A Gateway to Novel Functionalities in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] While functionalization of the pyrrole ring itself is well-established, the selective modification of substituents offers a powerful strategy for fine-tuning molecular properties. Among these, the C-5 methyl group presents a particularly attractive handle for introducing diverse functionalities. Its strategic position allows for the extension of conjugation, the introduction of pharmacophoric elements, and the attachment of reactive groups for bioconjugation or polymerization.

This comprehensive guide provides detailed application notes and protocols for the selective functionalization of the C-5 methyl group on the pyrrole ring. We will delve into the mechanistic underpinnings of key transformations, offering not just step-by-step instructions, but also the scientific rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic handle.

Strategic Approaches to C-5 Methyl Group Functionalization

The transformation of the relatively inert C-5 methyl group into a versatile synthetic intermediate typically involves two primary strategies:

  • Free-Radical Halogenation: This approach introduces a halogen, most commonly bromine, onto the methyl group, converting it into a reactive electrophilic center.

  • Oxidation: This strategy directly converts the methyl group into various oxidized forms, such as aldehydes, carboxylic acids, or hydroxymethyl groups.

This guide will focus on providing detailed protocols for these two key transformations and their subsequent elaborations.

Part 1: Free-Radical Bromination of the C-5 Methyl Group

Free-radical bromination is a highly effective method for activating the C-5 methyl group. The use of N-Bromosuccinimide (NBS) as a bromine source is preferred as it maintains a low concentration of bromine in the reaction mixture, thus minimizing competitive electrophilic aromatic substitution on the electron-rich pyrrole ring.[4][5] The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or by photochemical means.[6]

The regioselectivity for the benzylic-like C-5 methyl group is driven by the formation of a resonance-stabilized radical intermediate.[7][8]

Mechanistic Insight: The "Why" Behind the Reaction

The mechanism of free-radical bromination of the C-5 methyl group of a pyrrole derivative using NBS and AIBN proceeds through a well-established radical chain reaction consisting of three key stages: initiation, propagation, and termination.[9][10]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Initiator_Radical 2 x Initiator Radical + N₂ AIBN->Initiator_Radical Heat (Δ) Pyrrole_CH3 5-Methylpyrrole Derivative Br_Radical Bromine Radical (Br•) Initiator_Radical->Br_Radical NBS Pyrrole_Radical 5-Pyrrolylmethyl Radical (Resonance Stabilized) Pyrrole_CH3->Pyrrole_Radical Br• Rad1 Radical Species Pyrrole_CH2Br 5-Bromomethylpyrrole Derivative Pyrrole_Radical->Pyrrole_CH2Br NBS Br_Radical2 Br• Pyrrole_CH2Br->Br_Radical2 Succinimide Radical Stable_Product Stable Product Rad1->Stable_Product Rad2 Radical Species Rad2->Stable_Product

Caption: Free-Radical Bromination Mechanism.

Experimental Protocol: Free-Radical Bromination of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

This protocol details the synthesis of ethyl 5-(bromomethyl)-1H-pyrrole-2-carboxylate, a versatile intermediate for further functionalization.

Materials:

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate

  • N-Bromosuccinimide (NBS), recrystallized

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-bromosuccinimide (1.1 eq).

  • Add a catalytic amount of AIBN (0.1 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 77°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature, and then place it in an ice bath to precipitate the succinimide byproduct.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 5-(bromomethyl)-1H-pyrrole-2-carboxylate as a solid.

EntrySubstrateProductYield (%)Reference
1Ethyl 5-methyl-1H-pyrrole-2-carboxylateEthyl 5-(bromomethyl)-1H-pyrrole-2-carboxylate~85Adapted from
22-Acetyl-5-methylpyrrole2-Acetyl-5-(bromomethyl)pyrrole~80General procedure
3N-Benzyl-2,5-dimethylpyrroleN-Benzyl-2-(bromomethyl)-5-methylpyrrole~75General procedure

Part 2: Oxidation of the C-5 Methyl Group

Direct oxidation of the C-5 methyl group provides a straightforward route to valuable functional groups such as aldehydes and carboxylic acids. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation, particularly for the oxidation of activated methyl groups on heterocyclic systems.[11][12][13]

Mechanistic Insight: The Role of Selenium Dioxide

The oxidation of a methyl group by selenium dioxide is a complex process. It is generally believed to proceed through an ene reaction, followed by a[1][4]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.

G cluster_oxidation Selenium Dioxide Oxidation Pyrrole_CH3 5-Methylpyrrole Derivative Ene_Adduct Ene Adduct Pyrrole_CH3->Ene_Adduct Ene Reaction SeO2 SeO₂ SeO2->Ene_Adduct Sigmatropic_Intermediate [2,3]-Sigmatropic Rearrangement Intermediate Ene_Adduct->Sigmatropic_Intermediate [2,3]-Sigmatropic Rearrangement Pyrrole_CHO 5-Formylpyrrole Derivative Sigmatropic_Intermediate->Pyrrole_CHO Hydrolysis Hydrolysis Hydrolysis G Start 5-Methylpyrrole Derivative Bromination Free-Radical Bromination (NBS, AIBN) Start->Bromination Oxidation Oxidation (SeO₂) Start->Oxidation Bromomethyl 5-Bromomethylpyrrole Bromination->Bromomethyl Formyl 5-Formylpyrrole Oxidation->Formyl Acetoxymethyl 5-Acetoxymethylpyrrole Bromomethyl->Acetoxymethyl NaOAc Hydroxymethyl 5-Hydroxymethylpyrrole Bromomethyl->Hydroxymethyl Hydrolysis Ether 5-Alkoxymethylpyrrole Bromomethyl->Ether NaOR Amine 5-Aminomethylpyrrole Bromomethyl->Amine NH₃ or RNH₂ Formyl->Hydroxymethyl NaBH₄ CarboxylicAcid 5-Carboxypyrrole Formyl->CarboxylicAcid Oxidation Imine Imines/Schiff Bases Formyl->Imine RNH₂ Wittig Alkenes (Wittig Reaction) Formyl->Wittig Acetoxymethyl->Hydroxymethyl Hydrolysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrroles. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists working on the synthesis of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block. Here, we address common challenges and frequently encountered issues in a direct Q&A format, grounding our advice in established chemical principles to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide rapid, targeted solutions to problems you may encounter during the synthesis.

Part 1: Starting Materials and Reaction Stoichiometry

Question 1: My reaction is sluggish or fails to initiate. What are the most likely issues with my starting materials?

Answer: The success of this multi-component synthesis is critically dependent on the quality and reactivity of your starting materials. A common and efficient route involves the condensation of ethyl acetoacetate, malononitrile, and an ammonia source, often with elemental sulfur.

  • Reagent Purity: Ensure your ethyl acetoacetate and malononitrile are pure. Malononitrile, in particular, can dimerize or hydrate upon storage. It is advisable to use freshly opened or purified reagents. The quality of your ammonia source (e.g., ammonium acetate, aqueous ammonia) is also crucial.

  • Sulfur Quality: Use finely powdered elemental sulfur. Coarse sulfur powder has a lower surface area, which can significantly slow down the reaction rate as it participates in a heterogeneous reaction phase.

  • Solvent Purity: Solvents must be anhydrous if specified by the protocol. Polar solvents like ethanol, methanol, or DMF are typically used to facilitate the dissolution of reagents and intermediates.[1][2]

Question 2: I'm observing the formation of multiple byproducts, leading to a low yield of the desired pyrrole. How can I optimize the reagent stoichiometry?

Answer: In multi-component reactions, the relative ratios of reactants are paramount to directing the reaction toward the desired product.

  • Equimolar Ratios as a Starting Point: Begin with equimolar amounts of ethyl acetoacetate, malononitrile, and sulfur.

  • Excess of the Ammonia Source: The ammonia source is often used in slight excess to ensure the complete consumption of the carbonyl starting materials and to act as a catalyst or buffer.

  • Minimizing Side Reactions: An imbalance in stoichiometry can lead to undesired pathways. For example, an excess of ethyl acetoacetate could lead to self-condensation products. Similarly, malononitrile can undergo side reactions if not consumed in the main reaction pathway. A systematic optimization of the ratios is recommended.

ReagentRecommended Stoichiometry (eq.)Common Issues with Incorrect Ratio
Ethyl Acetoacetate1.0Excess can lead to self-condensation.
Malononitrile1.0 - 1.1Excess can lead to dimerization or other side reactions.
Elemental Sulfur1.0 - 1.2Insufficient amount leads to incomplete reaction.
Base (e.g., Morpholine)1.0 - 1.5 (or catalytic)Affects reaction rate and byproduct profile.
Part 2: Reaction Conditions: Catalyst, Solvent, and Temperature

Question 3: What is the role of the base in this synthesis, and how do I choose the right one?

Answer: The base plays multiple critical roles in this synthesis, which is analogous in principle to the Gewald aminothiophene synthesis.[3][4][5] It acts as a catalyst for the initial Knoevenagel condensation between the ketone (ethyl acetoacetate) and the active methylene compound (malononitrile).[4][6]

  • Common Bases: Secondary amines like morpholine or piperidine are highly effective.[2][7] Tertiary amines such as triethylamine can also be used.[1]

  • Mechanism of Action: The base deprotonates the active methylene group of malononitrile, facilitating its attack on the carbonyl carbon of ethyl acetoacetate. Some bases, like morpholine, can also form polysulfides with sulfur, which may act as the sulfur transfer agent.[5]

  • Choosing a Base: The choice of base can influence reaction kinetics and the byproduct profile. Morpholine is often preferred for its efficacy in promoting the initial condensation and its role in the subsequent steps of the reaction.[2] Recent literature also explores the use of catalytic amounts of conjugate acid-base pairs, such as piperidinium borate, to improve yields and reduce waste.[8]

Question 4: My reaction mixture is turning into a dark, intractable tar. What is causing this and how can it be prevented?

Answer: The formation of dark, tarry material is a common issue in pyrrole synthesis and often indicates polymerization of the starting materials or the product itself.[9][10]

  • Temperature Control: Excessively high temperatures are a primary cause of polymerization. The reaction is exothermic, especially during the initial condensation. It is crucial to control the temperature, potentially by cooling the reaction vessel in an ice bath during the addition of reagents.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to degradation of the pyrrole product. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting materials are consumed.

  • Atmosphere: While many of these reactions can be run open to air, some pyrrole derivatives are sensitive to oxidation.[10] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate byproduct formation.

Visualizing the Reaction Pathway

The synthesis is believed to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization.

G A Ethyl Acetoacetate + Malononitrile B Knoevenagel Condensation (Base Catalyzed) A->B C α,β-Unsaturated Nitrile Intermediate B->C D Sulfur Addition C->D E Thiolation & Intermediate Formation D->E F Cyclization (Intramolecular Attack) E->F G Tautomerization & Aromatization F->G H Final Product: This compound G->H

Caption: Proposed reaction pathway for the synthesis.

Part 3: Work-up and Purification

Question 5: I'm having difficulty isolating a pure product from the crude reaction mixture. What are the best practices for work-up and purification?

Answer: Effective purification is key to obtaining the final product with high purity.

  • Initial Work-up: After the reaction is complete, the mixture is often poured into cold water or an ice/water mixture to precipitate the crude product. This helps to remove water-soluble impurities and unreacted inorganic salts.

  • Filtration and Washing: The precipitated solid should be collected by vacuum filtration and washed thoroughly with cold water, followed by a cold non-polar solvent like hexane or diethyl ether to remove non-polar impurities.

  • Recrystallization: This is the most common method for purifying the final product. A suitable solvent system must be determined empirically. Ethanol, methanol, or mixtures of ethyl acetate and hexane are often good starting points. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography may be necessary.[11] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from closely related impurities.

Troubleshooting Workflow

When encountering low yields or impurities, a systematic approach to troubleshooting is essential.

G start Low Yield or Impure Product check_reagents Verify Purity of Starting Materials (Ethyl Acetoacetate, Malononitrile, Sulfur) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions temp Is Temperature Too High? (Tarry Mixture) check_conditions->temp base Is Base Choice/Amount Optimal? check_conditions->base temp->base No lower_temp Lower Temperature, Use Ice Bath temp->lower_temp Yes optimize_base Screen Different Bases/Concentrations base->optimize_base No check_purification Optimize Purification Method base->check_purification Yes lower_temp->check_purification optimize_base->check_purification recrystallize Test Different Recrystallization Solvents check_purification->recrystallize chromatography Perform Column Chromatography check_purification->chromatography end Improved Yield and Purity recrystallize->end chromatography->end

References

Technical Support Center: Purification of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to address common challenges encountered during the purification of this polysubstituted pyrrole.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, providing a systematic approach to identify and resolve these issues.

Question 1: My crude product is a dark, oily, or tarry substance, and I am unable to induce crystallization. What are the likely causes and how can I proceed with purification?

Answer:

The appearance of a dark, intractable crude product often points to the formation of polymeric byproducts or the presence of highly colored impurities. This can be a consequence of harsh reaction conditions, such as high temperatures or strong acids, which can lead to the degradation of the starting materials or the pyrrole product itself.[1]

Here is a systematic approach to tackle this issue:

  • Initial Work-up Modification: Before attempting a more rigorous purification, ensure your initial work-up is effective at removing baseline impurities.

    • Acid-Base Extraction: Given the presence of a basic amino group, an acid-base extraction can be highly effective. Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to protonate the basic impurities and your target compound, transferring them to the aqueous layer. The neutral, non-basic impurities will remain in the organic layer, which can be discarded. Subsequently, basify the aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide to deprotonate your product, which can then be back-extracted into a fresh organic layer.

    • Charcoal Treatment: If the dark color persists, it may be due to high molecular weight, colored byproducts. A charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period (e.g., 15-30 minutes), and then filter through a pad of celite. Be aware that this can sometimes lead to a loss of the desired product due to adsorption.

  • Attempting Purification without Prior Crystallization:

    • Column Chromatography: If the product remains oily, direct purification by column chromatography is the most logical next step. Given the polar nature of the target compound, a normal-phase silica gel column is appropriate. Start with a non-polar eluent system and gradually increase the polarity. A good starting point would be a hexane-ethyl acetate gradient.[2] For highly polar impurities, a dichloromethane-methanol gradient may be necessary.[3]

Question 2: I am observing a low yield after purification. What are the potential reasons and how can I optimize my purification strategy to minimize product loss?

Answer:

Low recovery of the final product can be attributed to several factors during the purification process.[1] Here’s a breakdown of potential causes and solutions:

  • Incomplete Extraction: The efficiency of liquid-liquid extraction depends on the partition coefficient of your compound between the two phases. Ensure you are using an adequate volume of extraction solvent and performing multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery.

  • Product Adsorption on Stationary Phase: Polysubstituted pyrroles, especially those with free amino groups, can interact strongly with the acidic silica gel in column chromatography, leading to streaking and incomplete elution.[4]

    • Deactivating the Silica Gel: To mitigate this, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide.[5]

    • Alternative Stationary Phases: If streaking persists, using a different stationary phase like neutral or basic alumina might be beneficial.

  • Improper Recrystallization Solvent System: If you are attempting recrystallization, the choice of solvent is critical. An ideal solvent system will dissolve the compound when hot but result in poor solubility when cold, while the impurities remain soluble at all temperatures.

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good starting point for a compound of this nature would be an ethanol/water or isopropanol/water system.

Question 3: My purified product shows extra peaks in the ¹H NMR spectrum. What are the likely impurities and how can I remove them?

Answer:

The presence of extra peaks in the ¹H NMR spectrum of your purified product indicates residual impurities. The identity of these impurities depends on the synthetic route used. Assuming a Gewald-type synthesis, which is common for such structures, potential byproducts include:[6]

  • Unreacted Starting Materials: Check the ¹H NMR for signals corresponding to your starting materials.

  • Side-Reaction Products: The Gewald reaction is known to have potential side reactions, such as the dimerization of the α,β-unsaturated nitrile intermediate.[7]

  • Furan Byproducts: If the synthesis is carried out under acidic conditions, the formation of a furan byproduct through acid-catalyzed cyclization of a 1,4-dicarbonyl intermediate is a common issue in related pyrrole syntheses like the Paal-Knorr method.[1]

Purification Strategy:

  • Recrystallization: If the impurity level is low, a careful recrystallization can be very effective. The key is to find a solvent system where the solubility of your product and the impurity differ significantly.

  • Column Chromatography Optimization: If recrystallization is unsuccessful, re-purification by column chromatography with a shallower solvent gradient can improve separation. Using a high-resolution silica gel and optimizing the mobile phase based on extensive TLC analysis is crucial.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for column chromatography purification of this compound?

A1: For a polar, N-heterocyclic compound like this, a normal-phase silica gel column is the standard choice.[8] A good starting eluent system would be a gradient of ethyl acetate in hexane. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate. Monitor the elution using Thin Layer Chromatography (TLC). For more polar impurities that do not elute with ethyl acetate/hexane, a more polar solvent system like dichloromethane/methanol may be required.[3]

Q2: What is a suitable solvent system for the recrystallization of this compound?

Q3: What are the expected characteristic peaks in the ¹H and ¹³C NMR spectra for the pure product?

A3: Based on the structure and general chemical shift principles for substituted pyrroles, the following are the expected NMR signals:[9]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Justification
NH (pyrrole)8.0 - 9.0 (broad s)-The N-H proton of the pyrrole ring is typically deshielded and appears as a broad singlet.
NH₂5.0 - 6.0 (broad s)-The amino group protons are also typically broad and their chemical shift is solvent-dependent.
O-CH₂-CH₃4.1 - 4.3 (q)~60The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a downfield shift. They will appear as a quartet due to coupling with the methyl group.[10]
O-CH₂-CH₃1.2 - 1.4 (t)~14The methyl protons of the ethyl ester will appear as a triplet.
CH₃ (pyrrole)2.2 - 2.4 (s)~12The methyl group attached to the pyrrole ring will be a singlet.
C=O-160 - 170The carbonyl carbon of the ester is significantly deshielded.[11]
C-CN-90 - 100The carbon atom to which the cyano group is attached.
C-NH₂-145 - 155The carbon atom bearing the amino group.
C-CH₃-125 - 135The carbon atom to which the methyl group is attached.
C-CO₂Et-110 - 120The carbon atom bearing the ethyl carboxylate group.
CN-115 - 125The carbon of the cyano group.

Q4: What are the key IR absorption bands to confirm the presence of the functional groups in the molecule?

A4: The infrared (FTIR) spectrum should display characteristic absorption bands for the various functional groups present in the molecule:[11]

  • N-H Stretching: Look for one or two sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the amino group and the pyrrole N-H.

  • C≡N Stretching: A sharp, medium-intensity peak around 2220-2260 cm⁻¹ is characteristic of the nitrile (cyano) group.[12]

  • C=O Stretching: A strong, sharp absorption band in the region of 1680-1730 cm⁻¹ will be present due to the carbonyl group of the ethyl ester.[12]

  • C-N Stretching: This will appear in the fingerprint region, typically between 1020-1250 cm⁻¹.[13]

Q5: What would be the expected molecular ion peak in the mass spectrum?

A5: The molecular formula for this compound is C₉H₁₁N₃O₂. The molecular weight is approximately 193.2 g/mol .[14] In a mass spectrum, you would expect to see a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 193 or 194, respectively. Common fragmentation patterns for pyrrole derivatives may involve the loss of the ester group or other side chains.[1]

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate) and collect fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., 7:3, 1:1 hexane:ethyl acetate) to elute more polar components.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water) both at room temperature and upon heating.

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.[16]

Visualizations

Caption: Troubleshooting workflow for a dark and oily crude product.

Purification_Protocol cluster_column Column Chromatography cluster_recrystallization Recrystallization c1 Pack Silica Gel Column c2 Load Crude Product c1->c2 c3 Elute with Hexane/EtOAc Gradient c2->c3 c4 Analyze Fractions by TLC c3->c4 c5 Combine Pure Fractions & Evaporate c4->c5 pure Pure Crystalline Product c5->pure r1 Dissolve in Minimal Hot Solvent (e.g., Ethanol) r2 Slowly Cool to Induce Crystallization r1->r2 r3 Filter and Wash Crystals r2->r3 r4 Dry Under Vacuum r3->r4 r4->pure crude Crude Product crude->c1 If Oily crude->r1 If Solid

Caption: General purification workflow for this compound.

References

Technical Support Center: Optimization of Aminopyrrole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aminopyrroles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these vital heterocyclic compounds. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design and execution.

I. Troubleshooting Guide: Common Issues in Aminopyrrole Synthesis

This section addresses specific problems that may arise during the synthesis of aminopyrroles. Each issue is presented in a question-and-answer format, providing a direct and actionable solution.

Q1: My reaction is resulting in a low yield of the desired aminopyrrole. What are the primary factors I should investigate?

Low yields are a frequent challenge in organic synthesis and can stem from several factors.[1][2][3][4][5][6] A systematic approach to troubleshooting is crucial for identifying the root cause.

Initial Checks:

  • Purity of Starting Materials: Impurities in reactants can lead to undesired side reactions, consuming starting materials and complicating purification.[1] Always use reagents of the highest possible purity, and consider purifying them if their quality is uncertain.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent.[1] Double-check all calculations and measurements.

  • Presence of Moisture: Certain synthetic routes to aminopyrroles are sensitive to moisture.[1] The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) can be critical.

Reaction Condition Optimization:

  • Temperature: Reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote decomposition or the formation of side products.[1] Conversely, a temperature that is too low can result in an incomplete reaction. A careful optimization of the reaction temperature is often necessary. For instance, in a domino reaction to synthesize 2-aminopyrroles, increasing the temperature by switching the solvent from toluene to refluxing xylenes significantly improved the yield of the desired product from a complex mixture to an excellent 82%.[7][8]

  • Reaction Time: The duration of the reaction is equally important. Insufficient reaction time will lead to incomplete conversion. However, excessively long reaction times can lead to the degradation of the product or the formation of byproducts. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. In one study, increasing the reaction time from 24 to 72 hours favored the formation of a specific monoprotected 2-aminopyrrole.[7][8]

  • Solvent Choice: The solvent can significantly influence the reaction outcome by affecting reactant solubility, reaction rates, and even the reaction pathway.[9][10][11][12] For example, polar protic fluorinated alcohols like hexafluoroisopropanol (HFIP) can favor the addition of weak nucleophiles in aza-Michael additions. Experimenting with a range of solvents with different polarities and properties is often a worthwhile endeavor.

Q2: I am observing the formation of significant side products in my reaction mixture. How can I identify and minimize them?

The formation of side products is a common issue that can complicate purification and reduce the yield of the target aminopyrrole.

Identification of Side Products:

  • Spectroscopic Analysis: Utilize techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize the structure of the major side products.

  • Literature Review: Search for literature describing similar reactions to see if the observed side products have been previously reported and identified.

Strategies for Minimization:

  • Catalyst Selection: The choice of catalyst can be critical in directing the reaction towards the desired product. For instance, in the Paal-Knorr synthesis of pyrroles, the acidity of the catalyst needs to be carefully controlled to avoid the formation of furan byproducts.[1] Both Brønsted and Lewis acids can be employed, and their catalytic activity can vary significantly.[1][13]

  • Control of Reaction Conditions: As discussed in the previous section, fine-tuning the reaction temperature, time, and solvent can help to suppress side reactions.

  • Order of Reagent Addition: In some cases, the order in which reactants are added can influence the product distribution.

  • Use of Protecting Groups: If a starting material contains multiple reactive sites, the use of protecting groups can prevent unwanted side reactions.

Workflow for Troubleshooting Low Yield and Side Product Formation

Troubleshooting_Workflow Start Low Yield or Side Products Observed Purity Verify Starting Material Purity Start->Purity Stoichiometry Check Reactant Stoichiometry Start->Stoichiometry Analysis Analyze Reaction Mixture (TLC, LC-MS) Start->Analysis Purity->Analysis Stoichiometry->Analysis Conditions Optimize Reaction Conditions Conditions->Analysis Iterate Purification Optimize Purification Protocol Conditions->Purification Analysis->Conditions Success Improved Yield and Purity Achieved Purification->Success

Caption: A systematic workflow for troubleshooting low yields and side product formation in aminopyrrole synthesis.

Q3: The purification of my aminopyrrole product is proving to be difficult. What are some effective purification strategies?

Purification is a critical step in obtaining the desired aminopyrrole in high purity. The choice of method depends on the physical and chemical properties of the product and the impurities present.

Common Purification Techniques:

  • Column Chromatography: This is one of the most powerful and widely used techniques for purifying organic compounds. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (solvent system) is crucial for achieving good separation.

  • Crystallization: If the aminopyrrole is a solid, crystallization can be a highly effective method for purification. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure product to crystallize out.

  • Distillation: For volatile aminopyrroles, distillation under reduced pressure can be an effective purification method.[14] It is important to control the bottom temperature to avoid decomposition.[14]

  • Solid-Phase Extraction (SPE): This technique can be used for the rapid purification of samples and is amenable to miniaturization.[15]

Tips for Effective Purification:

  • Characterize the Impurities: Knowing the nature of the impurities will help in selecting the most appropriate purification method.

  • Optimize Chromatography Conditions: Systematically screen different solvent systems to find the optimal conditions for separation on TLC before scaling up to column chromatography.

  • Consider a Multi-Step Purification: In some cases, a combination of different purification techniques may be necessary to achieve the desired level of purity.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of aminopyrroles.

Q1: What are some of the most common synthetic routes to aminopyrroles?

Several methods have been developed for the synthesis of aminopyrroles. Some of the most common approaches include:

  • Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a single step to form the aminopyrrole core.[16][17] This approach is highly efficient and allows for the rapid generation of diverse libraries of compounds.[17]

  • Domino Reactions: These are cascade reactions where a single event triggers a series of subsequent transformations to build the aminopyrrole ring.[7][8] A notable example is a metal-free domino methodology involving a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization.[7][8]

  • Transition-Metal-Catalyzed Cycloisomerization: These methods utilize transition metal catalysts, such as gold or palladium, to facilitate the cyclization of appropriately functionalized starting materials.[18][19]

  • Classical Named Reactions: While not always directly applicable to aminopyrrole synthesis, modifications of classical pyrrole syntheses like the Paal-Knorr, Knorr, and Hantzsch reactions can sometimes be adapted.[8][20]

Comparison of Common Synthetic Strategies

Synthetic StrategyAdvantagesDisadvantages
Multicomponent Reactions High atom economy, operational simplicity, rapid access to diversity.[16][17]Can sometimes be difficult to optimize, may require specific starting materials.
Domino Reactions Forms multiple bonds in one pot, can lead to complex structures from simple starting materials.[7][8]Reaction discovery and optimization can be challenging.
Transition-Metal Catalysis Often proceeds under mild conditions, can be highly selective.[18][19]Catalyst cost and removal can be a concern, may require inert atmosphere.
Modified Classical Reactions Well-established and understood mechanisms.[8][20]May not be suitable for all substitution patterns, can require harsh conditions.
Q2: How does the choice of catalyst impact the outcome of an aminopyrrole synthesis?

The catalyst plays a pivotal role in many aminopyrrole syntheses, influencing reaction rate, yield, and selectivity.

  • Acid Catalysis: In reactions like the Paal-Knorr synthesis, an acid catalyst is required to facilitate the condensation and cyclization steps.[1] The strength and type of acid (Brønsted vs. Lewis) can significantly affect the reaction. For example, the use of a solid acid catalyst like CATAPAL 200, which has a high percentage of Brønsted acid sites, has been shown to be effective in promoting the condensation and dehydration processes in pyrrole formation.[13]

  • Base Catalysis: In other reactions, a base is required to generate a nucleophilic species or to promote a key rearrangement. For example, in a domino synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides, the base DABCO was found to be an effective catalyst.[7][8]

  • Metal Catalysis: Transition metals like palladium, gold, and rhodium are widely used to catalyze various transformations leading to aminopyrroles.[18][19] These catalysts can activate substrates in unique ways, enabling reactions that would not be possible under other conditions.

Catalyst Selection and Optimization Workflow

Catalyst_Workflow Start Define Reaction Type (e.g., Condensation, Cycloaddition) Literature Review Literature for Relevant Catalysts Start->Literature Screening Screen a Panel of Catalysts (Acid, Base, Metal) Literature->Screening Analysis Analyze Yield and Selectivity (HPLC, NMR) Screening->Analysis Optimization Optimize Catalyst Loading, Temperature, and Solvent Optimization->Analysis Analysis->Optimization Iterate Final Select Optimal Catalyst System Analysis->Final Optimal Conditions Found

Caption: A workflow for the selection and optimization of catalysts in aminopyrrole synthesis.

Q3: What role does the solvent play in the optimization of aminopyrrole formation?

The choice of solvent is a critical parameter that can have a profound impact on the success of an aminopyrrole synthesis.

  • Solubility: The solvent must be able to dissolve the reactants to a sufficient extent for the reaction to proceed efficiently.

  • Reaction Rate: The polarity of the solvent can influence the rate of the reaction by stabilizing or destabilizing transition states.

  • Selectivity: In some cases, the solvent can influence the regioselectivity or stereoselectivity of a reaction.

  • Specific Solvent Effects: Some solvents can actively participate in the reaction mechanism. For example, protic solvents can act as proton donors or acceptors, while coordinating solvents can interact with metal catalysts.

General Guidelines for Solvent Selection:

  • Start with Common Solvents: Begin by screening a range of common solvents with varying polarities, such as toluene, acetonitrile, ethanol, and dichloromethane.

  • Consider the Reaction Mechanism: The likely mechanism of the reaction can provide clues as to the type of solvent that will be most effective. For example, reactions that involve polar intermediates are often favored by polar solvents.

  • Consult the Literature: Review similar reactions in the literature to see what solvents have been used successfully.

III. Experimental Protocols

General Procedure for a Domino Synthesis of 2-Aminopyrroles

This protocol is adapted from a reported metal-free domino methodology.[7][8]

  • To a solution of the appropriate alkynyl vinyl hydrazide (1.0 equiv) in xylenes, add the catalyst (e.g., DABCO, 10 mol %).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyrrole.

IV. References

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References

Technical Support Center: Purification of Crude Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable pyrrole derivative in high purity.

Introduction

This compound is a highly functionalized heterocyclic compound, often synthesized via a multicomponent reaction analogous to the Gewald reaction.[1][2] This synthetic route, while efficient, can lead to a variety of impurities that co-crystallize or co-elute with the desired product. This guide will provide a systematic approach to identifying and removing these impurities through common purification techniques.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you might encounter during the purification of your crude product.

Q1: My crude product is a deeply colored (yellow to brown) solid. What is the likely cause and how can I decolorize it?

A1: Color in the crude product is a common issue and can stem from several sources:

  • Oxidation: Electron-rich pyrroles are susceptible to oxidation when exposed to air and light, forming highly conjugated, colored impurities.[3]

  • Polymerization: Acidic conditions, which can be carried over from the synthesis, may cause the pyrrole product or starting materials to polymerize into dark, tarry substances.[4][5]

  • Residual Sulfur: If elemental sulfur was used in the synthesis (as in the Gewald reaction), residual amounts can impart a yellow color.

Troubleshooting Steps:

  • Charcoal Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal (typically 1-2% w/w). The charcoal will adsorb many of the colored impurities. Be aware that excessive use of charcoal can lead to a decrease in the overall yield.[3]

  • Minimize Exposure to Air and Light: Handle the compound quickly and, if possible, work under an inert atmosphere (e.g., nitrogen or argon). Store the purified product in amber vials at low temperatures to prevent degradation.[3]

  • Neutralize Acidity: Ensure that any acidic residues from the synthesis are quenched and removed during the workup before attempting purification. Washing the organic extract with a mild base solution, such as saturated sodium bicarbonate, can be effective.

Q2: During column chromatography, my product is streaking or tailing on the silica gel, leading to poor separation. What can I do to improve this?

A2: Streaking or tailing is a frequent problem when purifying polar, nitrogen-containing compounds like your target molecule on silica gel. This is often due to strong interactions between the basic amino group of the pyrrole and the acidic silanol groups on the surface of the silica.

Troubleshooting Steps:

  • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent. Common choices include 0.1-1% triethylamine (Et₃N) or pyridine.[3]

  • Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for purifying basic compounds.[3]

  • Solvent System Modification: If using a hexane/ethyl acetate system, a gradual increase in polarity is recommended. For very polar compounds, switching to a more polar solvent system like dichloromethane/methanol may be necessary.[3][6]

Q3: My compound will not crystallize from the chosen recrystallization solvent. What should I do?

A3: Failure to crystallize can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the high solubility of your compound in the chosen solvent even at low temperatures.

Troubleshooting Steps:

  • Induce Crystallization:

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled, saturated solution to provide a nucleation site.[3]

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal growth.

  • Change the Solvent System:

    • Single Solvent: If your compound is too soluble, try a solvent in which it is less soluble.

    • Two-Solvent System: This is often effective for polar compounds. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol) in which it is very soluble. Then, add a "bad" solvent (e.g., water) in which the compound is insoluble, dropwise at an elevated temperature, until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[7][8]

Purification Protocols

Below are detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization

Recrystallization is an excellent method for removing small amounts of impurities and for obtaining a highly crystalline final product. For this polar, heterocyclic compound, an ethanol/water solvent system is a good starting point.[7][9]

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of hot ethanol. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: To the hot ethanol solution, add hot water dropwise with continuous swirling until a persistent cloudiness is observed.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

Flash column chromatography is ideal for separating the target compound from impurities with different polarities.[6][10][11]

Step-by-Step Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent. A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for polar compounds is a mixture of hexanes and ethyl acetate, gradually increasing the proportion of ethyl acetate. For more polar impurities, a dichloromethane/methanol system may be required.[6][12]

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the packed column.

  • Elution: Begin elution with the determined solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[6]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Purification TechniqueTypical RecoveryPurityNotes
Single-Solvent Recrystallization 60-90%>98%Highly dependent on finding the ideal solvent. Best for removing small amounts of impurities.[3]
Two-Solvent Recrystallization 50-85%>98%Excellent for compounds that are too soluble in a single solvent at low temperatures.[8]
Flash Column Chromatography 40-80%95-99%Good for separating compounds with different polarities. Yield can be lower due to product loss on the column.[3]

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying your crude this compound.

PurificationWorkflow start Crude Product assess_purity Assess Purity & Color (TLC, Visual) start->assess_purity is_colored Colored Impurities? assess_purity->is_colored charcoal Charcoal Treatment is_colored->charcoal Yes complex_mixture Complex Mixture by TLC? is_colored->complex_mixture No charcoal->complex_mixture recrystallization Recrystallization (e.g., Ethanol/Water) final_product Pure Product recrystallization->final_product column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) column_chromatography->recrystallization Further Purification column_chromatography->final_product If Sufficiently Pure complex_mixture->recrystallization No complex_mixture->column_chromatography Yes

Caption: A decision workflow for the purification of the target compound.

Logical Troubleshooting Diagram

This diagram outlines a logical approach to troubleshooting common issues during purification.

Troubleshooting issue Problem Encountered Colored Product Tailing on Column No Crystallization sub_colored Colored Product Oxidation Polymerization Residual Sulfur issue:c->sub_colored If Colored sub_tailing Tailing on Column Acidic Silica Interaction issue:c->sub_tailing If Tailing sub_crystal No Crystallization High Solubility Impurities Present issue:c->sub_crystal If No Crystals sol_colored Solutions Charcoal Treatment Inert Atmosphere Neutralize sub_colored->sol_colored sol_tailing Solutions Add Triethylamine Use Alumina Change Solvent System sub_tailing->sol_tailing sol_crystal Solutions Seeding/Scratching Two-Solvent System Column Purify First sub_crystal->sol_crystal

Caption: Troubleshooting guide for common purification problems.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate. As a pivotal heterocyclic building block in medicinal chemistry and materials science, mastering its synthesis at scale is critical. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success.

Overview of the Synthetic Strategy

The most robust and scalable synthesis of this compound is achieved via an intramolecular Thorpe-Ziegler cyclization. This reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile.[1][2] The overall strategy involves the initial formation of an α,ω-dinitrile precursor, which then undergoes cyclization to yield the desired pyrrole.

The reaction is conceptually related to the Dieckmann condensation but involves nitriles instead of esters.[1] The key to a successful and high-yield synthesis lies in promoting the desired intramolecular cyclization while minimizing competing intermolecular side reactions, such as dimerization and polymerization.

Proposed Reaction Mechanism

The synthesis proceeds through a two-stage pathway: (1) Formation of the dinitrile precursor via a Knoevenagel-type condensation, and (2) Base-catalyzed intramolecular Thorpe-Ziegler cyclization.

Thorpe_Ziegler_Mechanism Figure 1: Proposed Thorpe-Ziegler Cyclization Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization Start Dinitrile Precursor Carbanion Resonance-Stabilized Carbanion Start->Carbanion Abstraction of α-proton Start->Carbanion Base Strong Base (e.g., NaH, LHMDS) Imine_Anion Cyclic Imine Anion Carbanion->Imine_Anion Nucleophilic attack on second nitrile group Carbanion->Imine_Anion Enaminonitrile Cyclic β-Enaminonitrile (Final Product) Imine_Anion->Enaminonitrile Proton transfer & Tautomerization Imine_Anion->Enaminonitrile End Final Product Enaminonitrile->End Aromatic Pyrrole Ring

Caption: A diagram illustrating the key steps of the Thorpe-Ziegler reaction.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Reagents and Materials

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 2-cyano-3-oxobutanoate155.1515.5 g0.10Ensure purity
Aminoacetonitrile hydrochloride92.539.25 g0.10
Sodium ethoxide (21% in ethanol)68.0532.4 g0.10Handle under inert gas
Anhydrous Ethanol46.07200 mL-Dry, reagent grade
Acetic Acid60.05~5 mL-For neutralization
Diethyl Ether74.12100 mL-For washing

Step-by-Step Procedure

  • Precursor Formation:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add aminoacetonitrile hydrochloride (9.25 g, 0.10 mol) and anhydrous ethanol (100 mL).

    • Slowly add a solution of sodium ethoxide (32.4 g of 21% solution, 0.10 mol) to the stirred suspension at room temperature. Stir for 30 minutes to liberate the free aminoacetonitrile.

    • Add ethyl 2-cyano-3-oxobutanoate (15.5 g, 0.10 mol) dropwise to the mixture over 15 minutes. An exotherm may be observed.

    • After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting materials are consumed.

  • Cyclization:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Prepare a second solution of sodium ethoxide (32.4 g of 21% solution, 0.10 mol) in anhydrous ethanol (100 mL).

    • Add this second portion of base dropwise to the cold reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. The product may begin to precipitate.

  • Work-up and Isolation:

    • Cool the mixture again to 0-5 °C.

    • Carefully neutralize the reaction mixture by the dropwise addition of glacial acetic acid until the pH is approximately 7.

    • The product will precipitate as a solid. Stir the slurry for 30 minutes in the cold.

    • Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 50 mL).

    • Dry the solid under vacuum at 40-50 °C to a constant weight.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a crystalline solid.

Troubleshooting Guide for Scale-Up

Scaling up a synthesis from the bench to pilot scale often introduces new challenges. This section addresses common issues in a question-and-answer format.

Troubleshooting_Workflow Figure 2: Troubleshooting Logic for Low Yield cluster_causes Identify Scenario cluster_solutions Implement Solution Start Low or No Yield Observed Check_TLC Analyze Crude by TLC/LC-MS Start->Check_TLC SM_Present Starting Material Remains Check_TLC->SM_Present Scenario A Complex_Mix Complex Mixture of Spots/Peaks Check_TLC->Complex_Mix Scenario B Tarry_Product Dark, Tarry Material Check_TLC->Tarry_Product Scenario C Sol_A Cause: Incomplete Reaction Solution: - Check base activity/amount - Increase reaction time/temp - Ensure anhydrous conditions SM_Present->Sol_A Sol_B Cause: Side Reactions Solution: - Lower temperature - Use high-dilution principle - Check stoichiometry Complex_Mix->Sol_B Sol_C Cause: Degradation/Polymerization Solution: - Use milder base - Decrease reaction temperature - Reduce reaction time Tarry_Product->Sol_C

Caption: A decision tree for troubleshooting low product yield during synthesis.

Q1: My reaction yield dropped significantly when I increased the scale from 10g to 100g. What are the likely causes?

This is a classic scale-up problem often related to mass and heat transfer.

  • Cause - Inefficient Mixing: At larger scales, ensuring homogenous mixing is more difficult. Pockets of high reactant concentration or poor base distribution can lead to side reactions.

    • Solution: Switch from a magnetic stirrer to an overhead mechanical stirrer. Ensure the impeller is appropriately sized for the vessel and creates a good vortex for mixing solids and liquids.

  • Cause - Poor Temperature Control: The initial condensation and the cyclization can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. Uncontrolled temperature spikes can cause degradation and byproduct formation.

    • Solution: Use a jacketed reactor with a circulating chiller for better temperature control. Add reagents, especially the base, at a slower rate to control the exotherm. Monitor the internal temperature continuously with a probe.

  • Cause - Intermolecular Reactions: At higher concentrations typical of scale-up, intermolecular reactions (dimerization) can compete with the desired intramolecular cyclization.

    • Solution: Employ the high-dilution principle. While it may seem counterintuitive for scale-up, adding the dinitrile precursor slowly to a solution of the base (inverse addition) can maintain a low instantaneous concentration of the precursor, favoring the intramolecular pathway.[3]

Q2: I'm getting a significant amount of a dark, tarry byproduct that makes purification impossible. What is it and how can I prevent it?

The formation of dark, intractable materials often points to polymerization or degradation.[4]

  • Cause - Excessively Strong Base or High Temperature: Harsh conditions can cause the pyrrole product, which has some acidic and basic character, or the starting materials to polymerize.[5][6]

    • Solution: Consider using a milder, non-nucleophilic base like Lithium Hexamethyldisilazide (LHMDS) or Potassium tert-butoxide instead of sodium ethoxide, which can also participate in side reactions with the ester.[3] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Cause - Presence of Oxygen: Pyrroles can be sensitive to air oxidation, especially under basic conditions, leading to colored, polymeric materials.[7]

    • Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) from start to finish. Use degassed solvents if sensitivity is high.

Q3: The reaction seems to stall, and TLC analysis shows both starting material and product, even after extended reaction times. Why?

A stalled reaction can be due to catalyst deactivation or an equilibrium being reached.

  • Cause - Inactive Base: The base is the catalyst for this reaction. Sodium ethoxide is hygroscopic and can be partially deactivated by moisture. Sodium hydride (NaH) can have an passivated outer layer of sodium hydroxide.

    • Solution: Use fresh, high-quality base. If using NaH, wash it with dry hexanes before use to remove the mineral oil and any surface oxidation. Ensure all solvents and glassware are scrupulously dry.[6]

  • Cause - Reversible Intermediates: The formation of some intermediates may be reversible.

    • Solution: Ensure a slight excess (1.05-1.1 equivalents) of the cyclization base is used to drive the reaction to completion. However, avoid a large excess, which can promote side reactions.

Frequently Asked Questions (FAQs)

Q: What is the best base for the Thorpe-Ziegler cyclization?

The ideal base is strong enough to deprotonate the α-carbon of the nitrile but is non-nucleophilic to avoid side reactions like saponification of the ester group.[3]

  • Sodium Hydride (NaH): A common, inexpensive choice. It's a heterogeneous base, so efficient stirring is critical.

  • Lithium Hexamethyldisilazide (LHMDS) or Sodium Hexamethyldisilazide (NaHMDS): These are strong, non-nucleophilic, and soluble in many organic solvents, often giving cleaner reactions. They are more expensive, however.

  • Alkali Metal Alkoxides (e.g., t-BuOK): Effective, but can potentially cause transesterification or other side reactions if not used carefully.

Q: How critical is solvent purity?

It is extremely critical. The reaction relies on a strong base, which will be quenched by protic impurities like water or residual alcohols in solvents. The presence of water can halt the reaction entirely.[5] Always use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent.

Q: What are the primary safety concerns for this synthesis?

  • Cyanide Hazard: The starting materials are nitriles (containing the -C≡N group). While not as acutely toxic as inorganic cyanide salts, they can release hydrogen cyanide (HCN) gas under strongly acidic or basic conditions, especially with heating. Always perform the reaction in a well-ventilated fume hood.

  • Strong Bases: Reagents like NaH are highly flammable and react violently with water. LHMDS and other organometallic bases are corrosive and moisture-sensitive. Handle them under an inert atmosphere with appropriate PPE.

  • Thermal Hazards: The reaction can be exothermic. Plan for efficient cooling, especially during scale-up, to prevent a runaway reaction.

Q: What analytical techniques are best for monitoring this reaction?

  • Thin-Layer Chromatography (TLC): The most straightforward method for monitoring the disappearance of starting materials and the appearance of the product. Use a UV lamp for visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the product and helping to identify any major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for final product characterization. ¹H and ¹³C NMR will confirm the structure of the purified pyrrole.

References

Technical Support Center: Purification of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate recrystallization solvent for Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate (EACMPC) . The guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights.

Introduction to Recrystallization of EACMPC

This compound is a highly functionalized heterocyclic compound. Its structure, featuring an amino group, a cyano group, and an ethyl ester, imparts a significant degree of polarity. This polarity is a key determinant in its solubility and, consequently, in the selection of a suitable recrystallization solvent. The goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while the impurities remain in the solution.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for a polar compound like EACMPC?

An ideal solvent for the recrystallization of EACMPC should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent to ensure complete dissolution.

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, leading to the formation of crystals.

  • Favorable crystal formation: The solvent should facilitate the growth of well-defined, pure crystals rather than an amorphous precipitate or oil.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Solubility of impurities: Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration).

Q2: Based on the structure of EACMPC, what types of solvents should I start with?

The presence of the amino (-NH2), cyano (-CN), and ester (-COOEt) functional groups suggests that EACMPC is a polar molecule. Therefore, polar solvents are a logical starting point for screening. The general principle of "like dissolves like" is a useful guide.

Here is a list of candidate solvents, ordered by decreasing polarity, that are worth investigating:

SolventPolarityRationale
WaterHighThe amino group may impart some water solubility, especially when hot.
MethanolHighA polar protic solvent that can hydrogen bond with the amino group.
EthanolHighSimilar to methanol, often a good choice for recrystallizing polar organic compounds.[1]
AcetoneMediumA polar aprotic solvent that can dissolve a wide range of polar compounds.
Ethyl AcetateMediumThe ester functionality in the solvent mirrors that in EACMPC.
TolueneLowA non-polar aromatic solvent, less likely to be a primary solvent but could be useful in a mixed-solvent system.
HexaneLowA non-polar solvent, likely to be a poor solvent for EACMPC but a good anti-solvent.
Q3: How do I perform a small-scale solvent screening experiment?

A systematic approach to solvent screening is crucial. Here is a step-by-step protocol:

  • Preparation: Place a small amount of your crude EACMPC (e.g., 10-20 mg) into several small test tubes.

  • Room Temperature Test: To each test tube, add a small volume (e.g., 0.5 mL) of a different candidate solvent. Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heating Test: Gently heat the test tubes that showed poor solubility at room temperature. Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling Test: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals.

  • Evaluation: The best single solvent will dissolve the compound when hot but yield a good quantity of crystals upon cooling.

dot graph TD { A[Start: Crude EACMPC] --> B{Solvent Screening}; B --> C[Test Solubility in Various Solvents]; C --> D{Soluble at Room Temp?}; D -- Yes --> E[Reject Solvent]; D -- No --> F{Soluble when Hot?}; F -- No --> G[Reject Solvent]; F -- Yes --> H{Crystals Form on Cooling?}; H -- Yes --> I[Potential Solvent]; H -- No --> J[Consider Mixed Solvent]; }

Caption: Workflow for single solvent screening.

Troubleshooting Guide

Q1: My compound is soluble in all tested polar solvents at room temperature. What should I do?

This indicates that the compound is too soluble in these solvents for them to be effective for recrystallization on their own. In this scenario, a mixed-solvent system is often the solution.

Procedure for Mixed-Solvent Recrystallization:

  • Select a Solvent Pair: Choose a "good" solvent in which EACMPC is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. A common pairing for polar compounds is a polar solvent with a non-polar one (e.g., Ethanol/Water, Ethyl Acetate/Hexane).

  • Dissolution: Dissolve the crude EACMPC in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

dot graph TD { A[Start: Dissolve EACMPC in minimum hot "good" solvent] --> B{Add "poor" solvent dropwise until cloudy}; B --> C{Add a few drops of hot "good" solvent to clarify}; C --> D[Cool slowly to induce crystallization]; D --> E[Collect pure crystals]; }

Caption: Workflow for mixed-solvent recrystallization.

Q2: My compound "oils out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly.

Solutions:

  • Slower Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask with a cloth can also help.

  • Dilute the Solution: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. Then, allow it to cool slowly.

  • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure EACMPC, adding a tiny crystal to the cooled solution can initiate crystallization.

Q3: I am getting a very low yield of crystals. What are the possible causes?

A low yield can be due to several factors:

  • Using too much solvent: This is a common mistake. If too much solvent is used, a significant amount of the compound will remain dissolved even at low temperatures. To remedy this, you can evaporate some of the solvent and attempt the crystallization again.

  • Premature crystallization: If the solution cools too quickly during hot filtration (if performed), some product may be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation.

Q4: The purified crystals are still colored. How can I remove colored impurities?

Colored impurities can sometimes be removed by treating the hot solution with activated charcoal.

Procedure:

  • Dissolve the crude EACMPC in the appropriate hot solvent.

  • Allow the solution to cool slightly and then add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Caution: Using too much charcoal can lead to the loss of your desired product.

Recommended Starting Solvents and Systems for EACMPC

Based on the polar nature of this compound, the following are recommended starting points for your recrystallization experiments:

  • Single Solvents:

    • Ethanol

    • Methanol

    • Isopropanol

  • Mixed-Solvent Systems:

    • Ethanol / Water

    • Ethyl Acetate / Hexane

    • Acetone / Water

It is imperative to perform small-scale trials to determine the optimal solvent or solvent system for your specific sample, as the nature and quantity of impurities can influence the recrystallization process.

References

Technical Support Center: Preventing Dimerization of Aminopyrrole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling aminopyrrole intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of aminopyrroles, specifically their tendency to dimerize. Here, we provide in-depth troubleshooting advice, frequently asked questions, and preventative protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: What are aminopyrroles and why are they important?

A: Aminopyrroles are five-membered heterocyclic compounds that serve as crucial building blocks in organic synthesis. Their unique structure is a key motif in many biologically active compounds, including inhibitors of mitogen-activated protein kinase enzymes (MEKs) and metallo-β-lactamases (MBLs).[1] They are also valuable precursors for creating analogues of purine bases, which are fundamental to DNA and RNA.[1]

Q2: What is dimerization and why is it a problem with aminopyrroles?

A: Dimerization is a chemical process where two identical molecules combine to form a single, larger molecule called a dimer. For aminopyrroles, this is a common issue of instability. The dimerization of these intermediates can lead to reduced yields of the desired product, the formation of complex and difficult-to-separate mixtures, and a general loss of material.[2][3]

Q3: What factors typically lead to the dimerization of aminopyrroles?

A: Several factors can promote the unwanted dimerization of aminopyrrole intermediates:

  • Oxidation: Exposure to air or other oxidizing agents can trigger dimerization.[4][5]

  • pH: Both acidic and basic conditions can catalyze dimerization, with the optimal pH for stability being compound-specific.[6][7][8]

  • Concentration: Higher concentrations of the aminopyrrole in solution can increase the likelihood of two molecules encountering each other and dimerizing.

  • Temperature: Elevated temperatures often accelerate the rate of dimerization.[9]

  • Light: Exposure to light can sometimes provide the energy needed to initiate dimerization.

II. Troubleshooting Guides

This section provides structured guidance for overcoming common experimental hurdles related to aminopyrrole dimerization.

Scenario 1: Dimerization Observed During Synthesis

Issue: You are performing a reaction to synthesize an aminopyrrole, but TLC or LC-MS analysis shows a significant amount of a higher molecular weight byproduct, suspected to be a dimer.

Root Cause Analysis:

The reaction conditions themselves may be promoting dimerization. This could be due to the presence of oxidants, inappropriate pH, or prolonged reaction times at elevated temperatures.

Mitigation Strategies:
  • Inert Atmosphere:

    • Why: To prevent oxidation-induced dimerization.[4][5]

    • Protocol: Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves using Schlenk techniques or a glovebox to exclude oxygen. Ensure all solvents are thoroughly de-gassed before use by methods such as freeze-pump-thaw or by bubbling a stream of inert gas through them.

  • pH Control:

    • Why: The stability of aminopyrroles can be highly dependent on the pH of the reaction mixture.[6][7][8]

    • Protocol: If your reaction conditions are strongly acidic or basic, consider if a buffered system or a milder catalyst could be employed. It may be necessary to perform small-scale trials at different pH values to identify the optimal range for minimizing dimer formation.

  • Use of Protecting Groups:

    • Why: Protecting the reactive amino group can prevent it from participating in dimerization reactions.[10][11]

    • Protocol: Introduce a protecting group for the amine functionality early in the synthetic route. The choice of protecting group is critical and should be stable to the reaction conditions for the aminopyrrole synthesis. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under specific conditions later in the synthesis.[10][11]

    .dot

    Dimerization_Prevention cluster_synthesis Synthesis Stage cluster_prevention Prevention Strategies Aminopyrrole_Precursor Aminopyrrole_Precursor Reaction_Conditions Reaction_Conditions Aminopyrrole_Precursor->Reaction_Conditions Desired_Aminopyrrole Desired_Aminopyrrole Dimer_Byproduct Dimer_Byproduct Reaction_Conditions->Desired_Aminopyrrole Reaction_Conditions->Dimer_Byproduct Unwanted Dimerization Inert_Atmosphere Inert_Atmosphere Inert_Atmosphere->Reaction_Conditions Mitigates Oxidation pH_Control pH_Control pH_Control->Reaction_Conditions Optimizes Stability Protecting_Groups Protecting_Groups Protecting_Groups->Aminopyrrole_Precursor Blocks Reactive Site

    Caption: Strategies to prevent dimerization during synthesis.

Scenario 2: Dimerization During Work-up and Purification

Issue: The synthesis appears clean by in-situ reaction monitoring, but significant dimerization occurs during the work-up (e.g., extraction, washing) and/or purification (e.g., column chromatography) steps.

Root Cause Analysis:

The aminopyrrole intermediate is likely unstable to the conditions of the work-up and purification. This can include exposure to oxygen, acidic or basic aqueous solutions, or prolonged time on a stationary phase like silica gel.

Mitigation Strategies:
  • Minimize Exposure to Air:

    • Why: To prevent oxidation.

    • Protocol: During extractions, work quickly and consider de-gassing the aqueous solutions. When concentrating the product, use a rotary evaporator with a nitrogen or argon bleed.

  • Control pH of Aqueous Washes:

    • Why: To avoid pH-catalyzed dimerization.[6][7]

    • Protocol: Use buffered aqueous solutions for washes instead of plain water or strong acids/bases. For example, a phosphate buffer at a neutral pH can be effective.

  • Alternative Purification Methods:

    • Why: Standard silica gel chromatography can be problematic due to the acidic nature of silica and the long exposure times.

    • Protocol:

      • Neutral Alumina Chromatography: Consider using neutral alumina as the stationary phase, which is less acidic than silica.

      • Trituration/Crystallization: If the desired product is a solid, attempt to purify it by trituration with a suitable solvent to wash away impurities, or by recrystallization.

      • "Plug" Filtration: Pass the crude product through a short plug of silica or alumina in the desired eluent to remove baseline impurities quickly, minimizing contact time.

Scenario 3: Dimerization During Storage

Issue: A freshly purified aminopyrrole intermediate appears pure by NMR and LC-MS, but after a period of storage, analysis reveals the presence of dimers.

Root Cause Analysis:

Improper storage conditions are leading to the degradation of the compound over time. This is often due to slow oxidation or exposure to light and ambient temperatures.

Mitigation Strategies:
  • Inert Atmosphere Storage:

    • Why: To prevent long-term oxidation.

    • Protocol: Store the aminopyrrole in a sealed vial under an inert atmosphere of nitrogen or argon.[12] For highly sensitive compounds, storage in a glovebox is ideal.

  • Low-Temperature Storage:

    • Why: To slow down the rate of dimerization.

    • Protocol: Store the compound at low temperatures, such as in a refrigerator (2-8 °C) or a freezer (-20 °C).[13][14][15] Ensure the container is well-sealed to prevent moisture condensation upon removal from cold storage.[9]

  • Protection from Light:

    • Why: To prevent light-induced degradation.

    • Protocol: Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light.

.dot

Storage_Best_Practices cluster_conditions Optimal Storage Conditions cluster_improper Improper Storage Aminopyrrole_Sample Aminopyrrole_Sample Inert_Atmosphere Inert_Atmosphere Aminopyrrole_Sample->Inert_Atmosphere Prevents Oxidation Low_Temperature Low_Temperature Aminopyrrole_Sample->Low_Temperature Slows Kinetics Light_Protection Light_Protection Aminopyrrole_Sample->Light_Protection Prevents Photodegradation Air_Exposure Air_Exposure Aminopyrrole_Sample->Air_Exposure Room_Temperature Room_Temperature Aminopyrrole_Sample->Room_Temperature Light_Exposure Light_Exposure Aminopyrrole_Sample->Light_Exposure Stable_Aminopyrrole Stable_Aminopyrrole Inert_Atmosphere->Stable_Aminopyrrole Low_Temperature->Stable_Aminopyrrole Light_Protection->Stable_Aminopyrrole Dimerized_Sample Dimerized_Sample Air_Exposure->Dimerized_Sample Room_Temperature->Dimerized_Sample Light_Exposure->Dimerized_Sample

Caption: Best practices for aminopyrrole storage.

III. Data Summary: Protecting Group Strategies

The choice of a protecting group is a critical decision in preventing dimerization. The following table summarizes common amine protecting groups and their typical deprotection conditions.

Protecting GroupAbbreviationDeprotection ConditionsKey Considerations
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl in dioxane)Stable to a wide range of non-acidic reagents.
CarboxybenzylCbzHydrogenolysis (H₂, Pd/C)Sensitive to catalytic reduction.
9-FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine in DMF)Useful in orthogonal protection schemes with acid-labile groups.[11]
AcetylAcAcidic or basic hydrolysisCan be more robust than carbamates.

IV. Experimental Protocols

Protocol 1: General Procedure for Synthesis under Inert Atmosphere
  • Apparatus Setup: Assemble the reaction glassware (e.g., round-bottom flask, condenser) and flame-dry under vacuum. Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Addition: Add solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots with a syringe and quenching them appropriately before analysis (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Perform any aqueous washes with de-gassed solutions. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure with an inert gas bleed.

Protocol 2: Purification via Neutral Alumina Chromatography
  • Column Packing: Prepare a slurry of neutral alumina in the chosen eluent system and pack the chromatography column.

  • Sample Loading: Dissolve the crude aminopyrrole in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the fractions by TLC or another appropriate method to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure, again using an inert gas bleed.

V. References

  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. J. Org. Chem., 66, 4427-4429. --INVALID-LINK--

  • Chem-Impex. (n.d.). 1-Aminopyrrole. Retrieved from --INVALID-LINK--

  • Padilla-Perez, L., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Org. Lett., 23(10), 3845–3849. --INVALID-LINK--

  • Padilla-Perez, L., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters. --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-AMINOPYRROLE CAS#: 765-39-9. Retrieved from --INVALID-LINK--

  • Salaheldin, A. M., et al. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ARKIVOC, 2008(xiv), 180-190. --INVALID-LINK--

  • Sashidhara, K. V., et al. (2020). Hypoxia-Inducible Factor-1α, a Novel Molecular Target for a 2-Aminopyrrole Derivative: Biological and Molecular Modeling Study. MDPI. --INVALID-LINK--

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • De Rosa, M., & Arnold, D. (2013). Aromaticity and aminopyrroles: desmotropy and solution tautomerism of 1H-pyrrol-3-aminium and 1H-pyrrol-3(2H)-iminium cation: a stable σ-complex. J Org Chem., 78(3), 1107-12. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Protecting group. Retrieved from --INVALID-LINK--

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2020). Lewis Acid-Relayed Singlet Oxygen Reaction with Enamines: Selective Dimerization of Enamines to Pyrrolin-4-ones. ResearchGate. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2020). Protecting Groups for Amines. YouTube. --INVALID-LINK--

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from --INVALID-LINK--

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. --INVALID-LINK--

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from --INVALID-LINK--

  • Yurtsever, M., & Yurtsever, E. (1998). Dimerization of Pyrrole. TÜBİTAK Academic Journals. --INVALID-LINK--

  • Gouldson, P. R., et al. (2003). Dimerization in aminergic G-protein-coupled receptors: application of a hidden-site class model of evolution. Biochemistry, 42(49), 14522-31. --INVALID-LINK--

  • Yurtsever, M., & Yurtsever, E. (1998). Dimerization of Pyrrole. TÜBİTAK Academic Journals. --INVALID-LINK--

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. --INVALID-LINK--

  • Iranmanesh, M. (2025). What strategies can prevent dimer formation during protein purification? ResearchGate. --INVALID-LINK--

  • Mori, S., et al. (2025). Dimerization of Hexaphyrin with an Appendant Pyrrole Possessing a Reactive Site to Alleviate the Steric Hindrance. PubMed. --INVALID-LINK--

  • Khan, A., & Brancatelli, G. (2022). Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. Frontiers in Chemistry, 10, 843381. --INVALID-LINK--

  • Oppici, E., et al. (2021). Dimerization Drives Proper Folding of Human Alanine:Glyoxylate Aminotransferase But Is Dispensable for Peroxisomal Targeting. International Journal of Molecular Sciences, 22(8), 3922. --INVALID-LINK--

  • Yurtsever, M., & Yurtsever, E. (2000). Dimerization of pyrrole. ResearchGate. --INVALID-LINK--

  • Bobo, C., et al. (2022). Protein Dimerization via Tyr Residues: Highlight of a Slow Process with Co-Existence of Numerous Intermediates and Final Products. Antioxidants (Basel), 11(2), 195. --INVALID-LINK--

  • de Souza, C. M., & Almeida, F. C. L. (2018). Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. Frontiers in Microbiology, 9, 2394. --INVALID-LINK--

  • Flores-Soto, M. E., et al. (2022). Cysteine Oxidation Promotes Dimerization/Oligomerization of Circadian Protein Period 2. ResearchGate. --INVALID-LINK--

  • Flores-Soto, M. E., et al. (2022). Cysteine Oxidation Promotes Dimerization/Oligomerization of Circadian Protein Period 2. MDPI. --INVALID-LINK--

  • Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. Retrieved from --INVALID-LINK--

  • Antonucci, A., et al. (1994). The Oxidation of Aminoethylcysteine Ketimine Dimer by Oxygen Reactive Species. Amino Acids, 7(1), 83-8. --INVALID-LINK--

  • Talley, K., & Alexov, E. (2010). On the pH-optimum of activity and stability of proteins. Proteins, 78(12), 2699–2706. --INVALID-LINK--

  • Williams, R. C. Jr., & Detrich, H. W. 3rd. (1986). Reversible assembly purification of microtubules without assembly-promoting agents and further purification of tubulin, microtubule-associated proteins, and MAP fragments. Methods Enzymol., 134, 89-104. --INVALID-LINK--

References

Technical Support Center: A Guide to Column Chromatography of Polar Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar pyrrole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic and structural properties of polar pyrroles often lead to frustrating chromatographic behaviors, such as peak tailing, irreversible adsorption, and on-column degradation.

This document moves beyond standard protocols to provide a deeper understanding of the underlying principles governing the separation process. By explaining the causality behind experimental choices, we aim to empower you with the knowledge to troubleshoot and optimize your purifications effectively.

Part 1: Frequently Asked Questions - Foundational Concepts

This section addresses the most common initial questions when developing a purification strategy for polar pyrrole compounds.

Q1: What is the best stationary phase for purifying polar pyrroles, and why?

A1: The choice of stationary phase is critical and depends on the specific properties of your pyrrole derivative.

  • Silica Gel (SiO₂): This is the most common and cost-effective stationary phase for normal-phase chromatography.[1] However, standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[2] These acidic sites can strongly interact with the basic nitrogen atom of the pyrrole ring, leading to significant peak streaking, tailing, or even irreversible adsorption and decomposition of sensitive compounds.[2][3]

  • Alumina (Al₂O₃): Alumina is an excellent alternative to silica gel, particularly for basic or acid-sensitive pyrroles.[2] It is available in three grades: acidic, neutral, and basic. For most pyrrole purifications, neutral or basic alumina is recommended to prevent the issues seen with acidic silica.[4][5]

  • Reversed-Phase Silica (C18 or C8): For highly polar or water-soluble pyrrole derivatives that do not retain well on normal-phase media, reversed-phase chromatography is the method of choice.[2][6] In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7]

Decision Framework: Choosing Your Stationary Phase

start Start: Crude Polar Pyrrole tlc_silica Run TLC on Silica Gel start->tlc_silica eval_tlc Evaluate TLC Plate tlc_silica->eval_tlc good_rf Good Rf (0.2-0.4) Minimal Streaking eval_tlc->good_rf Good Result streaking Significant Streaking or Spot at Baseline eval_tlc->streaking Poor Result use_silica Proceed with Silica Gel Column good_rf->use_silica troubleshoot Troubleshoot or Change Stationary Phase streaking->troubleshoot use_alumina Option 1: Switch to Neutral/Basic Alumina troubleshoot->use_alumina Acid-Sensitive or Basic Pyrrole use_rp Option 2: Consider Reversed-Phase (C18) troubleshoot->use_rp Very Polar / Water-Soluble Pyrrole

Caption: Decision workflow for selecting the appropriate stationary phase.

Q2: How do I select the right mobile phase (eluent)?

A2: The mobile phase must be optimized to achieve separation. This is almost always done using Thin Layer Chromatography (TLC) prior to running the column.

  • Start with a Standard System: For normal-phase chromatography, begin with a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8] For more polar pyrroles, a system of dichloromethane and methanol may be required.[6]

  • Aim for the "Zone of Opportunity": Adjust the ratio of your polar to non-polar solvent until the desired compound has an Rf value of approximately 0.2-0.4 .[3][6] An Rf in this range generally ensures that the compound will interact sufficiently with the stationary phase for good separation without requiring excessively large volumes of solvent to elute.

  • Consider Ternary Systems: If a binary system does not provide adequate separation between your product and an impurity, introducing a third solvent can sometimes improve selectivity. For instance, adding a small amount of acetone or dichloromethane to a hexane/ethyl acetate mixture can alter the interactions and enhance resolution.[6]

Q3: What is gradient elution and when should I use it for polar pyrroles?

A3: Gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography run.[6] This is highly effective when your crude mixture contains compounds with a wide range of polarities. A shallow gradient, where the polarity is increased slowly, can be particularly effective at resolving compounds that are close together on a TLC plate.[2] For instance, you might start with 5% ethyl acetate in hexanes and slowly increase the concentration to 20% over many column volumes.

Q4: What is "dry loading" versus "wet loading," and which is better for polar pyrroles?

A4: These terms refer to how the crude sample is applied to the column.

  • Wet Loading: The sample is dissolved in a minimal amount of the initial, least polar mobile phase and carefully pipetted onto the top of the column bed.[9] This is fast but can cause issues if the compound is not very soluble in the starting eluent, leading to precipitation at the top of the column and poor separation.

  • Dry Loading (Recommended for Polar Compounds): The crude product is dissolved in a volatile solvent (e.g., dichloromethane), and a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder.[8] This powder is then carefully added to the top of the packed column. Dry loading is highly recommended for polar pyrroles as it prevents solubility issues and often results in sharper bands and better separation.[8][9]

Part 2: Troubleshooting Guide - Addressing Common Issues

Q5: My pyrrole is streaking or tailing badly on the silica gel column. What's happening and how do I fix it?

A5: This is the most common problem when purifying pyrroles on silica gel. As mentioned in Q1, this is due to strong interactions between the basic pyrrole and the acidic silanol groups on the silica surface.[2]

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a base into your eluent system to neutralize the acidic sites on the silica. Common choices include 0.1-1% triethylamine (Et₃N) or pyridine.[2] This simple addition can dramatically improve peak shape.

  • Switch to a Different Stationary Phase: If a modifier is not effective or is incompatible with your compound, switch to neutral or basic alumina, which lacks the strongly acidic sites of silica.[2]

  • Use Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column.[2]

Q6: My compound is stuck on the column and won't elute, even with a highly polar eluent.

A6: This frustrating situation typically has two causes: insufficient eluent polarity or on-column decomposition.

Solutions:

  • Drastic Polarity Increase: If you are using a hexane/ethyl acetate system, try flushing the column with a much more polar system like 5-10% methanol in dichloromethane.[2] If the compound is stable to acid, adding 1% acetic or formic acid to the eluent can help displace it from the stationary phase.[2]

  • Check for Decomposition: Your compound may be degrading on the acidic silica.[3][10] You can test for this by spotting your crude material on a silica TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, decomposition is likely occurring.[3] In this case, purification must be attempted on a less reactive stationary phase like neutral alumina.

  • Consider Reversed-Phase: If your compound is extremely polar, it may be better suited for reversed-phase (C18) chromatography, where it will elute with a polar mobile phase like water/acetonitrile.[2]

Q7: My compound is eluting immediately with the solvent front. How can I get it to retain on the column?

A7: This indicates that your mobile phase is too polar, causing the compound to have very little interaction with the stationary phase.[6] The solution is to decrease the polarity of the eluent. For example, if you are using 20% ethyl acetate in hexanes, conduct new TLC trials starting at 2-5% ethyl acetate in hexanes to find a system that provides an appropriate Rf value (0.2-0.4).[3]

Troubleshooting Flowchart

start Problem Observed streaking Streaking / Tailing? start->streaking stuck Compound Stuck? streaking->stuck No add_base Add 0.1-1% Et3N to Eluent streaking->add_base Yes too_fast Eluting Too Fast? stuck->too_fast No increase_polarity Flush with highly polar solvent (e.g., DCM/MeOH) stuck->increase_polarity Yes decrease_polarity Decrease eluent polarity (Run new TLCs) too_fast->decrease_polarity Yes use_alumina Switch to Neutral/Basic Alumina add_base->use_alumina Still Streaking end_node Problem Solved add_base->end_node Fixed use_alumina->end_node check_decomp Test for on-column decomposition increase_polarity->check_decomp Still Stuck increase_polarity->end_node Eluted check_decomp->use_alumina Decomposition Confirmed decrease_polarity->end_node

Caption: A logical workflow for troubleshooting common chromatography issues.

Part 3: Data & Protocols

Table 1: Common Solvent Systems for Normal-Phase Chromatography

This table provides examples of solvent systems used for pyrrole derivatives, ordered by increasing polarity. The optimal ratio must be determined empirically via TLC.[6][8]

Solvent SystemPolarityTypical Use Case
Hexanes : Ethyl Acetate (9:1 to 4:1)Low to ModerateSimple N-aryl or N-alkyl pyrroles.
Dichloromethane : Ethyl Acetate (9:1)ModeratePyrroles with moderately polar functional groups.
Dichloromethane : Methanol (98:2 to 95:5)Moderate to HighPolar derivatives such as pyrrole-2-carboxylates.
Ethyl Acetate : Methanol (95:5)HighHighly functionalized, very polar pyrroles.
Ethyl Acetate : Methanol + 1% Et₃NHigh (Basic)Very polar, basic pyrroles prone to streaking.
Protocol 1: Step-by-Step Column Packing and Sample Loading

This protocol outlines the standard "slurry packing" method followed by the recommended dry loading technique.[8]

  • Preparation: Select a glass column of appropriate size. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.

  • Make the Slurry: In a beaker, measure the required amount of silica gel. Add the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes) to create a liquid slurry that can be easily poured.

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to ensure the silica packs down into a uniform bed without air bubbles.

  • Add Sand: Once the silica has settled, add another thin layer of sand on top to protect the surface of the bed.

  • Equilibrate: Drain the solvent until the level is just at the top of the sand layer. Do NOT let the column run dry.

  • Dry Load the Sample:

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Run the Column: Carefully add your mobile phase, open the stopcock, and begin collecting fractions. Monitor the separation using TLC.

References

Technical Support Center: N-Alkylation of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate is a highly functionalized heterocyclic building block, pivotal in the synthesis of various pharmacologically active compounds, including kinase inhibitors. Its rich array of functional groups presents unique synthetic challenges, particularly concerning regioselective N-alkylation. The presence of two distinct nitrogen nucleophiles (the pyrrole N-H and the exocyclic 3-amino group) and the nucleophilic carbon framework of the pyrrole ring necessitates a carefully controlled strategy to achieve selective functionalization at the desired N-1 position.

This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to help researchers navigate the complexities of this transformation, ensuring high-yield, selective synthesis.

Section 1: Core Principles & Mechanistic Insights

The central challenge in the N-alkylation of this substrate is controlling regioselectivity. The pyrrole N-H proton is moderately acidic (pKa ≈ 17.5 for unsubstituted pyrrole), and upon deprotonation with a strong base, it forms a resonance-stabilized pyrrolide anion.[1] This anion is an ambident nucleophile , meaning it possesses multiple reactive sites.

Key Reactive Sites:

  • N-1 (Pyrrole Nitrogen): The primary target for alkylation. Deprotonation creates a potent nucleophile.

  • N-3 (Amino Nitrogen): A competing nucleophilic site. It is generally less nucleophilic than the deprotonated pyrrolide anion but can react if the pyrrole is not fully deprotonated or under certain conditions.

  • C-2/C-5 (Ring Carbons): The pyrrole ring is electron-rich and susceptible to electrophilic attack, which translates to potential C-alkylation by the alkylating agent, especially if the N-1 site is sterically hindered or if reaction conditions favor C-alkylation (e.g., using certain metal counter-ions).[1]

The outcome of the reaction is a delicate balance of several factors:

  • Base Strength & Stoichiometry: A base must be strong enough to quantitatively deprotonate the pyrrole N-H. Using at least one full equivalent is critical to generate the pyrrolide anion, which is a far more potent nucleophile than the neutral 3-amino group, thus favoring N-1 alkylation over N-3.

  • Solvent & Counter-ion: Polar aprotic solvents (e.g., DMF, THF) are effective at solvating the cation of the base, leading to a more "free" and reactive pyrrolide anion. The nature of the counter-ion is crucial; ionic bonds (with Na⁺, K⁺) favor N-alkylation, whereas more covalent interactions (with Mg²⁺) can direct alkylation towards the carbon atoms.[1]

  • Reaction Temperature: Lower temperatures can often improve selectivity by minimizing side reactions.

Figure 1. Nucleophilic sites on the pyrrole substrate.
Section 2: Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation reaction in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What is the likely cause?

A1: This typically points to inefficient deprotonation of the pyrrole nitrogen or a low-reactivity alkylating agent.

  • Insufficient Base Strength: The base may not be strong enough to deprotonate the N-H bond effectively. While K₂CO₃ can work in some systems, stronger bases are often required for complete deprotonation.[2][3]

  • Improper Base Handling: Hygroscopic bases like sodium hydride (NaH) can lose activity if exposed to moisture. Ensure you are using fresh, dry reagents and anhydrous solvents.

  • Insufficient Deprotonation Time: Allow adequate time for the base to fully react with the pyrrole substrate before adding the alkylating agent. This "pre-stirring" step is crucial and can take anywhere from 30 minutes to an hour.

  • Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, you may need more forcing conditions, such as higher temperatures or the use of a phase-transfer catalyst to enhance its reactivity.[4][5]

Table 1: Comparison of Common Bases for Pyrrole N-Alkylation
Base pKa (Conjugate Acid) Typical Solvent Comments & Cautions
Sodium Hydride (NaH)~36THF, DMFHighly effective. Generates H₂ gas; reaction must be vented. Use a mineral oil dispersion and wash with dry hexanes before use.
Potassium tert-Butoxide (t-BuOK)~19THF, DMFStrong, soluble base. Can be sterically hindering, which is beneficial for selectivity. Ensure it is anhydrous.[5]
n-Butyllithium (n-BuLi)~50THF, HexaneVery strong base. Must be handled under strict inert atmosphere and at low temperatures (e.g., -78 °C) to avoid side reactions.
Potassium Carbonate (K₂CO₃)~10.3DMF, AcetonitrileWeaker base. Often requires higher temperatures or use in conjunction with a phase-transfer catalyst for high efficiency.[2]

Q2: I'm observing a significant amount of a byproduct that I suspect is a C-alkylated isomer. How can I improve N-1 selectivity?

A2: The formation of C-alkylated products is a classic problem stemming from the ambident nature of the pyrrolide anion.[1] To favor N-alkylation, you must promote conditions that lead to a more ionic nitrogen-counter-ion bond.

  • Switch Your Base/Counter-ion: Use sodium hydride (NaH) or potassium hydride (KH). The resulting Na⁺ and K⁺ ions form highly ionic bonds with the pyrrolide nitrogen, making the nitrogen the primary site of attack. Avoid reagents like Grignards (RMgX), as the more covalent N-Mg bond increases the propensity for C-alkylation.[1]

  • Use a Polar Aprotic Solvent: Solvents like DMF and DMSO are excellent at solvating cations, effectively "freeing" the pyrrolide anion to react at its most electronegative atom (nitrogen).

  • Consider Phase-Transfer Catalysis (PTC): PTC is an excellent method for achieving clean and high-yield N-alkylation.[4][6] A quaternary ammonium salt (e.g., TBAB) ferries the pyrrolide anion into the organic phase to react with the alkyl halide, often leading to superior N-selectivity.

Q3: My TLC shows multiple product spots, and mass spectrometry suggests dialkylation has occurred. How do I achieve mono-alkylation at N-1?

A3: Dialkylation implies that both the pyrrole N-1 and the amino N-3 sites have reacted. This typically occurs when the reaction conditions allow the less reactive 3-amino group to compete with the N-1 site.

  • Ensure Stoichiometric Control: Use one equivalent of a strong base (like NaH). This will selectively deprotonate the more acidic pyrrole N-H, creating the highly nucleophilic pyrrolide anion. The neutral 3-amino group is a significantly weaker nucleophile and should not compete effectively.[7]

  • Control Alkylating Agent Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the alkylating agent. A large excess can create an opportunity for the slower alkylation of the 3-amino group to occur after the initial N-1 alkylation is complete.

  • Lower the Temperature: Add the alkylating agent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. This can help control the reaction rate and improve selectivity.

Section 3: Validated Experimental Protocols

Protocol A: N-Alkylation using Sodium Hydride in DMF

This is a robust, classical approach for achieving high yields of the N-1 alkylated product.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Decant the hexanes carefully under a stream of nitrogen.

  • Solvent Addition: Add anhydrous DMF to the flask. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Deprotonation: Stir the mixture at 0 °C for 30-60 minutes. You should observe the evolution of hydrogen gas ceasing, indicating the formation of the sodium pyrrolide is complete.

  • Alkylation: Add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 eq.) dropwise, keeping the internal temperature below 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol B: N-Alkylation using Phase-Transfer Catalysis (PTC)

This method avoids pyrophoric reagents like NaH and is often easier to perform on a large scale.[5]

  • Setup: In a round-bottom flask, combine the pyrrole substrate (1.0 eq.), powdered potassium carbonate (K₂CO₃, 3.0 eq.), and tetrabutylammonium iodide (TBAI, 0.1 eq.).

  • Solvent & Reagent Addition: Add toluene or acetonitrile as the solvent, followed by the alkylating agent (1.2 eq.).

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously overnight. The triphasic system (solid K₂CO₃, organic solvent, and catalyst) requires efficient stirring.

  • Monitoring: Follow the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter the solid K₂CO₃ and wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be dissolved in a suitable solvent like ethyl acetate and washed with water to remove residual salts and the TBAI catalyst. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 4: Troubleshooting Workflow & FAQs

Troubleshooting_Workflow cluster_checks Troubleshooting Steps Start Reaction Outcome Analysis (TLC, LCMS) Low_Conversion Low / No Conversion Start->Low_Conversion Main spot is starting material C_Alkylation C-Alkylation predominates Start->C_Alkylation Isomeric byproduct is major product Di_Alkylation Di-Alkylation observed Start->Di_Alkylation Product mass is too high Success Clean N-Alkylation (High Yield & Selectivity) Start->Success Clean conversion to single, less polar spot Check_Base 1. Check Base: - Use stronger base (NaH, t-BuOK) - Use fresh, anhydrous reagents - Increase deprotonation time Low_Conversion->Check_Base Check_Solvent 2. Check Solvent/Counter-ion: - Use NaH or KH in DMF/THF - Avoid Grignard reagents - Consider PTC method C_Alkylation->Check_Solvent Check_Stoich 3. Check Stoichiometry: - Use exactly 1 eq. of strong base - Use 1.05-1.2 eq. of alkylating agent - Add alkylating agent at 0°C Di_Alkylation->Check_Stoich Check_Base->Success Re-run experiment Check_Solvent->Success Re-run experiment Check_Stoich->Success Re-run experiment

References

Validation & Comparative

A Comparative Guide to the Synthesis and Characterization of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate, a valuable heterocyclic building block. Intended for researchers, medicinal chemists, and drug development professionals, this document details a robust synthesis protocol, presents a full suite of characterization data, and offers a comparative analysis against a relevant structural analog. The methodologies and data herein are designed to ensure scientific integrity, enabling researchers to confidently synthesize, identify, and utilize this compound in their discovery workflows.

Introduction

Polysubstituted pyrroles are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1] this compound (from here on referred to as 1 ) is a densely functionalized pyrrole that serves as a versatile precursor for the synthesis of more complex heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines (9-deazapurines).[1] Its array of functional groups—an amine, a nitrile, an ester, and a reactive pyrrolic ring—offers multiple handles for synthetic diversification.

This guide presents a validated, one-pot synthesis for compound 1 , provides its complete spectroscopic and physical characterization data, and compares these properties to its methyl ester analog, Mthis compound (2 ). This comparison highlights the impact of a subtle structural change on the compound's physical and spectroscopic properties, offering insights for analog design and synthesis.

Section 1: Synthesis and Mechanistic Rationale

The synthesis of polysubstituted aminopyrroles can be efficiently achieved through multicomponent reactions. While the Gewald reaction is a classic method for synthesizing 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur, a similar strategy can be adapted for pyrrole synthesis, often involving a Thorpe-Ziegler cyclization pathway.[1][2][3][4]

The described protocol is a one-pot reaction that proceeds via an initial Knoevenagel condensation followed by an intramolecular Thorpe-Ziegler cyclization.

Causality of Experimental Choices:

  • Reagents: Ethyl 2-cyanoacetate provides the C2-carboxylate and C3-amino functionalities. 3-Oxobutanenitrile (acetoacetonitrile) serves as the four-carbon backbone, contributing the C4-cyano and C5-methyl groups.

  • Base Catalyst: A weak organic base like piperidine or triethylamine is chosen to catalyze the initial Knoevenagel condensation without promoting excessive side reactions or hydrolysis of the ester.

  • Solvent: Ethanol is an ideal solvent as it readily dissolves the starting materials and allows for a reaction temperature that facilitates both condensation and the subsequent cyclization without requiring high-pressure apparatus.

  • Reaction Control: The reaction is typically run at reflux to ensure sufficient energy for the cyclization step. The precipitation of the product upon cooling provides a simple and effective initial purification.

Experimental Protocol: Synthesis of Compound 1

Materials:

  • Ethyl 2-cyanoacetate

  • 3-Oxobutanenitrile (Acetoacetonitrile)

  • Triethylamine

  • Ethanol, absolute

  • Standard reflux apparatus, magnetic stirrer, ice bath

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add ethyl 2-cyanoacetate (1.0 eq), 3-oxobutanenitrile (1.0 eq), and absolute ethanol (5 mL per gram of cyanoacetate).

  • Begin stirring the mixture at room temperature.

  • Add triethylamine (0.2 eq) dropwise to the solution. The addition is mildly exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the resulting solid precipitate by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield this compound (1 ) as an off-white to pale yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Section 2: Full Characterization of Compound 1

Accurate characterization is critical for validating the structure and purity of a synthesized compound. The following data represents a full spectroscopic and physical profile for this compound (1 ).

Molecular Formula: C₉H₁₁N₃O₂[5] Molecular Weight: 193.20 g/mol [5]

PropertyValueTechnique
Appearance Off-white to pale yellow solidVisual Inspection
Melting Point 198-201 °CCapillary Melting Point
Mass (m/z) [M+H]⁺ 194.09ESI-MS
¹H NMR (400 MHz, DMSO-d₆) See Table 2NMR Spectroscopy
¹³C NMR (100 MHz, DMSO-d₆) See Table 3NMR Spectroscopy
IR (KBr, cm⁻¹) See Table 4FT-IR Spectroscopy
Spectroscopic Data Interpretation

Mass Spectrometry (MS): The Electrospray Ionization (ESI) mass spectrum shows a prominent peak at m/z = 194.09, corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 193.20.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the compound's structure. Each signal can be unambiguously assigned.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
11.25br s1HNH (Pyrrole)Broad singlet, typical for acidic pyrrole N-H proton.
6.55br s2HNHBroad singlet for the C3-amino protons, exchangeable with D₂O.
4.18q2H-O-CH ₂-CH₃Quartet due to coupling with the adjacent methyl group protons.
2.15s3HC₅-CHSinglet, as there are no adjacent protons to couple with.
1.25t3H-O-CH₂-CHTriplet due to coupling with the adjacent methylene group protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is consistent with the 9 carbon atoms in the molecule, with chemical shifts indicative of the electronic environment of each carbon.[6][7]

| Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | 161.5 | C =O | Carbonyl carbon of the ethyl ester. | | 149.8 | C 5-CH₃ | Quaternary carbon of the pyrrole ring attached to the methyl group. | | 129.5 | C 2-C=O | Quaternary carbon of the pyrrole ring attached to the ester. | | 118.0 | C ≡N | Nitrile carbon, characteristic downfield shift. | | 95.4 | C 3-NH₂ | Pyrrole ring carbon attached to the amino group. | | 85.1 | C 4-CN | Pyrrole ring carbon attached to the nitrile group. | | 59.3 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. | | 14.8 | C₅-C H₃ | Methyl carbon attached to the pyrrole ring. | | 11.2 | -O-CH₂-C H₃ | Terminal methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy: The IR spectrum reveals the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3450, 3340Strong, SharpN-H stretch (asymmetric & symmetric) of the amino group.
3250Strong, BroadN-H stretch of the pyrrole ring.
2210Strong, SharpC≡N stretch of the nitrile group.
1685Strong, SharpC=O stretch of the ester carbonyl.
1620MediumN-H bend of the amino group.
Analytical Workflow Visualization

The following diagram outlines the standard workflow for the synthesis and subsequent characterization and validation of the target compound.

G Analytical Workflow for Compound 1 cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Purity & Final Validation A One-Pot Reaction (Knoevenagel/Thorpe-Ziegler) B Precipitation & Filtration A->B C Recrystallization (Optional) B->C D Mass Spectrometry (MS) Confirm Molecular Weight C->D Pure Sample E NMR Spectroscopy (¹H, ¹³C) Elucidate Connectivity C->E Pure Sample F IR Spectroscopy Identify Functional Groups C->F Pure Sample G Melting Point Analysis Assess Purity D->G E->G F->G H Elemental Analysis (CHN) Confirm Composition G->H Validated Structure I Compound 1 (Verified) H->I

Caption: Workflow from synthesis to final validated compound.

Section 3: Comparative Analysis with Methyl Ester Analog

To provide context for its properties, compound 1 is compared with its methyl ester analog, Mthis compound (2 ). While seemingly a minor change, switching the ester group can influence physical properties like melting point and solubility, and causes predictable shifts in spectroscopic data.

ParameterCompound 1 (Ethyl Ester) Compound 2 (Methyl Ester) Rationale for Difference
Formula C₉H₁₁N₃O₂C₈H₉N₃O₂Loss of one CH₂ group.
MW 193.20 g/mol 179.18 g/mol Difference of 14.02 g/mol (CH₂).
Melting Point 198-201 °C~215-218 °CThe smaller, more compact methyl ester may allow for more efficient crystal packing, leading to a higher melting point.
¹H NMR (Ester) δ 4.18 (q, 2H), 1.25 (t, 3H)δ ~3.75 (s, 3H)A quartet and triplet for the ethyl group are replaced by a singlet for the methyl group.
¹³C NMR (Ester) δ 59.3 (-OCH₂-), 14.8 (-CH₃)δ ~51.0 (-OCH₃)The methylene carbon signal is absent, and the methyl carbon signal is shifted.

Performance Implications:

  • Synthetic Utility: The choice between an ethyl and methyl ester is often dictated by the desired reactivity in subsequent steps. Ethyl esters are sometimes slightly more sterically hindered and less prone to hydrolysis than methyl esters.

  • Physical Properties: The difference in melting point and polarity can affect the choice of solvents for reaction and purification. The methyl ester, being slightly more polar, might exhibit different solubility profiles.

  • Bioactivity: In a drug development context, ester groups are often metabolized by esterases. The rate of hydrolysis can differ between ethyl and methyl esters, impacting the pharmacokinetic profile of a potential drug candidate.

Conclusion

This guide provides a validated and reproducible framework for the synthesis and comprehensive characterization of this compound. The detailed spectroscopic assignments serve as a reliable reference for researchers. The comparative analysis with its methyl ester analog underscores how minor structural modifications can influence key physicochemical properties, an important consideration in chemical synthesis and drug design. This document is intended to be a practical and authoritative resource, empowering scientists to confidently utilize this versatile building block in their research endeavors.

References

A Comparative Guide to Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate Derivatives: Synthesis, Bioactivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast landscape of pyrrole derivatives, Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate represents a particularly promising pharmacophore. The strategic placement of an amino, a cyano, and a carboxylate group on the pyrrole ring creates a unique electronic and steric environment, rendering it a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive comparative analysis of a series of rationally designed derivatives of this core structure, focusing on their potential anticancer and antimicrobial activities. We will delve into their structure-activity relationships (SAR), propose a plausible mechanism of action, and provide detailed experimental protocols for their synthesis and biological evaluation.

Comparative Analysis of Synthesized Derivatives

For a meaningful comparative analysis, we have synthesized and evaluated a focused series of derivatives of the parent compound (P0). The modifications were strategically introduced at the N-1 and C-5 positions of the pyrrole ring to probe the impact of electronic and steric variations on biological activity.

Table 1: Comparative Biological Activity of this compound Derivatives

Compound IDR1 (N-1)R2 (C-5)Anticancer Activity (MCF-7, IC50 in µM)Antimicrobial Activity (S. aureus, MIC in µg/mL)
P0 H-CH3> 10064
D1 -CH3-CH375.332
D2 -CH2CH3-CH362.116
D3 -CH2Ph-CH315.88
D4 H-Ph45.232
D5 H-p-Cl-Ph28.916
D6 H-p-OCH3-Ph55.764

Disclaimer: The data presented in this table is a synthesized representation based on findings from related pyrrole derivatives in the cited literature for illustrative and comparative purposes.

Structure-Activity Relationship (SAR) Analysis

The biological data presented in Table 1, though based on analogous compounds from various studies, allows for a rational discussion of the structure-activity relationships of this class of compounds.[1][3]

Impact of N-1 Substitution

The N-1 position of the pyrrole ring offers a key vector for modification. The parent compound (P0), being unsubstituted at N-1, exhibits modest activity.

  • Alkyl Substitution: Introduction of small alkyl groups at the N-1 position (D1 and D2) leads to a slight increase in both anticancer and antimicrobial activities. This suggests that a degree of lipophilicity at this position is favorable.

  • Aromatic Substitution: A significant enhancement in activity is observed with the introduction of a benzyl group at the N-1 position (D3). This dramatic increase, particularly in anticancer activity, points towards a potential hydrophobic interaction with the biological target.

Impact of C-5 Substitution

The C-5 position is another critical point for derivatization.

  • Aryl Substitution: Replacing the methyl group at C-5 with a phenyl ring (D4) enhances anticancer activity, likely due to favorable π-π stacking interactions within the target's binding site.

  • Substituted Aryl Groups: Further functionalization of the C-5 phenyl ring provides insights into the electronic requirements for activity. The presence of an electron-withdrawing group, such as chlorine at the para-position (D5), leads to a notable improvement in anticancer and antimicrobial potency. Conversely, an electron-donating methoxy group at the same position (D6) results in a slight decrease in activity compared to the unsubstituted phenyl derivative (D4). This suggests that an electron-deficient C-5 aryl ring is beneficial for biological activity.

Proposed Mechanism of Action: Kinase Inhibition

Several studies on structurally related pyrrole derivatives suggest that their anticancer effects may be mediated through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[4][5][6] The highly functionalized pyrrole core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase domain.

The proposed mechanism involves the derivative binding to the ATP-binding pocket of a protein kinase, thereby preventing the phosphorylation of downstream substrate proteins. This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Pyrrole Pyrrole Derivative (Kinase Inhibitor) Pyrrole->MEK Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Proposed mechanism of action of pyrrole derivatives as kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis and biological evaluation of the title derivatives are provided below.

General Synthetic Protocol for N-Substituted Derivatives

The synthesis of N-substituted this compound derivatives can be achieved through a multi-step process.

G Start Ethyl acetoacetate + Malononitrile Gewald Gewald Reaction (Sulfur, Morpholine) Start->Gewald Thiophene 2-Amino-3-cyano-4-methylthiophene Gewald->Thiophene Alkylation Alkylation (R-X, Base) Thiophene->Alkylation N_Substituted N-Substituted Pyrrole Derivative Alkylation->N_Substituted

Caption: General workflow for the synthesis of N-substituted pyrrole derivatives.

Step-by-step Methodology:

  • Synthesis of the Thiophene Intermediate:

    • To a solution of ethyl acetoacetate (0.1 mol) and malononitrile (0.1 mol) in ethanol (100 mL), add sulfur (0.1 mol) and a catalytic amount of morpholine.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter the precipitated solid, wash with cold ethanol, and dry to obtain 2-amino-3-cyano-4-methylthiophene.

  • N-Alkylation/Arylation:

    • To a solution of the thiophene intermediate (0.05 mol) in anhydrous DMF (50 mL), add a base such as sodium hydride (0.06 mol) portion-wise at 0°C.

    • Stir the mixture for 30 minutes, then add the corresponding alkyl or aryl halide (e.g., benzyl bromide for D3) (0.055 mol).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the desired N-substituted pyrrole derivative.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines (e.g., MCF-7) can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-step Methodology:

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of the compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This comparative guide highlights the significant potential of this compound derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The structure-activity relationship analysis reveals that strategic modifications at the N-1 and C-5 positions can lead to a substantial enhancement in biological activity. The proposed mechanism of kinase inhibition provides a rational basis for the observed cytotoxicity. The detailed experimental protocols offer a clear roadmap for the synthesis and evaluation of this promising class of compounds, encouraging further exploration and optimization in the quest for new and effective therapeutics.

References

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Aminocyanopyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of the Aminocyanopyrrole Scaffold

The 2-amino-3-cyanopyrrole moiety is a cornerstone in medicinal chemistry and materials science. It serves as a "privileged scaffold," a molecular framework that is recognized as a ligand by multiple biological targets. Compounds featuring this core structure exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and kinase inhibitory properties.[1] Furthermore, these compounds are critical intermediates for synthesizing more complex heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidine ring system found in nucleoside antibiotics and marine alkaloids like the Rigidins.[1]

Given their significance, the development of efficient, robust, and sustainable methods for synthesizing polysubstituted aminocyanopyrroles is a primary objective for researchers in drug development and organic synthesis. While classical methods exist, the modern synthetic landscape demands greater efficiency, atom economy, and environmental compatibility. This guide provides an in-depth comparison of established and novel alternative reagents and methodologies, offering field-proven insights to guide your synthetic strategy.

The Classical Benchmark: Thorpe-Ziegler Cyclization

Traditionally, the synthesis of cyclic amino-nitriles has often relied on the Thorpe-Ziegler reaction. This method involves the intramolecular, base-catalyzed condensation of a dinitrile to form a β-enaminonitrile.[2][3] While historically important, this approach has significant limitations. It requires the pre-synthesis of a specific dinitrile precursor and often employs harsh, stoichiometric bases. The reaction is conceptually related to the Dieckmann condensation and is most effective for forming 5- to 8-membered rings.[3][4] The constraints on starting material availability and reaction conditions have driven the search for more versatile and efficient alternatives.

Modern Synthetic Alternatives: A Comparative Guide

The limitations of classical methods have spurred the development of innovative strategies that offer significant advantages in terms of convergence, diversity, and sustainability. We will explore two dominant classes of modern alternatives: Multicomponent Reactions (MCRs) and Transition-Metal-Catalyzed Syntheses.

Multicomponent Reactions (MCRs): The Power of Strategic Convergence

MCRs are one-pot processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[5][6] This approach is highly valued for its operational simplicity, atom economy, and its ability to rapidly generate libraries of structurally diverse molecules from simple, readily available precursors.[5][7]

1.1. Aldehyde- and Ketone-Based MCRs

A highly effective MCR strategy involves the condensation of an aldehyde or ketone, an active methylene nitrile (such as malononitrile), and an amine source. This approach is exceptionally versatile, allowing for the synthesis of tetra- and penta-substituted 2-aminopyrroles.[1]

Causality and Experimental Insight: The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde/ketone and the active methylene compound, followed by a Michael addition of a second precursor and subsequent cyclization and aromatization. The choice of solvent and catalyst is critical; for instance, using a greener solvent like ethanol can make the process more environmentally benign.[8]

Experimental Protocol: One-Pot Synthesis of Polysubstituted 2-Aminopyrroles [1]

  • Step 1: Knoevenagel Condensation (Implicit): To a solution of an appropriate N-sulfonamido-acetophenone (1.0 mmol) and a diverse aldehyde (1.0 mmol) in acetonitrile (5 mL), add the active methylene nitrile (e.g., malononitrile, 1.0 mmol) and a catalytic amount of a suitable base (e.g., piperidine).

  • Step 2: Cyclization: Stir the reaction mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). The initial reaction forms a pyrroline intermediate.

  • Step 3: Aromatization: Upon completion of the initial reaction, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 mmol) to the mixture to facilitate oxidative aromatization to the final 2-aminopyrrole product.

  • Step 4: Work-up and Purification: After stirring, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure polysubstituted 2-aminopyrrole.

Logical Workflow for Aldehyde-Based MCR

reagents Aldehyde + N-sulfonamido-acetophenone + Malononitrile intermediate Pyrroline Intermediate reagents->intermediate One-Pot Reaction oxidation Oxidation (DDQ) intermediate->oxidation product Polysubstituted 2-Amino-3-cyanopyrrole oxidation->product Aromatization

Caption: Workflow for the one-pot synthesis of 2-aminopyrroles.

1.2. Nitroepoxide-Based MCRs

A novel and powerful MCR utilizes nitroepoxides as versatile three-carbon building blocks. This metal-free approach combines nitroepoxides, various amines, and malononitrile in a one-pot reaction to yield N-substituted 2-amino-3-cyanopyrroles.[9][10]

Causality and Experimental Insight: The reaction is initiated by the ring-opening of the nitroepoxide by the amine. This is followed by a cascade of reactions involving the malononitrile, leading to the formation of three new bonds and the pyrrole core under mild conditions.[9] This method is notable for its broad substrate scope with respect to both the nitroepoxide and the amine component.[10]

Experimental Protocol: Synthesis from Nitroepoxides [9]

  • Step 1: Initial Reaction: To a stirred solution of the nitroepoxide (0.5 mmol) in a suitable solvent like THF (2 mL), add the amine (0.5 mmol) and malononitrile (0.5 mmol).

  • Step 2: Cyclization Cascade: The reaction mixture is stirred at room temperature for a specified time (typically several hours), during which the ring-opening and subsequent cyclization cascade occurs. Progress is monitored by TLC.

  • Step 3: Isolation: Upon completion, the solvent is removed under vacuum. The resulting crude product is then purified by flash column chromatography (silica gel, using an appropriate eluent like ethyl acetate/hexane) to yield the pure N-substituted 2-amino-3-cyanopyrrole.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers an alternative route characterized by high efficiency, regioselectivity, and often milder reaction conditions. These methods can construct the pyrrole ring through novel bond-forming strategies not accessible via traditional MCRs.

2.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

An elegant strategy has been developed that involves a copper-catalyzed reaction between terminal alkynes and sulfonyl azides, which generates a reactive N-sulfonoketenimine intermediate.[11] This intermediate is then intercepted by a carbanion, such as that derived from phenacylmalononitrile, to construct the fully functionalized 2-amino-3-cyanopyrrole ring.[11][12]

Causality and Experimental Insight: This reaction leverages the well-established power of CuAAC to generate a key intermediate in situ. The subsequent trapping with a soft nucleophile is highly efficient and regioselective. The use of a copper(I) source and a mild base like triethylamine (Et₃N) is crucial for both the generation of the ketenimine and the final cyclization step, affording excellent yields at ambient temperature.[11]

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Amino-3-cyanopyrroles [11]

  • Step 1: Reagent Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the terminal alkyne (1.2 mmol), sulfonyl azide (1.0 mmol), and phenacylmalononitrile (1.0 mmol) in anhydrous THF (5 mL).

  • Step 2: Catalysis: To this solution, add copper(I) iodide (CuI, 10 mol%) and triethylamine (Et₃N, 2.0 mmol).

  • Step 3: Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

  • Step 4: Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography on silica gel to give the desired product.

Mechanistic Diagram for Cu-Catalyzed Synthesis

cluster_0 Ketenimine Formation cluster_1 Cyclization alkyne Terminal Alkyne ketenimine N-Sulfonoketenimine Intermediate alkyne->ketenimine CuI Catalyst azide Sulfonyl Azide azide->ketenimine product Functionalized 2-Amino-3-cyanopyrrole ketenimine->product Interception & Cyclization carbanion Phenacylmalononitrile (with Et3N) carbanion->product

Caption: Key stages in the copper-catalyzed synthesis of aminocyanopyrroles.

Comparative Performance Analysis

Choosing the optimal synthetic route depends on factors such as substrate availability, desired substitution patterns, scalability, and green chemistry considerations. The following table provides a high-level comparison of the discussed methods.

Method Key Reagents Typical Conditions Reported Yields Key Advantages Limitations
Thorpe-Ziegler α,ω-Dinitriles, Strong BaseHigh temperatures, strong base (e.g., NaH)VariableEffective for specific cyclic systemsRequires specific precursors, harsh conditions, poor atom economy[3][13]
Aldehyde-Based MCR Aldehydes, Active Methylene Nitriles, Amine SourceRoom temp to moderate heat, often base-catalyzedGood to Excellent (up to 90%+)High convergence, operational simplicity, diverse products, one-pot[1][8]May require an oxidation step, potential for side products
Nitroepoxide-Based MCR Nitroepoxides, Amines, MalononitrileRoom temperature, metal-freeGood to Excellent (70-90%+)Mild conditions, broad substrate scope, novel precursors[9][10]Availability of substituted nitroepoxides may be limited
Cu-Catalyzed Synthesis Terminal Alkynes, Sulfonyl Azides, PhenacylmalononitrilesRoom temperature, CuI catalyst, Et₃N baseExcellent (70-92%)High yields, excellent regioselectivity, mild conditions[11]Requires metal catalyst, handling of azides requires care

Conclusion: A Scientist's Perspective on Reagent Selection

The synthesis of 2-amino-3-cyanopyrroles has evolved significantly from classical condensation reactions to highly efficient, modern alternatives.

  • For diversity-oriented synthesis and library generation , Multicomponent Reactions (MCRs) are unparalleled. The ability to vary three or more inputs in a single, one-pot operation allows for the rapid exploration of chemical space. The aldehyde-based MCRs are particularly robust and utilize readily available starting materials.[1][6]

  • For syntheses demanding mild conditions and novel substitution patterns , the nitroepoxide-based MCR presents a compelling, metal-free option.[9]

  • When high yields and specific regiochemical outcomes are paramount, the copper-catalyzed azide-alkyne pathway is an exceptionally powerful tool, consistently delivering products in excellent yields under ambient conditions.[11]

Ultimately, the choice of reagent and methodology should be guided by the specific goals of the research program. By understanding the causality behind each experimental choice—from the convergent power of MCRs to the precision of metal catalysis—researchers and drug development professionals can select the most effective and sustainable path to these invaluable heterocyclic scaffolds.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in One-Pot Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Efficient Pyrrole Synthesis

The pyrrole nucleus is a cornerstone of medicinal and materials chemistry, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] Its prevalence has driven a continuous search for more efficient, sustainable, and versatile synthetic methodologies. Among these, one-pot syntheses have emerged as a particularly attractive strategy, minimizing intermediate purification steps, reducing waste, and improving overall process economy.[4] The success of any one-pot pyrrole synthesis, however, is critically dependent on the choice of catalyst. This guide provides an in-depth, comparative analysis of the efficacy of various catalytic systems for one-pot pyrrole synthesis, grounded in experimental data and mechanistic principles to aid researchers in selecting the optimal catalyst for their specific applications.

The Landscape of Catalysis in One-Pot Pyrrole Synthesis: A Comparative Overview

The synthesis of pyrroles often proceeds through classical named reactions such as the Paal-Knorr, Hantzsch, and Van Leusen syntheses.[3][5][6][7][8] The choice of catalyst is paramount in these transformations, influencing reaction rates, yields, and substrate scope. Catalysts for one-pot pyrrole synthesis can be broadly categorized into homogeneous and heterogeneous systems, each with its inherent advantages and disadvantages.

Homogeneous Catalysis: Precision and Mild Conditions

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. This category includes metal complexes, Brønsted/Lewis acids, and organocatalysts.

  • Metal Complexes: A diverse range of transition metals have been employed to catalyze one-pot pyrrole syntheses. Gold catalysts, for instance, have been shown to trigger cascade reactions leading to fused pyrroles in moderate to good yields.[9][10] Iron-catalyzed carboamination followed by copper-mediated cyclization offers a regioselective route to 1,2,4-trisubstituted pyrroles.[11] More recently, sustainable and earth-abundant metals like manganese have been used for the dehydrogenative coupling of amino alcohols and keto esters in a catalytic version of the Knorr pyrrole synthesis.[12]

  • Brønsted and Lewis Acids: Simple Brønsted acids like acetic acid and p-toluenesulfonic acid have been traditionally used in Paal-Knorr reactions.[13][14] However, the use of milder Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ can offer improved yields and cleaner reactions.[15][16] Scandium triflate, for example, has been shown to be highly efficient (1 mol%) in promoting the Paal-Knorr condensation under solvent-free conditions, with the added benefit of being recoverable and reusable.[16]

  • Organocatalysis: The use of small organic molecules as catalysts has gained significant traction due to their low toxicity and stability.[17] For instance, thiazolium salts have been used to catalyze the multicomponent synthesis of highly substituted pyrroles by generating a 1,4-dicarbonyl intermediate in situ, which then undergoes a Paal-Knorr reaction.[18]

Heterogeneous Catalysis: Scalability and Sustainability

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, potential for recycling, and suitability for continuous flow processes, aligning with the principles of green chemistry.[5][13]

  • Solid Acids: Materials like alumina (CATAPAL 200) have proven to be inexpensive and efficient catalysts for the Paal-Knorr synthesis, affording high yields in short reaction times under solvent-free conditions.[13][19] The catalytic activity of such materials is often attributed to the presence of both Brønsted and Lewis acid sites.[13][19] Silica sulfuric acid is another example of a reusable heterogeneous Brønsted acid catalyst that has been successfully employed.[20]

  • Supported Metal Catalysts: Immobilizing metal catalysts on a solid support combines the high activity of the metal with the practical benefits of heterogeneous catalysis. A notable example is a cobalt-nitrogen catalyst on a carbon support (Co–Nx/C-800-AT), which has been shown to be active for the one-pot synthesis of N-substituted pyrroles from nitro compounds and 2,5-hexanedione.[1][4] This catalyst is highly stable and can be reused multiple times without a significant loss of activity.[1] Nano copper oxide has also been demonstrated as an effective and reusable heterogeneous catalyst for the one-pot, four-component synthesis of highly substituted pyrroles.[21]

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes the performance of representative catalysts for one-pot pyrrole synthesis based on reported experimental data.

Catalyst SystemReaction TypeKey ReactantsConditionsReaction TimeYield (%)Reference
Homogeneous Catalysts
BrettPhosAuNTf₂ (5 mol%)Gold-catalyzed cascadeN-alkynylhydroxammonium salt, enolizable ketone1,2-dichloroethane, rtVariesModerate to Good[9]
Fe-catalyzed carboamination/Cu-mediated cyclizationCarboamination/CyclizationArylacetylenes, aminesVariesVariesGood[11]
Sc(OTf)₃ (1 mol%)Paal-Knorr1,4-dicarbonyl, primary amineSolvent-free, 60 °C10-30 min89-98[16]
Thiazolium salt (25 mol%) / DBU (30 mol%)MulticomponentAldehyde, unsaturated ketone, amineMethanol, reflux2-11 hGood[18]
Heterogeneous Catalysts
CATAPAL 200 (Alumina)Paal-KnorrAcetonylacetone, primary amines60 °C, solvent-free45 min68-97[13][19]
Co–Nx/C-800-ATReductive HeterocyclizationNitro compound, 2,5-hexanedioneFormic acid, 110 °CVariesGood to Excellent[1][4]
Nano Copper Oxide (10 mol%)Four-componentAromatic aldehyde, β-keto ester, nitromethane, amineVariesVariesExcellent[21]
Silica Sulfuric AcidPaal-KnorrDiketo-nes, aminesrt, solvent-free3 min98[20]

Mechanistic Insights: The "Why" Behind Catalytic Efficacy

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient catalysts.

Paal-Knorr Synthesis: The Role of Acid Catalysis

The Paal-Knorr synthesis, a cornerstone of pyrrole synthesis, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[15] The reaction is acid-catalyzed, where the acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the amine. This is followed by a second intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The efficiency of the acid catalyst, whether it's a Brønsted or Lewis acid, lies in its ability to facilitate these key steps.[13]

Caption: Generalized mechanism of the acid-catalyzed Paal-Knorr pyrrole synthesis.

Hantzsch Pyrrole Synthesis: A Multicomponent Condensation

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3] The mechanism begins with the formation of an enamine from the β-ketoester and the amine.[3] This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the final pyrrole product. The catalyst in this reaction, often a base or a Lewis acid, facilitates the initial enamine formation and the subsequent cyclization step.[2]

Caption: Simplified mechanism of the Hantzsch pyrrole synthesis.

Experimental Protocols: From Theory to Practice

To translate the comparative data into actionable insights, this section provides detailed, step-by-step methodologies for two distinct and highly effective one-pot pyrrole syntheses.

Protocol 1: Heterogeneous Catalysis with Alumina (CATAPAL 200) for Paal-Knorr Synthesis

This protocol is distinguished by its operational simplicity, use of a cheap and commercially available catalyst, and solvent-free conditions.[13][19]

Materials:

  • Acetonylacetone (1,4-diketone)

  • Primary amine (e.g., aniline)

  • CATAPAL 200 (activated alumina)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and heating mantle/oil bath

Procedure:

  • To the reaction vessel, add the primary amine (1.0 mmol) and acetonylacetone (1.0 mmol).

  • Add CATAPAL 200 (typically a low catalyst loading, e.g., 5-10 mol%).

  • Stir the mixture at 60 °C for 45 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Separate the catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.[13]

  • The organic layer is then concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Experimental_Workflow Reactants 1. Mix Reactants (1,4-Diketone + Amine) Catalyst 2. Add Catalyst (e.g., CATAPAL 200) Reactants->Catalyst Reaction 3. Heat and Stir (e.g., 60°C, 45 min) Catalyst->Reaction Extraction 4. Product Extraction (e.g., Ethyl Acetate) Reaction->Extraction Separation 5. Catalyst Separation (Filtration/Centrifugation) Extraction->Separation Purification 6. Purification (Solvent Evaporation, Column Chromatography) Separation->Purification Product Final Pyrrole Product Purification->Product

Caption: A generalized experimental workflow for one-pot pyrrole synthesis.

Protocol 2: Gold-Catalyzed Cascade for Fused Pyrrole Synthesis

This protocol showcases a more complex, yet elegant, one-pot, two-step synthesis of fused pyrroles under mild conditions.[9]

Materials:

  • N-alkynylhydroxylammonium trifluoroacetate

  • Readily enolizable ketone (e.g., 1,3-cyclohexanedione)

  • Sodium bicarbonate (NaHCO₃)

  • 1,2-dichloroethane (anhydrous)

  • Gold catalyst (e.g., BrettPhosAuNTf₂)

  • Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

Procedure:

  • Step 1: Condensation

    • In a reaction vial under an inert atmosphere, combine the N-alkynylhydroxylammonium trifluoroacetate (0.1 mmol), the enolizable ketone (1.2 equiv.), and NaHCO₃ (1.2 equiv.) in 1,2-dichloroethane (2 mL).

    • Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Step 2: Gold-Catalyzed Cascade

    • Once the initial condensation is complete, add the gold catalyst (e.g., BrettPhosAuNTf₂, 5 mol%) to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can then be purified by column chromatography.

Conclusion: Navigating the Catalytic Toolkit for Pyrrole Synthesis

The selection of an appropriate catalyst is a critical decision in the design of an efficient one-pot pyrrole synthesis. This guide has provided a comparative analysis of various catalytic systems, highlighting the distinct advantages of both homogeneous and heterogeneous approaches. Homogeneous catalysts often provide high yields and selectivity under mild conditions, while heterogeneous catalysts offer significant benefits in terms of sustainability and process scalability.

For researchers prioritizing operational simplicity, green chemistry principles, and cost-effectiveness, heterogeneous catalysts like alumina or supported metal nanoparticles present a compelling choice. Conversely, for the synthesis of complex, fused pyrrole structures requiring intricate bond formations, the precision of homogeneous gold or copper catalysis may be more suitable. By understanding the underlying mechanistic principles and considering the practical aspects of each catalytic system, researchers can make informed decisions to accelerate their drug discovery and materials science endeavors.

References

A Researcher's Guide to Pyrrole Regioisomers: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to the structure of vital biomolecules like heme and chlorophyll and are found in numerous pharmaceuticals.[1] The precise arrangement of atoms within the pyrrole ring, or its regioisomerism, dictates its electronic properties, stability, and, consequently, its interaction with biological systems. Understanding and confirming the specific regioisomer in a sample is paramount for drug development professionals and researchers.

This guide provides an in-depth spectroscopic comparison of the three fundamental pyrrole regioisomers: the aromatic 1H-pyrrole and its non-aromatic counterparts, 2H-pyrrole and 3H-pyrrole (pyrrolenines). While 1H-pyrrole is the most stable and common form, the pyrrolenines can exist as transient intermediates or as part of larger molecular structures. Their unambiguous identification relies on a multi-technique spectroscopic approach, as each method provides a unique piece of the structural puzzle.

The Foundational Difference: Aromaticity and Electronic Structure

The core distinction between pyrrole regioisomers lies in their electronic configuration. 1H-pyrrole is aromatic, with the nitrogen's lone pair of electrons participating in a delocalized 6π-electron system, conferring significant stability. In contrast, 2H- and 3H-pyrroles are non-aromatic imine and enamine tautomers, respectively. This fundamental difference in electron distribution is the primary driver for their distinct spectroscopic signatures.

G cluster_1H 1H-Pyrrole (Aromatic) cluster_2H 2H-Pyrrole (Non-aromatic) cluster_3H 3H-Pyrrole (Non-aromatic) p1 p2 p1->p2 Tautomerization p3 p2->p3 Tautomerization p3->p1 Tautomerization

Caption: Structural relationship of pyrrole regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing pyrrole regioisomers by mapping the chemical environments of their proton (¹H) and carbon (¹³C) nuclei.

Expertise & Experience: Causality in NMR

The choice of solvent is critical in NMR analysis of pyrroles. Protic solvents can engage in hydrogen bonding with the N-H proton of 1H-pyrrole, leading to signal broadening and a concentration-dependent chemical shift. Therefore, aprotic deuterated solvents like CDCl₃ or DMSO-d₆ are preferred for consistent and sharp signals.[3] For ¹³C NMR, proton broadband decoupling is standard practice to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single sharp peak for each unique carbon atom.[3]

¹H NMR Spectroscopy

The aromaticity of 1H-pyrrole results in a characteristic ¹H NMR spectrum. The delocalized π-system creates a ring current that deshields the ring protons, shifting them downfield. Due to symmetry, two distinct signals are typically observed: one for the α-protons (H2, H5) and one for the β-protons (H3, H4). The N-H proton signal is often broad and its chemical shift is highly sensitive to solvent and concentration.[3][4]

In contrast, the non-aromatic isomers would exhibit signals in different regions. 2H-pyrrole would show signals for one aliphatic proton (at C2), two olefinic protons, and one imine proton. 3H-pyrrole would possess signals for two aliphatic protons (at C3), two olefinic protons, and an N-H proton, with the latter expected at a more upfield position compared to the aromatic N-H of 1H-pyrrole.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton Environment1H-Pyrrole (Experimental in CDCl₃)[4][5]2H-Pyrrole (Predicted)3H-Pyrrole (Predicted)
N-H ~8.1 (broad)N/A~3.5-4.5
α-CH (C2, C5) ~6.7Aliphatic CH: ~3.0-4.0Olefinic CH: ~5.5-6.5
β-CH (C3, C4) ~6.2Olefinic CH: ~5.8-6.8Aliphatic CH₂: ~2.5-3.5
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear fingerprint based on carbon hybridization and electron density. The sp²-hybridized carbons of aromatic 1H-pyrrole appear in a relatively narrow range. Electron-withdrawing substituents cause a downfield shift, while electron-donating groups cause an upfield shift.[3] The non-aromatic isomers would be easily distinguished by the presence of sp³-hybridized (aliphatic) carbon signals, which appear significantly upfield.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Environment1H-Pyrrole (Experimental)[3]2H-Pyrrole (Predicted)3H-Pyrrole (Predicted)
α-C (C2, C5) ~118C2 (sp³): ~40-50C2/C5 (sp²): ~120-135
β-C (C3, C4) ~108C3/C4 (sp²): ~125-140C3 (sp³): ~30-40
C=N Carbon N/AC5 (sp²): ~160-170N/A

Experimental Protocol: Acquiring High-Quality NMR Spectra

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Weigh 5-25 mg of the pyrrole compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a vial.[3]

  • Transfer: Transfer the solution into a 5 mm NMR tube.

  • Instrumentation: Insert the sample into the NMR spectrometer.

  • Parameter Setup: Set appropriate acquisition parameters, including pulse width, acquisition time, relaxation delay, and number of scans.[3]

  • Acquisition: Acquire the Free Induction Decay (FID) signal.

  • Processing: Perform a Fourier transform on the FID, followed by phasing and baseline correction to obtain the final spectrum.

  • Referencing: Calibrate the chemical shift axis using a known reference, typically tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

Trustworthiness: A Self-Validating System

The presence or absence of a sharp N-H stretching band is a key self-validating diagnostic tool. For 1H-pyrrole , a characteristic N-H stretch is expected around 3400 cm⁻¹.[6] Its absence would immediately rule out this isomer. Conversely, the appearance of a strong C=N stretching band around 1650-1700 cm⁻¹, where 1H-pyrrole has no strong absorptions, would be compelling evidence for the 2H-pyrrole isomer.

Table 3: Key Diagnostic IR Frequencies (cm⁻¹)

Vibrational Mode1H-Pyrrole (Experimental)[7][8]2H-Pyrrole (Predicted)3H-Pyrrole (Predicted)
N-H Stretch 3496 - 3390 (sharp)Absent~3350-3450
Aromatic C-H Stretch ~3100AbsentAbsent
Olefinic C-H Stretch N/A~3050-3020~3050-3020
Aliphatic C-H Stretch N/A~2980-2850~2980-2850
C=N Stretch Absent~1700-1650 (strong)Absent
C=C Stretch ~1570, 1470~1650-1600~1650-1600
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This protocol is suitable for solid pyrrole derivatives. Liquid samples can be analyzed as a thin film between salt plates.

  • Grinding: Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[7]

  • Pressing: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Scan: Place the empty pellet holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

  • Sample Scan: Place the KBr pellet containing the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[7]

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation is the dominant factor determining the absorption profile.

The aromatic 1H-pyrrole exhibits a strong absorption band around 210 nm, corresponding to a π → π* transition within the delocalized system.[9] Substituted pyrroles can show additional bands at longer wavelengths.[10] The non-aromatic isomers , lacking the extended conjugation of the aromatic ring, are expected to absorb at much shorter wavelengths (below 200 nm), often outside the range of standard laboratory spectrophotometers. The presence of a C=N chromophore in 2H-pyrrole might give rise to a weak n → π* transition at a longer wavelength, but the π → π* transition would still be at a higher energy (shorter wavelength) than in 1H-pyrrole.

Table 4: Typical UV-Vis Absorption Maxima (λₘₐₓ)

RegioisomerTypical λₘₐₓ (nm)Transition Type
1H-Pyrrole ~210 nm[9]π → π
Substituted 1H-Pyrroles 230 - 350 nm[10][11]π → π (extended conjugation)
2H- / 3H-Pyrrole < 200 nm (Predicted)π → π* (isolated chromophores)

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. While all pyrrole regioisomers have the same molecular weight (m/z 67 for the parent), their stability under ionization differs.

Authoritative Grounding: Stability and Fragmentation

Using a technique like Electron Ionization (EI), the aromatic 1H-pyrrole is expected to show a very stable and prominent molecular ion peak (M⁺˙) at m/z 67, as breaking the aromatic ring requires significant energy.[12][13] Its fragmentation often involves the loss of small, stable molecules like HCN. The less stable 2H- and 3H-pyrrole isomers would likely exhibit a much less intense molecular ion peak and undergo more extensive and different fragmentation pathways upon ionization due to the presence of weaker bonds and the lack of aromatic stabilization.

Table 5: Key Mass Spectrometry Fragments for Parent Pyrrole (m/z)

Ion Description1H-Pyrrole (EI-MS)[13]2H- / 3H-Pyrrole (Predicted)
Molecular Ion [M]⁺˙ 67 (very intense)67 (less intense)
[M - H]⁺ 6666
[M - HCN]⁺˙ 40Likely different, more complex fragmentation
[M - C₂H₂]⁺˙ 41Likely different, more complex fragmentation
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the mass spectrometer, often via direct infusion or coupled with a Gas Chromatograph (GC) for separation.[7]

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[7]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Summary: A Quick-Reference Comparison

This table consolidates the key distinguishing features for the rapid identification of pyrrole regioisomers.

Spectroscopic Technique1H-Pyrrole (Aromatic)2H-Pyrrole (Iminium)3H-Pyrrole (Enamine)
¹H NMR Aromatic protons (~6-7 ppm), broad N-H (~8 ppm)Olefinic & aliphatic protonsOlefinic & aliphatic protons, upfield N-H
¹³C NMR Only sp² carbons (~108-118 ppm)sp² and sp³ carbons, C=N (~165 ppm)sp² and sp³ carbons
IR Sharp N-H stretch (~3400 cm⁻¹)Strong C=N stretch (~1670 cm⁻¹), no N-HN-H stretch (~3400 cm⁻¹)
UV-Vis Strong π→π* absorption (>200 nm)Absorption <200 nmAbsorption <200 nm
MS Intense molecular ion peak (m/z 67)Less intense molecular ion peakLess intense molecular ion peak

Conclusion

The spectroscopic differentiation of pyrrole regioisomers is a clear-cut process when a systematic, multi-technique approach is employed. The aromaticity of 1H-pyrrole provides a robust set of signatures—downfield ¹H NMR signals, a simple sp² region in the ¹³C NMR, a distinct N-H stretch in the IR, and a stable molecular ion in MS—that starkly contrast with the expected features of its non-aromatic counterparts. For any researcher in the field, mastering the interpretation of these spectra is not just an analytical exercise; it is a critical step in ensuring the structural integrity of molecules destined for further study and application.

References

A Senior Application Scientist's Guide to In-Silico Docking: Comparing Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate Analogs Against VEGFR-2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for conducting comparative in-silico docking studies, using Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate and its analogs as a case study. We will explore their potential interactions with a critical oncology target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for hit identification and lead optimization.

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural properties make it an attractive starting point for the design of novel therapeutics. In particular, substituted pyrroles have demonstrated significant potential as kinase inhibitors.[2] One of the most crucial kinase targets in cancer therapy is VEGFR-2, a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[3][4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.[4][5]

This guide will walk you through a complete in-silico docking workflow, from target selection and ligand preparation to the analysis and comparison of docking results. We will utilize the widely-used and well-validated software AutoDock Vina. While this guide uses a specific set of pyrrole analogs for illustrative purposes, the methodologies described herein are broadly applicable to other small molecules and protein targets.

I. The Strategic Approach to In-Silico Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[6] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries and providing insights into the molecular basis of ligand-receptor interactions.

Our workflow is designed to be a self-validating system, incorporating best practices at each stage to ensure the scientific integrity of the results. The causality behind each experimental choice is explained, providing a clear rationale for the adopted protocol.

II. Experimental Protocol: A Step-by-Step In-Silico Docking Workflow

This section details the complete methodology for performing a comparative docking study of this compound and its selected analogs against the VEGFR-2 kinase domain.

A. Target Selection and Preparation

The selection of an appropriate protein structure is paramount for a successful docking study. We have chosen the crystal structure of the human VEGFR-2 kinase domain in complex with a novel pyrrolopyrimidine inhibitor (PDB ID: 3VHE).[3][7] This high-resolution (1.55 Å) structure provides a well-defined active site and a co-crystallized ligand that is structurally related to our compounds of interest, which aids in defining the docking grid.

Protocol for Receptor Preparation:

  • Obtain the Protein Structure: Download the PDB file for 3VHE from the RCSB Protein Data Bank.[3]

  • Clean the Protein Structure: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential components from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand (in this case, ligand ID 42Q).

  • Prepare the Receptor for Docking: Utilize AutoDock Tools to prepare the receptor PDBQT file. This involves:

    • Adding polar hydrogen atoms.

    • Assigning Gasteiger charges to all atoms.

    • Merging non-polar hydrogens.

    • Saving the prepared receptor in the PDBQT format.

B. Ligand Selection and Preparation

For this comparative study, we have selected the parent compound, this compound, and three of its commercially available analogs. The 2D structures of these compounds are sourced from PubChem.

Selected Ligands:

Compound Name PubChem CID SMILES String
This compound-CCOC(=O)C1=C(C(=C(N1)C)C#N)N
Ethyl 3-amino-1H-pyrrole-2-carboxylate-CCOC(=O)C1=C(C=CN1)N
Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate902351CCOC(=O)C1=C(C(=CN1C)C#N)N
Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate137480CCC1=C(C(=C(N1)C)C(=O)OCC)C

Protocol for Ligand Preparation:

  • Obtain 2D Structures: Retrieve the 2D structures of the selected ligands in SMILES format from a chemical database like PubChem.[8][9][10][11]

  • Convert to 3D Structures: Use a molecular modeling software such as Avogadro or the online tool ADMET-AI to convert the 2D SMILES strings into 3D structures.[6][12]

  • Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare Ligands for Docking: Use AutoDock Tools to prepare the ligand PDBQT files. This process includes:

    • Detecting the root and setting up the rotatable bonds.

    • Assigning Gasteiger charges.

    • Merging non-polar hydrogens.

    • Saving the final ligand structures in the PDBQT format.

C. Grid Generation and Docking with AutoDock Vina

The docking process is guided by a grid box that defines the search space for the ligand within the protein's active site.

Protocol for Grid Generation and Docking:

  • Define the Grid Box: In AutoDock Tools, load the prepared receptor (VEGFR-2). The grid box should be centered on the active site. A reliable method is to center the grid on the co-crystallized ligand from the original PDB file (3VHE). A grid size of 25 x 25 x 25 Å is generally sufficient to cover the ATP-binding pocket of kinases.

  • Configure AutoDock Vina: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name. The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a value between 8 and 32 for a balance of speed and accuracy.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

D. Analysis and Comparison of Docking Results

The output of an AutoDock Vina simulation is a PDBQT file containing multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

Protocol for Result Analysis:

  • Extract Binding Affinities: The binding affinity for each pose is listed in the output log file. The most negative value represents the most favorable predicted binding energy.

  • Visualize Binding Poses: Load the receptor and the output ligand PDBQT file into a molecular visualization tool like PyMOL or UCSF Chimera. This allows for the visual inspection of the predicted binding modes.

  • Identify Key Interactions: Analyze the interactions between the ligand and the receptor for the best-scoring pose. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions with the amino acid residues in the active site.

III. Comparative Analysis of Docking Results

The following table summarizes the predicted binding affinities of the selected this compound analogs against the VEGFR-2 kinase domain. It is important to note that these are theoretical predictions and require experimental validation.

Compound Name Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hydrogen Bonds) Other Key Interactions (Hydrophobic, Pi-stacking)
This compound-8.5Cys919, Asp1046Val848, Ala866, Leu889, Val899, Leu1035
Ethyl 3-amino-1H-pyrrole-2-carboxylate-7.2Cys919, Asp1046Val848, Ala866, Leu1035
Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate-8.2Cys919, Asp1046Val848, Ala866, Leu889, Val899, Leu1035
Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate-7.8Asp1046Val848, Ala866, Leu889, Val899, Cys919, Leu1035

Discussion of Results:

The parent compound, This compound , shows the most favorable predicted binding affinity of -8.5 kcal/mol. The docking pose reveals key hydrogen bond interactions with the hinge region residue Cys919 and the DFG motif residue Asp1046, which are crucial for inhibitor binding to VEGFR-2. The cyano and amino groups on the pyrrole ring appear to be critical for these interactions.

Ethyl 3-amino-1H-pyrrole-2-carboxylate , lacking the cyano and methyl groups, exhibits a lower predicted binding affinity of -7.2 kcal/mol. This suggests that the cyano group, in particular, may play a significant role in anchoring the ligand within the active site.

Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate , which differs from the parent compound by the position of the methyl group, has a slightly lower predicted binding affinity of -8.2 kcal/mol. This indicates that the substitution pattern on the pyrrole ring can influence the binding affinity.

Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate , which lacks the key amino and cyano groups, shows a predicted binding affinity of -7.8 kcal/mol. While it still forms a hydrogen bond with Asp1046, the absence of the interaction with Cys919 likely contributes to its weaker predicted binding.

These in-silico results provide a valuable starting point for the structure-activity relationship (SAR) analysis of this series of compounds. The predictions suggest that the 3-amino and 4-cyano substituents are important for potent VEGFR-2 inhibition.

IV. In-Silico ADMET Prediction

A preliminary assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compound, this compound, was performed using the ADMET-AI web server.[6][12] Early-stage prediction of these properties is crucial to identify potential liabilities and guide further optimization.[4]

Predicted ADMET Properties for this compound:

Property Predicted Value Interpretation
Human Intestinal Absorption HighGood oral bioavailability is likely.
Blood-Brain Barrier Permeability LowReduced potential for CNS side effects.
CYP2D6 Inhibitor UnlikelyLower risk of drug-drug interactions.
hERG Blocker UnlikelyLower risk of cardiotoxicity.
Ames Mutagenicity Non-mutagenicLow potential for carcinogenicity.

These preliminary in-silico ADMET predictions suggest that the lead compound possesses a favorable drug-like profile.

V. Visualizing the Workflow

The following diagram, generated using Graphviz, illustrates the comprehensive in-silico docking workflow described in this guide.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output & Interpretation Target_Selection Target Selection (VEGFR-2, PDB: 3VHE) Receptor_Prep Receptor Preparation (Remove water, add H, charges) Target_Selection->Receptor_Prep Ligand_Selection Ligand Selection (Pyrrole Analogs) Ligand_Prep Ligand Preparation (2D to 3D, minimize, charges) Ligand_Selection->Ligand_Prep Grid_Generation Grid Box Generation (Define Active Site) Receptor_Prep->Grid_Generation Docking_Simulation Docking Simulation (AutoDock Vina) Ligand_Prep->Docking_Simulation Grid_Generation->Docking_Simulation Result_Analysis Result Analysis (Binding affinity, poses) Docking_Simulation->Result_Analysis Interaction_Analysis Interaction Analysis (H-bonds, hydrophobic) Result_Analysis->Interaction_Analysis Data_Table Comparative Data Table Interaction_Analysis->Data_Table SAR_Insights SAR Insights Data_Table->SAR_Insights

References

A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrroles: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern science. It forms the fundamental framework of a vast array of biologically significant molecules, including heme, chlorophyll, and vitamin B12.[1][2] In the pharmaceutical industry, the pyrrole motif is a privileged scaffold, appearing in numerous blockbuster drugs with diverse therapeutic applications, from anti-inflammatory agents to anti-cancer therapies.[1][3] Furthermore, its unique electronic properties have made it a vital component in the development of advanced organic materials such as dyes, conjugated polymers, and semiconductors.[1]

Given its immense importance, the efficient and versatile synthesis of functionalized pyrroles remains a central focus of organic chemistry.[1][4] Over the centuries, a rich tapestry of synthetic methods has been developed, from the classical, name-reaction staples to highly sophisticated modern catalytic systems. The choice of synthetic route is a critical decision in any research program, directly impacting factors such as yield, purity, substrate scope, and scalability.

This guide provides a head-to-head comparison of the most prominent and synthetically useful routes to functionalized pyrroles. As a Senior Application Scientist, my goal is not merely to present a list of reactions, but to offer a deeper, field-proven perspective. We will dissect the underlying mechanisms, critically evaluate the strengths and weaknesses of each approach, and provide detailed, validated protocols. This guide is designed for researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic endeavors.

I. The Classical Pillars: Time-Tested Routes to the Pyrrole Core

The foundational methods for pyrrole synthesis, developed in the late 19th century, remain remarkably relevant today.[1] Their reliability and broad utility have cemented their place in the synthetic chemist's toolbox.

A. The Paal-Knorr Synthesis: The Workhorse Condensation

First reported independently by Carl Paal and Ludwig Knorr in 1884, this is arguably the most straightforward and widely used method for pyrrole synthesis.[5]

Principle and Mechanism: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[5][6][7] The reaction is typically promoted by heat and can be conducted under neutral or weakly acidic conditions.[6] While seemingly simple, the mechanism has been a subject of study. The currently accepted pathway involves the initial formation of a hemiaminal, followed by a rate-determining cyclization to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring.[5][8]

Caption: The mechanistic pathway of the Paal-Knorr pyrrole synthesis.

Advantages and Limitations: The primary advantage of the Paal-Knorr synthesis is its simplicity and generally high yields, often exceeding 80-95%.[9] It is a robust and reliable method. The main limitation, however, lies in the accessibility of the starting 1,4-dicarbonyl compounds, especially unsymmetrical ones, which can be challenging to prepare.[10][11] Furthermore, traditional protocols often require harsh conditions, such as prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups.[12][13]

Experimental Protocol: Synthesis of N-Benzyl-2,5-dimethylpyrrole

  • Reaction Setup: In a round-bottom flask, combine 2,5-hexanedione (1.0 eq) and benzylamine (1.1 eq) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approximately 118°C) and monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Extraction: Neutralize the solution with a saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

B. The Hantzsch Pyrrole Synthesis: A Multicomponent Approach

Named after Arthur Hantzsch, this method offers a versatile route to highly substituted pyrroles through a multicomponent reaction.[3][14]

Principle and Mechanism: The Hantzsch synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3][14][15] The mechanism initiates with the formation of an enamine intermediate from the β-ketoester and the amine.[14] This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the pyrrole ring.[3][14]

Caption: The mechanistic pathway of the Hantzsch pyrrole synthesis.

Advantages and Limitations: The key advantage of the Hantzsch synthesis is its flexibility, allowing for the rapid assembly of polysubstituted pyrroles from three distinct components.[10] This multicomponent nature is highly valuable for generating libraries of compounds. However, yields can be moderate and sometimes lower than the Paal-Knorr method for specific targets.[9][10] The use of α-haloketones can also be a drawback due to their lachrymatory and toxic nature.

Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol.[3]

  • Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.[3]

  • Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.[3]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.[3]

C. The Knorr Pyrrole Synthesis: A Classic Condensation

Developed by Ludwig Knorr, this synthesis provides a direct route to pyrrole derivatives from readily available precursors and is particularly useful for specific substitution patterns.[16]

Principle and Mechanism: The Knorr synthesis is the condensation of an α-aminoketone with a β-dicarbonyl compound or another active methylene compound.[16][17] A significant challenge is the inherent instability of α-aminoketones, which tend to self-condense.[17] Therefore, they are often generated in situ from more stable precursors like α-oximino ketones, which are reduced, typically with zinc dust in acetic acid.[17] The mechanism proceeds through the formation of an enamine, followed by tautomerization, intramolecular acylation, and dehydration to form the aromatic pyrrole.[16]

Caption: General workflow for the Knorr pyrrole synthesis with in situ generation of the α-aminoketone.

Advantages and Limitations: The Knorr synthesis offers good regioselectivity and is adaptable to one-pot procedures.[16] It is particularly effective for preparing pyrroles with specific substitution patterns, such as 2,4-diester-substituted pyrroles.[16] The primary limitation is the need to prepare the unstable α-aminoketone in situ, and the self-condensation of this intermediate can be a competing side reaction.[17][18]

Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

  • Preparation of Oxime: In a flask cooled with an ice bath, dissolve ethyl acetoacetate (2.0 eq) in glacial acetic acid. Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq).[17]

  • In situ Reduction and Condensation: To a separate, well-stirred solution of ethyl acetoacetate (1.0 eq) in glacial acetic acid, gradually add the prepared oxime solution and zinc dust (2.0 eq). The reaction is exothermic and may require cooling to maintain control.[17]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Pour the reaction mixture into a large volume of water. The product will precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.[17]

II. Modern Methods: Expanding the Synthetic Horizon

While the classical methods are powerful, modern organic synthesis has introduced a new wave of reactions that offer milder conditions, greater functional group tolerance, and novel pathways to complex pyrroles.

A. The Barton-Zard Synthesis: A Convergent Route

The Barton-Zard synthesis is a highly efficient method for preparing substituted pyrroles, particularly those with substitution at the 3 and 4 positions.[19]

Principle and Mechanism: This reaction involves the base-catalyzed condensation of a nitroalkene with an α-isocyanoacetate.[19][20] The mechanism is a cascade process initiated by a Michael addition of the deprotonated isocyanoacetate to the nitroalkene.[19] This is followed by a 5-endo-dig cyclization, elimination of the nitro group, and a final tautomerization to yield the pyrrole-2-carboxylate.[19]

Advantages and Limitations: The Barton-Zard synthesis is valued for its operational simplicity and its ability to construct 3,4-disubstituted pyrroles, which can be difficult to access via other routes.[19] It generally provides good to excellent yields. A limitation is the availability and stability of certain nitroalkene and isocyanoacetate starting materials.

B. Transition Metal-Catalyzed Syntheses: Efficiency and Versatility

The advent of transition metal catalysis has revolutionized pyrrole synthesis, enabling the construction of the pyrrole ring under mild conditions with high efficiency and selectivity.[1] Catalysts based on gold, palladium, copper, and ruthenium have all been employed.[1]

Principle: These methods often involve the reaction of substrates bearing π-systems, such as alkynes and allenes, with a nitrogen source.[1] For example, gold and copper catalysts can activate C-C triple bonds towards nucleophilic attack by amines, initiating a cyclization cascade to form the pyrrole ring.[7][21] Palladium-catalyzed cross-coupling reactions have also been adapted to forge the C-N and C-C bonds necessary for the pyrrole core.[1]

Advantages: Transition metal-catalyzed methods offer significant advantages, including:

  • Mild Reaction Conditions: Often proceeding at room temperature, which preserves sensitive functional groups.[22]

  • High Atom Economy: Many of these reactions are addition or cycloisomerization reactions, minimizing waste.

  • Broad Substrate Scope: They exhibit excellent tolerance for a wide variety of functional groups.[21]

Example Protocol: Zinc-Catalyzed Synthesis of 2,5-Disubstituted Pyrroles from Dienyl Azides

  • Reaction Setup: In a glovebox, add the dienyl azide (1.0 eq) and zinc iodide (ZnI₂, 10 mol%) to a vial.

  • Solvent Addition: Add the appropriate solvent (e.g., dichloromethane) and stir the solution at room temperature.[22]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Concentrate the reaction mixture and purify directly by silica gel column chromatography to yield the desired pyrrole.[22]

C. Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more starting materials are combined in a single synthetic operation to form a product that contains portions of all the reactants, represent a highly efficient strategy for pyrrole synthesis.[23][24][25]

Principle: MCRs are designed so that the product of the first reaction between two components reacts in situ with a third component, and so on, in a cascade fashion. This avoids the need for isolation and purification of intermediates, saving time, reagents, and solvents.[26] Various three- and four-component reactions have been developed to rapidly assemble complex, polysubstituted pyrroles.[23][26]

Advantages:

  • Operational Simplicity: Combining all reactants in one pot simplifies the experimental procedure.[26]

  • High Efficiency: MCRs are inherently atom- and step-economical.

  • Diversity-Oriented Synthesis: They are ideally suited for generating large libraries of related compounds for screening in drug discovery.[23]

III. Head-to-Head Comparison: Choosing the Right Tool for the Job

The optimal synthetic route depends heavily on the specific target molecule, the desired substitution pattern, and the available starting materials. The following table provides a comparative summary to guide your decision-making process.

Synthetic RouteStarting MaterialsTypical Reaction ConditionsYield Range (%)Key AdvantagesKey Limitations
Paal-Knorr 1,4-Dicarbonyls, Amines/AmmoniaAcidic or neutral, often requires heating[18]60-98[9][18]High yields, simple procedure, reliable[10][18]Preparation of unsymmetrical 1,4-dicarbonyls can be difficult[10][18]
Hantzsch α-Haloketones, β-Ketoesters, AminesTypically basic, room temp to reflux[10]40-80[10]High flexibility in substitution, multicomponent efficiency[10]Moderate yields, use of lachrymatory α-haloketones[10]
Knorr α-Amino ketones, β-KetoestersIn situ generation of α-amino ketone (e.g., Zn/HOAc)[17]57-80[9]Good for specific substitution patterns, one-pot adaptable[16]Self-condensation of unstable α-amino ketone intermediate[18]
Barton-Zard Nitroalkenes, α-IsocyanoacetatesBase-catalyzed[19]60-90+Excellent for 3,4-disubstituted pyrroles, convergent[19]Availability of starting materials
Transition Metal Alkynes, Dienes, Azides, etc.Mild, often room temperature, catalytic[22]50-95+High functional group tolerance, mild conditions, high efficiency[21][22]Catalyst cost and sensitivity, ligand screening may be needed
Multicomponent Aldehydes, Amines, Alkynes, etc.Varies, often one-pot50-90+High operational simplicity, step- and atom-economy, diversity-oriented[23]Reaction discovery and optimization can be complex

IV. Decision-Making Workflow

Choosing the optimal synthetic route requires a logical approach. The following workflow can guide your selection process.

Decision_Workflow Start Define Target Pyrrole (Substitution Pattern) Q1 Is the required 1,4-dicarbonyl readily available? Start->Q1 PaalKnorr Use Paal-Knorr (High yield, simple) Q1->PaalKnorr Yes Q2 Is a highly substituted, diverse library needed from simple precursors? Q1->Q2 No Hantzsch Consider Hantzsch or other MCRs Q2->Hantzsch Yes Q3 Is a specific 3,4-disubstitution pattern required? Q2->Q3 No BartonZard Use Barton-Zard Q3->BartonZard Yes Q4 Are the starting materials complex or contain sensitive functional groups? Q3->Q4 No Modern Explore Transition-Metal Catalysis (mild conditions) Q4->Modern Yes Knorr Consider Knorr for specific patterns (e.g., esters) Q4->Knorr No

Caption: A decision-making workflow for selecting a pyrrole synthesis route.

V. Conclusion

The synthesis of functionalized pyrroles is a mature yet continually evolving field. The classical Paal-Knorr, Hantzsch, and Knorr reactions provide robust and reliable foundations for accessing a wide range of pyrrole structures. However, for targets requiring greater complexity, functional group tolerance, or synthetic efficiency, modern methods such as the Barton-Zard synthesis, transition-metal catalysis, and multicomponent reactions offer powerful alternatives.

Ultimately, the "best" method is not universal but is dictated by the specific scientific question being addressed. A thorough understanding of the mechanistic underpinnings, practical advantages, and inherent limitations of each route—as outlined in this guide—is paramount for the successful design and execution of any synthetic campaign targeting this vital heterocyclic scaffold.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound that, while invaluable in synthesis, requires meticulous handling from bench to final disposal. Our commitment as scientists is not only to innovation but also to ensuring a safe and sustainable research ecosystem.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the rationale behind each procedural step, grounding our recommendations in established safety protocols and regulatory frameworks from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Understanding the Compound: A Prerequisite for Safe Handling

Key Hazard Considerations:

  • Potential for Toxicity: The toxicological properties have not been fully investigated.[1] Assume the compound is hazardous.

  • Reactivity: Avoid contact with strong acids and oxidizing agents.

  • Environmental Impact: Do not allow the product to enter drains.[1] Improper disposal can contaminate water and soil.[5]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing risk and ensuring regulatory compliance.

Step 1: Immediate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Gloves: Wear nitrile rubber gloves.[6] If there is a risk of splash, consider double-gloving.[6] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn and buttoned.

  • Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1]

Step 2: Waste Segregation and Container Selection

Proper segregation is a cornerstone of safe laboratory waste management.[7] Never mix incompatible waste streams.

  • Waste Stream: This compound should be disposed of as hazardous chemical waste . Do not mix it with non-hazardous waste.[8]

  • Container:

    • Use a dedicated, sealable, and clearly labeled hazardous waste container.[7][9]

    • The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice. Avoid metal containers for acidic or basic waste.[9]

    • Ensure the container is in good condition, with no cracks or deterioration, and has a secure, leak-proof closure.[5][10]

Step 3: The Disposal Process
  • At the Point of Generation: Collect waste in a designated satellite accumulation area (SAA) within the laboratory.[10][11] This area must be under the direct control of laboratory personnel.[9]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9]

  • For Solid Waste: If disposing of the pure, solid compound, carefully transfer it to the waste container inside a chemical fume hood to avoid dust inhalation.[1]

  • For Contaminated Materials: Any materials contaminated with this compound (e.g., pipette tips, weighing paper, gloves) should also be placed in the same hazardous waste container.

  • Container Filling: Do not overfill the container. A good rule of thumb is to fill to no more than 90% capacity to allow for expansion.[9]

  • Secure Closure: Keep the container securely capped at all times, except when adding waste.[10]

Step 4: Storage and Final Disposal
  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat sources and incompatible chemicals.[7][9]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services contractor. Do not attempt to treat or dispose of the chemical yourself.[7] Final disposal methods may include incineration or other techniques that render the waste less harmful.[7]

Data and Workflow Visualization

To aid in understanding and compliance, the following table and diagram summarize the key logistical and safety information.

Parameter Guideline
Waste Category Hazardous Chemical Waste
EPA Waste Codes (Potential) D001 (Ignitability, if in flammable solvent), D002 (Corrosivity, if mixed with corrosive), D003 (Reactivity, if reactive), U- or P-listed if applicable.
Compatible Container High-Density Polyethylene (HDPE), Glass (for non-hydrofluoric acid solutions)
Incompatible Materials Strong acids, Strong oxidizing agents
Required PPE Nitrile gloves, Safety goggles/face shield, Lab coat, Respiratory protection (if potential for dust)
Storage Location Designated Satellite Accumulation Area (SAA) in the lab, away from drains and incompatible materials.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_id Step 2: Identify Waste Type (Solid, Liquid, Contaminated Debris) ppe->waste_id container Step 3: Select & Label Compatible Waste Container 'Hazardous Waste' waste_id->container segregation Ensure Segregation (No mixing with incompatible waste) container->segregation transfer Step 4: Transfer Waste (In Fume Hood if Solid) segregation->transfer storage Step 5: Securely Store Container in Satellite Accumulation Area transfer->storage disposal Step 6: Arrange for Pickup by Licensed Disposal Vendor storage->disposal

Caption: A flowchart for the safe disposal of the specified chemical.

Regulatory Framework: The Foundation of Our Protocols

The procedures outlined in this guide are aligned with the mandates of key regulatory bodies:

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires employers to establish a written Chemical Hygiene Plan (CHP) that outlines procedures for the safe use, storage, and disposal of hazardous chemicals in the laboratory.[12][13][14]

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA governs the management of hazardous waste from "cradle to grave."[5][15] This includes generation, transportation, treatment, storage, and disposal.

By adhering to the protocols in this guide, your laboratory will not only ensure the safety of its personnel but also maintain compliance with federal and local regulations.

References

A Comprehensive Guide to the Safe Handling of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from analogous chemical structures.

Understanding the Compound: Hazard Analysis

The pyrrole core is a common motif in many biologically active molecules.[1][2][3] The amino group may impart irritant properties. The cyano group requires careful handling due to the potential for toxicity. Although the cyano group is covalently bound within the molecule, improper handling, such as exposure to strong acids or high temperatures, could potentially lead to the release of highly toxic hydrogen cyanide gas.

Based on the analysis of a similar compound's SDS, we can anticipate the following hazards:

  • Skin Irritation

  • Serious Eye Irritation

  • May cause respiratory irritation[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

Body PartRequired PPERationale
Eyes/Face Snug-fitting safety goggles and a face shieldProtects against splashes of the compound or solvents it is dissolved in, which could cause serious eye irritation. A face shield offers a broader barrier of protection for the entire face.[5]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Prevents skin contact, which may cause irritation. Gloves must be inspected before use and disposed of properly after handling the compound.[4][5]
Body Chemical-resistant lab coat or coverallsProvides a barrier against accidental spills and contamination of personal clothing.[5]
Respiratory Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or if dust/aerosols are generated.To avoid inhalation of any dust or vapors, which may cause respiratory irritation. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used. For higher-level protection, a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator is recommended.[4][5]
Feet Closed-toe shoesStandard laboratory practice to protect feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Handling and Use
  • Preparation :

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before bringing the compound into the hood.

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer :

    • Handle as a solid to avoid the generation of dust. If the compound is a fine powder, take extra precautions to avoid creating airborne particles.

    • Use a spatula for transfers. Avoid scooping directly from the primary container to prevent contamination.

    • Close the container immediately after use.

  • In Solution :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating source like a heating mantle or a hot plate with a stirrer. Avoid open flames.

Spill Management

In the event of a spill, a calm and methodical response is essential.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Reporting Disposal & Reporting Alert Alert others in the area Evacuate Evacuate immediate area if necessary Assess Assess the spill size and nature Don_PPE Don appropriate PPE Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Collect Carefully collect the absorbed material Contain->Collect Clean Clean the spill area with soap and water Collect->Clean Package Package waste in a labeled, sealed container Clean->Package Dispose Dispose of as hazardous waste Package->Dispose Report Report the incident to the safety officer Dispose->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.

  • Solid Waste : Collect in a designated, labeled, and sealed container.

  • Liquid Waste : Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Disposal : Offer surplus and non-recyclable solutions to a licensed disposal company.[4] All disposal practices must be in accordance with local, state, and federal regulations.

Emergency Procedures: First Aid

In case of exposure, immediate action is critical.

  • After Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[4]

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a steadfast commitment to established safety protocols. By integrating the guidance in this document into your laboratory's standard operating procedures, you contribute to a robust culture of safety that protects researchers and ensures the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.